DBCO-PEG4-VC-PAB-DMEA-PNU-159682
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C86H106N10O26 |
|---|---|
Peso molecular |
1695.8 g/mol |
Nombre IUPAC |
[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C86H106N10O26/c1-50(2)73(92-66(99)29-36-114-39-41-116-43-42-115-40-38-113-35-28-65(98)88-31-27-67(100)96-47-55-16-9-8-14-53(55)23-24-54-15-10-11-19-60(54)96)80(106)91-59(18-13-30-89-83(87)107)79(105)90-56-25-21-52(22-26-56)48-118-84(108)93(4)32-33-94(5)85(109)119-49-64(97)86(110)45-58-70(77(104)72-71(75(58)102)74(101)57-17-12-20-62(111-6)69(57)76(72)103)63(46-86)121-68-44-61-78(51(3)120-68)122-81-82(112-7)117-37-34-95(61)81/h8-12,14-17,19-22,25-26,50-51,59,61,63,68,73,78,81-82,102,104,110H,13,18,27-49H2,1-7H3,(H,88,98)(H,90,105)(H,91,106)(H,92,99)(H3,87,89,107)/t51-,59-,61-,63-,68-,73-,78+,81+,82-,86-/m0/s1 |
Clave InChI |
MCDUSHLYGKRCLV-LSKFORQBSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of the PNU-159682 Payload
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNU-159682 is a highly potent derivative of the anthracycline class of antibiotics and a major metabolite of the anti-cancer agent nemorubicin.[1] Its exceptional cytotoxicity, several orders of magnitude greater than its parent compound and doxorubicin (B1662922), has positioned it as a formidable payload for antibody-drug conjugates (ADCs) in targeted cancer therapy.[1][2] This technical guide delineates the core mechanism of action of PNU-159682, focusing on its molecular interactions and cellular consequences. The primary mechanisms involve DNA intercalation and subsequent inhibition of topoisomerase II, leading to the formation of DNA adducts, induction of DNA damage, cell cycle arrest, and ultimately, immunogenic cell death.[1][3] This document provides a comprehensive overview of these processes, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers in the field of oncology and drug development.
Core Mechanism of Action
The cytotoxic effects of PNU-159682 are multifactorial, stemming from its ability to disrupt fundamental cellular processes related to DNA replication and maintenance.
DNA Intercalation and Topoisomerase II Inhibition
As an anthracycline, PNU-159682's planar ring structure enables it to intercalate between the base pairs of double-stranded DNA. This physical insertion into the DNA helix distorts its structure, creating a steric hindrance that interferes with the processes of DNA replication and transcription.
This intercalation is a crucial prerequisite for its interaction with topoisomerase II, an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks. PNU-159682 stabilizes the covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands.[1] This leads to the accumulation of double-strand breaks, a highly lethal form of DNA damage. While PNU-159682 is a potent inhibitor of topoisomerase II, some studies indicate that at high concentrations (100 μM), its inhibition of the enzyme's unknotting activity is weak, suggesting that its cytotoxicity may be driven by multiple mechanisms.[1]
DNA Adduct Formation
A key feature of PNU-159682's mechanism is its ability to form stable covalent adducts with DNA.[2][3] It is considered a "virtual DNA crosslinking agent," forming stable DNA-PNU-159682 adducts.[3] These adducts, which can involve one or two drug molecules bound to double-stranded DNA, further contribute to the distortion of the DNA helix and create significant roadblocks for DNA repair machinery and polymerases.[1] The formation of these adducts is a critical contributor to the potent and persistent DNA damage induced by the payload.
Induction of DNA Damage and Cell Cycle Arrest
The combination of topoisomerase II poisoning and DNA adduct formation results in substantial DNA damage. This damage triggers a cellular DNA damage response, leading to the activation of checkpoint kinases. This response ultimately culminates in cell cycle arrest, providing the cell with time to repair the damage. However, the extensive and irreparable nature of the DNA lesions induced by PNU-159682 often pushes the cell past a critical threshold, leading to the initiation of apoptosis. Notably, PNU-159682 has been shown to cause a distinct S-phase cell cycle arrest, a contrast to other anthracyclines like doxorubicin which typically induce a G2/M phase block.[3][4]
Immunogenic Cell Death (ICD)
Beyond its direct cytotoxic effects, PNU-159682, like other anthracyclines, is a potent inducer of immunogenic cell death (ICD).[4] This form of apoptosis is characterized by the release of damage-associated molecular patterns (DAMPs), which act as "danger signals" to the immune system. Key DAMPs involved in anthracycline-induced ICD include:
-
Surface exposure of calreticulin: This acts as an "eat-me" signal, promoting the phagocytosis of dying tumor cells by dendritic cells.
-
Release of High Mobility Group Box 1 (HMGB1): This protein acts as a pro-inflammatory cytokine.
-
Secretion of ATP: This serves as a "find-me" signal, attracting immune cells to the tumor microenvironment.
By inducing ICD, PNU-159682 not only kills cancer cells directly but also stimulates an anti-tumor immune response, potentially leading to a more durable therapeutic effect.[4]
Quantitative Data
The potency of PNU-159682 has been evaluated across a range of human cancer cell lines. The following tables summarize its cytotoxic activity, often presented as IC50 (half-maximal inhibitory concentration) or IC70 (70% inhibitory concentration) values.
Table 1: In Vitro Cytotoxicity of PNU-159682 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | IC70 (nM) | Reference |
| SKRC-52 | Renal Cancer | 25 | - | [1] |
| HT-29 | Colon Carcinoma | - | 0.577 | MedchemExpress Data |
| A2780 | Ovarian Carcinoma | - | 0.39 | MedchemExpress Data |
| DU145 | Prostate Carcinoma | - | 0.128 | MedchemExpress Data |
| EM-2 | - | - | 0.081 | MedchemExpress Data |
| Jurkat | T-cell Leukemia | - | 0.086 | MedchemExpress Data |
| CEM | T-cell Leukemia | - | 0.075 | MedchemExpress Data |
Table 2: Comparative Potency of PNU-159682
| Compound | Fold Potency Increase vs. MMDX | Fold Potency Increase vs. Doxorubicin | Reference |
| PNU-159682 | 790 - 2,360 | 2,100 - 6,420 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of PNU-159682.
Sulforhodamine B (SRB) Cytotoxicity Assay
This colorimetric assay is used to determine cell viability by measuring the total protein content of cultured cells.
-
Cell Plating: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of PNU-159682 for a specified period (e.g., 72 hours).
-
Cell Fixation: Gently aspirate the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA. Allow the plates to air dry completely.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB. Allow the plates to air dry.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density at 510 nm using a microplate reader. The absorbance is directly proportional to the number of living cells.
Topoisomerase II Unknotting/Decatenation Assay
This assay measures the ability of topoisomerase II to resolve the complex topology of kinetoplast DNA (kDNA), a network of interlocked DNA circles. Inhibition of this activity is indicative of topoisomerase II poisoning.
-
Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing 10x topoisomerase II reaction buffer, ATP, and kDNA substrate.
-
Inhibitor Addition: Add varying concentrations of PNU-159682 to the reaction tubes.
-
Enzyme Addition: Add purified human topoisomerase II enzyme to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer/gel loading dye containing a final concentration of 0.5% SDS, 0.025% bromophenol blue, and 2.5% glycerol.
-
Agarose (B213101) Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium (B1194527) bromide. Run the gel at a constant voltage.
-
Visualization: Visualize the DNA bands under UV light. Unknotted/decatenated DNA will migrate faster through the gel than the interlocked kDNA substrate. A reduction in the amount of unknotted/decatenated product in the presence of PNU-159682 indicates inhibition of topoisomerase II.
DNA Adduct Formation Assay (Representative Method: ³²P-Postlabelling)
While a specific protocol for PNU-159682 is not detailed in the provided search results, the ³²P-postlabelling assay is a highly sensitive method for detecting a wide range of DNA adducts and is applicable to anthracyclines.
-
DNA Isolation: Isolate genomic DNA from cells treated with PNU-159682.
-
DNA Digestion: Digest the DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment (Optional): Enrich the adducted nucleotides, for example, by nuclease P1 digestion which removes normal nucleotides, leaving the adducts intact.
-
³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the ³²P-labeled adducted nucleotides by multidirectional thin-layer chromatography (TLC).
-
Detection and Quantification: Detect the adducts by autoradiography and quantify the radioactivity of the adduct spots using a phosphorimager. The level of DNA adducts is expressed relative to the total amount of nucleotides.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.
-
Cell Preparation: Harvest cells treated with PNU-159682 and wash them with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing propidium (B1200493) iodide (PI), a fluorescent DNA intercalator, and RNase A to prevent staining of double-stranded RNA.
-
Incubation: Incubate the cells in the staining solution at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content. Cells in G1 phase will have 2N DNA content, cells in G2/M phase will have 4N DNA content, and cells in S phase will have a DNA content between 2N and 4N. The data is typically displayed as a histogram of cell count versus fluorescence intensity.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overall mechanism of action of a PNU-159682 ADC.
Caption: Experimental workflow for the Sulforhodamine B (SRB) assay.
Caption: Experimental workflow for the Topoisomerase II unknotting assay.
Conclusion
PNU-159682 is a remarkably potent cytotoxic agent with a multifaceted mechanism of action that makes it an attractive payload for the development of next-generation antibody-drug conjugates. Its ability to intercalate into DNA, inhibit topoisomerase II, and form stable DNA adducts leads to overwhelming DNA damage, S-phase cell cycle arrest, and ultimately, apoptotic cell death. Furthermore, its capacity to induce immunogenic cell death suggests that ADCs carrying this payload may not only eradicate tumors directly but also stimulate a durable anti-tumor immune response. A thorough understanding of its mechanism, as detailed in this guide, is crucial for the rational design and optimization of PNU-159682-based cancer therapies.
References
The Role of Dibenzocyclooctyne (DBCO) in Copper-Free Click Chemistry for Antibody-Drug Conjugates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The development of Antibody-Drug Conjugates (ADCs) as targeted cancer therapeutics has revolutionized the field of oncology. The efficacy and safety of an ADC are critically dependent on the precise and stable linkage of a potent cytotoxic payload to a monoclonal antibody (mAb). Among the various bioconjugation techniques, copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), has emerged as a powerful tool. At the heart of this technology is the dibenzocyclooctyne (DBCO) group, a highly reactive and specific linker moiety that has significantly advanced the synthesis of next-generation ADCs.
This technical guide provides a comprehensive overview of the role of DBCO in the copper-free click chemistry-mediated synthesis of ADCs. It delves into the underlying chemical principles, outlines detailed experimental protocols, presents key quantitative data, and offers a comparative analysis of this technology.
Core Principles of DBCO in Copper-Free Click Chemistry
The primary advantage of DBCO lies in its ability to react with azide-functionalized molecules in a highly specific and efficient manner without the need for a cytotoxic copper (I) catalyst.[1][2] This reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is driven by the high ring strain of the cyclooctyne (B158145) ring in the DBCO molecule.[1][3] This inherent reactivity significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly under mild, physiological conditions.[1][2]
The key features of DBCO-mediated copper-free click chemistry for ADC development include:
-
Biocompatibility: The absence of a copper catalyst makes this method suitable for use with sensitive biological molecules like antibodies and for in vivo applications.[1][4]
-
Bioorthogonality: The DBCO and azide (B81097) groups are abiotic and do not react with naturally occurring functional groups in biological systems, ensuring high specificity and minimizing side reactions.[1][5]
-
High Efficiency and Fast Kinetics: The SPAAC reaction is characterized by rapid reaction rates and high yields, often proceeding to completion in a short time at room temperature.[1][5]
-
Stability: The resulting triazole linkage formed between the DBCO and azide is highly stable, ensuring the integrity of the ADC under physiological conditions.[1][6]
Experimental Workflow for ADC Synthesis using DBCO Chemistry
The synthesis of an ADC using DBCO-mediated copper-free click chemistry typically involves a two-stage process:
-
Antibody Modification: The antibody is first functionalized with a DBCO-containing linker. This is commonly achieved by reacting the primary amine groups of lysine (B10760008) residues on the antibody with a DBCO-NHS ester.[7]
-
Payload Conjugation: The DBCO-modified antibody is then reacted with an azide-functionalized cytotoxic payload. The SPAAC reaction forms a stable triazole bond, yielding the final ADC.[7]
Detailed Experimental Protocols
The following protocols provide a generalized methodology for the synthesis and purification of an ADC using DBCO-NHS ester and an azide-modified payload.
Protocol 1: Antibody Modification with DBCO-NHS Ester
This protocol describes the labeling of a primary amine-containing antibody with a DBCO-NHS ester.
-
Antibody Preparation:
-
Reaction Setup:
-
Incubation:
-
Quenching (Optional):
-
To quench the reaction, add a small volume of a quenching reagent such as 1 M Tris or glycine (B1666218) to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[6][8]
-
-
Purification:
Protocol 2: Payload Conjugation via Copper-Free Click Chemistry
This protocol outlines the reaction between the DBCO-functionalized antibody and an azide-modified payload.
-
Payload Preparation:
-
Dissolve the azide-functionalized payload in a compatible solvent (e.g., DMSO) to a stock concentration of 10-20 mM.[9]
-
-
Reaction Setup:
-
Incubation:
-
Purification:
-
Purify the resulting ADC from unreacted payload and other impurities using methods such as size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or dialysis.[7]
-
Protocol 3: Characterization of the ADC
-
Determination of Degree of Labeling (DOL):
-
The DOL, representing the average number of DBCO molecules per antibody, can be determined by UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and ~309 nm (for the DBCO group).[7][10]
-
The Drug-to-Antibody Ratio (DAR) of the final ADC can also be determined using UV-Vis spectroscopy, HIC-HPLC, or mass spectrometry.[7]
-
-
Purity and Aggregation Analysis:
-
Assess the purity and aggregation levels of the final ADC using techniques such as SEC-HPLC, SDS-PAGE, and HIC-HPLC.[7]
-
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the synthesis of ADCs using DBCO linkers.
Table 1: Antibody Modification with DBCO-NHS Ester
| Parameter | Typical Value/Range | Conditions | Source(s) |
| Molar Excess (DBCO-NHS ester to Antibody) | 5-30 fold | Room Temperature, 30-60 min | [1][6] |
| Antibody Concentration | 1-10 mg/mL | Amine-free buffer (e.g., PBS) | [5] |
| Organic Solvent Concentration | < 10-20% (v/v) | DMSO or DMF | [7][8] |
| Incubation Time | 30-60 minutes | Room Temperature | [1][8] |
| Quenching Reagent | 50-100 mM Tris or glycine | 15 minutes, Room Temperature | [6][8] |
Table 2: Payload Conjugation via Copper-Free Click Chemistry
| Parameter | Typical Value/Range | Conditions | Source(s) |
| Molar Excess (Azide-payload to DBCO-Antibody) | 1.5-5 fold | 4°C to Room Temperature | [7][9] |
| Incubation Time | 2-24 hours or overnight | 4°C or Room Temperature | [1][5] |
| Optimal pH | 7.0 - 9.0 | Aqueous buffer (e.g., PBS) | [1] |
| Labeling Efficiency (SPAAC) | Typically >95% | Highly efficient reaction | [9] |
Table 3: Stability and Reactivity of DBCO
| Parameter | Typical Value/Range | Conditions | Source(s) |
| DBCO Stability on IgG | ~3-5% loss of reactivity | 4 weeks at 4°C or -20°C | [1][2] |
| Reaction Time (SPAAC) | < 5 min to overnight | Dependent on concentration and reactants | [1] |
Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The SPAAC reaction is a [3+2] cycloaddition between a strained alkyne (DBCO) and an azide. The significant ring strain of the DBCO molecule lowers the activation energy of the reaction, allowing it to proceed without a catalyst.[1][3] The reaction forms a stable triazole linkage.
Comparison with Other Click Chemistry Linkers
While DBCO is a widely used linker for copper-free click chemistry, other strained alkynes such as Bicyclo[6.1.0]nonyne (BCN) are also available. The choice between these linkers depends on the specific application.
Table 4: Comparison of DBCO and BCN Linkers
| Feature | DBCO | BCN | Source(s) |
| Reaction Kinetics | Generally faster due to greater ring strain | Slower than DBCO with aliphatic azides, but can be faster with aromatic azides | [11] |
| Stability | Generally stable, but can be susceptible to thiols | More stable in the presence of thiols and reducing agents | [11] |
| Hydrophobicity | More hydrophobic | Less hydrophobic and smaller in size | [11] |
| Preferred Application | When rapid reaction kinetics are essential | When enhanced stability to thiols is required, or for conjugates where lower hydrophobicity is critical | [11] |
Impact on ADC Pharmacokinetics, Stability, and Efficacy
The choice of linker technology, including the use of DBCO, has a profound impact on the pharmacokinetic (PK) profile, stability, and overall efficacy of an ADC.[12][13] A stable linker, like the triazole formed by DBCO-azide conjugation, is crucial to prevent premature release of the cytotoxic payload in circulation, which can lead to off-target toxicity.[14]
The inclusion of hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), within the DBCO linker can improve the solubility and reduce aggregation of the resulting ADC.[7][15] This can lead to improved PK properties and a better therapeutic index.[][17] The overall stability of the ADC in vivo is a critical parameter that is assessed by monitoring the levels of the conjugated antibody, total antibody, and free payload over time.[14]
Conclusion
DBCO-mediated copper-free click chemistry has become an indispensable tool in the development of advanced Antibody-Drug Conjugates. Its biocompatibility, high efficiency, and the formation of a stable linkage address many of the challenges associated with earlier bioconjugation methods. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to design and synthesize novel ADCs with improved therapeutic properties. As the field of targeted therapeutics continues to evolve, the precision and reliability offered by DBCO and the SPAAC reaction will undoubtedly play a central role in the creation of more effective and safer cancer treatments.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 13. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lifetein.com [lifetein.com]
- 17. The Importance of Drug Conjugate Linker Design: Effect on the Pharmacokinetic (PK), Drug Efficacy, and Toxicity Profiles - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
The Function of PEG4 Spacers in Antibody-Drug Conjugate (ADC) Linker Design: A Technical Guide
An in-depth technical guide on the function of the PEG4 spacer in ADC drug linker conjugates for researchers, scientists, and drug development professionals.
Abstract: Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potency of cytotoxic payloads. The linker, which connects these two components, is a critical determinant of an ADC's overall efficacy, safety, and pharmacokinetic profile. Polyethylene glycol (PEG) has become an indispensable component in modern linker design, primarily due to its hydrophilicity and biocompatibility. This technical guide provides an in-depth exploration of the function of PEG spacers, with a specific focus on the tetra-ethylene glycol (PEG4) moiety. We will discuss its role in modulating the physicochemical and pharmacokinetic properties of ADCs, present quantitative data from comparative studies, provide detailed experimental protocols for characterization, and visualize key concepts and workflows.
Introduction to Antibody-Drug Conjugates (ADCs)
Antibody-Drug Conjugates are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer.[1] Unlike traditional chemotherapy, ADCs are intended to target and kill tumor cells while sparing healthy cells.[1]
Core Components of an ADC
An ADC is comprised of three fundamental components:
-
A Monoclonal Antibody (mAb): Engineered to bind to a specific antigen that is overexpressed on the surface of tumor cells.
-
A Cytotoxic Payload: A highly potent small-molecule drug designed to induce cell death.
-
A Chemical Linker: Covalently attaches the payload to the antibody. The linker is designed to be stable in systemic circulation and to release the payload upon internalization into the target cancer cell.[1]
The Critical Role of the Linker
The linker is a pivotal element that governs the ADC's stability, solubility, pharmacokinetics, and mechanism of action.[2] An ideal linker must maintain a stable connection between the antibody and payload in the bloodstream to prevent premature drug release and off-target toxicity, while also allowing for efficient payload release inside the target cell.[2] The chemical properties of the linker, particularly its hydrophobicity, can significantly impact the overall characteristics of the ADC.[3][4]
The Function of Polyethylene Glycol (PEG) Spacers in ADC Linkers
Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, reduced solubility, and rapid clearance from circulation.[5][6] To counteract these challenges, hydrophilic spacers are incorporated into the linker architecture.[7] PEG is a particularly attractive choice due to its unique properties.[3]
Fundamental Properties of PEG
Polyethylene glycol is a polyether compound that is hydrophilic, biocompatible, non-toxic, and has low immunogenicity.[3][8] Its flexible, water-soluble chains can be synthesized in discrete, uniform lengths (monodisperse), which is critical for producing homogeneous and well-defined ADCs.[8]
Key Advantages of PEGylation in ADCs
Incorporating PEG spacers into ADC linkers offers several key advantages:
-
Enhanced Hydrophilicity and Solubility: The primary function of a PEG spacer is to increase the hydrophilicity of the ADC.[8][9] The ether oxygen atoms in the PEG backbone form hydrogen bonds with water, creating a hydration shell that shields the hydrophobic payload, improves overall solubility, and prevents aggregation.[6][8][9]
-
Improved Pharmacokinetics (PK): The hydration shell increases the ADC's hydrodynamic volume, which reduces renal clearance and prolongs its circulation half-life.[8][9][] ADCs with PEG linkers consistently demonstrate slower plasma clearance and increased plasma exposure (AUC).[3][4][8]
-
Reduced Immunogenicity: By shielding the payload and linker, PEG can reduce the ADC's potential to be recognized by the immune system, thereby lowering the risk of an immunogenic response.[1][8][]
-
Enabling Higher Drug-to-Antibody Ratios (DAR): By mitigating the hydrophobicity and aggregation issues associated with high drug loading, PEG spacers allow for the successful development of ADCs with higher DARs (e.g., DAR8) without compromising their stability and pharmacokinetic properties.[3][8][11]
The Specific Role of the PEG4 Spacer
The length of the PEG chain is a critical parameter that must be optimized for each specific ADC, as it can significantly influence stability, efficacy, and toxicity.[12][13] The choice of length represents a balance between effectively masking the payload's hydrophobicity and maintaining optimal biological activity.[2]
Optimizing Spacer Length: A Balancing Act
The optimal PEG spacer length depends on the properties of the payload, the antibody, and the conjugation site.[12][14]
-
Short PEG Chains (e.g., PEG2, PEG4): These are often sufficient for payloads with moderate hydrophobicity or minimal steric hindrance.[2][12] A PEG4 spacer can provide enough hydrophilicity to prevent aggregation during conjugation and improve the ADC's overall profile.[12][13]
-
Long PEG Chains (e.g., PEG8, PEG12, PEG24): These are typically required for highly hydrophobic or bulky payloads to ensure adequate shielding and solubility.[2][5][15] Studies have shown that for some ADC constructs, spacers shorter than PEG8 can lead to rapid clearance and poor tolerability.[15][16]
Case Studies and Quantitative Data Analysis
The selection of a PEG4 spacer is highly contextual. While in some cases it provides an optimal balance of properties, in others a longer spacer is required. The following tables summarize quantitative data from studies comparing PEG4 to other linker designs.
Table 1: Impact of PEG Spacer Length on ADC Pharmacokinetics and Tolerability Data synthesized from a study evaluating the impact of PEG length on a DAR8 ADC.
| PEG Spacer Length | Clearance Rate (mL/day/kg) | Tolerability in Mice (Single 50 mg/kg dose) |
| No PEG | ~25 | Not Tolerated (>20% weight loss) |
| PEG4 | ~15 | Not Tolerated (>20% weight loss) |
| PEG8 | ~5 | Tolerated |
| PEG12 | ~5 | Tolerated |
| PEG24 | ~5 | Tolerated |
| (Source: Derived from data presented in Molecular Cancer Therapeutics and ResearchGate.[15][16]) |
Table 2: Comparative In Vitro and Ex Vivo Properties of a PEG4-Containing Linker Data from studies evaluating novel linker designs for high DAR ADCs.
| Property | Linker 1 (mc-GGFG-Deruxtecan) | Linker 2 (PEG4 -Val-Lys-Gly-AMDCPT) |
| Non-Specific Uptake (Kupffer Cells) | ~70-fold increase vs. antibody | ~7-fold increase vs. antibody |
| Payload Deconjugation (Mouse Plasma, 24h) | Not Applicable | 22% loss |
| Payload Deconjugation (Mouse Plasma, 24h) | Not Applicable | 12% loss (with PEG8 spacer) |
| (Source: Vector Laboratories.[13]) |
These data highlight the critical importance of empirical testing. While the study summarized in Table 1 found a PEG4 spacer insufficient to confer tolerability for that specific high-DAR construct, the data in Table 2 shows that a different PEG4-containing linker design significantly reduced non-specific liver cell uptake compared to another clinical-stage linker.[13][16] It also suggests that a longer PEG8 spacer can improve plasma stability over a PEG4 spacer.[13]
Experimental Protocols for ADC Characterization
Evaluating the impact of a PEG4 spacer requires a suite of analytical and biological experiments. The following are representative protocols for key studies.
Protocol: Assessment of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC preparation.
-
System Preparation: Equilibrate a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable SEC column (e.g., TSKgel G3000SWxl) and a UV detector set to 280 nm.
-
Mobile Phase: Use a physiological buffer such as phosphate-buffered saline (PBS), pH 7.4.
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in the mobile phase.
-
Injection and Elution: Inject 20-50 µL of the prepared sample onto the column. Elute isocratically at a flow rate of 0.5-1.0 mL/min for 30 minutes.
-
Data Analysis: Integrate the peak areas of the resulting chromatogram. The main peak corresponds to the ADC monomer. Earlier eluting peaks correspond to aggregates. Calculate the percentage of aggregate using the formula: (% Aggregate) = (Area_aggregate / (Area_aggregate + Area_monomer)) * 100. An aggregate level of <2% is often considered acceptable.[15]
Protocol: In Vivo Pharmacokinetic (PK) Analysis in Rodent Models
Objective: To determine the clearance, half-life, and exposure of an ADC in vivo.
-
Animal Model: Use female Sprague-Dawley rats (n=3-5 per group).
-
Dosing: Administer a single intravenous (IV) dose of the ADC (e.g., 3 mg/kg) via the tail vein.
-
Blood Sampling: Collect blood samples (approx. 100 µL) from the saphenous vein into EDTA-coated tubes at predetermined time points (e.g., 5 min, 1h, 4h, 8h, 24h, 48h, 72h, 168h).
-
Plasma Preparation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.
-
Quantification: Determine the concentration of the total antibody in plasma using a validated enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the plasma concentration versus time data. Use a non-compartmental or two-compartmental model with software like Phoenix WinNonlin to calculate key PK parameters, including clearance (CL), area under the curve (AUC), and terminal half-life (t½).[15][16]
Protocol: Evaluation of In Vivo Efficacy in Tumor Xenograft Models
Objective: To assess the anti-tumor activity of an ADC.
-
Cell Line and Animal Model: Use an appropriate cancer cell line (e.g., L540cy, HER2-positive) and immunocompromised mice (e.g., SCID or Balb/c nude).
-
Tumor Implantation: Subcutaneously implant 5-10 million tumor cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-200 mm³, randomize the animals into treatment groups (e.g., Vehicle control, non-targeting ADC, PEG4-ADC).
-
Dosing: Administer the ADCs via a single IV injection at a specified dose (e.g., 1 or 3 mg/kg).
-
Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight as a measure of toxicity. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size (e.g., 2000 mm³) or for a set duration. Euthanize animals if they show signs of excessive toxicity (e.g., >20% body weight loss).
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time to assess tumor growth inhibition.[13]
Protocol: Plasma Stability (Deconjugation) Assay
Objective: To measure the rate of payload deconjugation from the ADC in plasma.
-
Sample Preparation: Incubate the ADC (e.g., at 100 µg/mL) in fresh rat or human plasma at 37°C.
-
Time Points: Aliquot samples at various time points (e.g., 0, 24, 48, 96, 168 hours). Immediately freeze samples at -80°C to stop any reaction.
-
Analyte Capture: Use an affinity capture method to isolate the ADC from the plasma. For example, use magnetic beads coated with an anti-human IgG antibody to capture the ADC.
-
Drug Release and Analysis: After capture and washing, elute the captured ADC and analyze the amount of conjugated payload using a technique like Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR).
-
Data Analysis: Plot the average DAR over time to determine the stability of the linker-payload conjugate in plasma.[13]
Visualizing Core Concepts
Diagrams are essential for understanding the complex relationships in ADC design and function.
Diagram: General Mechanism of Action for a PEGylated ADC
Caption: General mechanism of a PEGylated ADC, from circulation to target cell apoptosis.
Diagram: Workflow for Preclinical Evaluation of a PEG4-ADC
Caption: A typical preclinical workflow for the development and evaluation of an ADC.
Diagram: Impact of PEG4 Spacer Properties on ADC Performance
Caption: Relationship between PEG4 properties and the resulting ADC therapeutic benefits.
Conclusion
The incorporation of a PEG4 spacer is a strategic design choice that can profoundly influence the developability and therapeutic potential of an Antibody-Drug Conjugate. Its primary role is to impart hydrophilicity, thereby improving the solubility and stability of ADCs, especially those with hydrophobic payloads or high drug-to-antibody ratios.[1][8] This enhancement of physicochemical properties translates directly into improved pharmacokinetic profiles, including longer circulation times and reduced clearance.[8][] However, the optimization of PEG spacer length is paramount; while PEG4 can be highly effective, the specific context of the antibody, payload, and conjugation chemistry may necessitate longer PEG chains to achieve the desired safety and efficacy profile.[12][15] A thorough preclinical evaluation, employing the experimental methods detailed in this guide, is essential to confirm that the chosen linker design provides the optimal balance of properties for a successful ADC therapeutic.
References
- 1. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 2. purepeg.com [purepeg.com]
- 3. adcreview.com [adcreview.com]
- 4. adcreview.com [adcreview.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. purepeg.com [purepeg.com]
- 7. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labinsights.nl [labinsights.nl]
- 9. purepeg.com [purepeg.com]
- 11. Frontiers | Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates [frontiersin.org]
- 12. books.rsc.org [books.rsc.org]
- 13. vectorlabs.com [vectorlabs.com]
- 14. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
The Intracellular Cleavage of VC-PAB Linkers: A Technical Guide for Drug Development Professionals
Executive Summary
The valine-citrulline p-aminobenzyl (VC-PAB) linker is a cornerstone of modern antibody-drug conjugate (ADC) design, enabling the targeted release of potent cytotoxic agents within tumor cells. This technical guide provides an in-depth exploration of the cleavage mechanism of the VC-PAB linker, intended for researchers, scientists, and drug development professionals. We will delve into the enzymatic processes, key molecular players, and the self-immolative cascade that leads to payload liberation. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the critical pathways and workflows to facilitate a comprehensive understanding of this crucial ADC technology.
Introduction to the VC-PAB Linker
The VC-PAB linker is a cleavable linker system designed to remain stable in systemic circulation and to be selectively processed within the lysosomal compartment of target cells. Its efficacy relies on the overexpression of certain proteases in the tumor microenvironment and within the lysosomes of cancer cells. The linker's design incorporates a dipeptide sequence (valine-citrulline) that serves as a substrate for specific enzymes, a self-immolative p-aminobenzyl carbamate (B1207046) (PABC) spacer, and a point of attachment for the cytotoxic payload.[1]
The Cleavage Mechanism: A Step-by-Step Process
The release of the cytotoxic drug from a VC-PAB-linked ADC is a multi-step process that begins with the internalization of the ADC and culminates in the intracellular liberation of the payload.
ADC Internalization and Lysosomal Trafficking
Upon administration, the ADC circulates in the bloodstream. The antibody component of the ADC recognizes and binds to a specific antigen on the surface of a tumor cell. This binding event triggers receptor-mediated endocytosis, a process by which the ADC-antigen complex is internalized into the cell within an endosome. The endosome then matures and fuses with a lysosome, a cellular organelle containing a cocktail of hydrolytic enzymes and characterized by an acidic environment (pH 4.5-5.5).
Enzymatic Cleavage of the Valine-Citrulline Dipeptide
Within the lysosome, the Val-Cit dipeptide of the linker is recognized and cleaved by specific proteases. The primary enzyme implicated in this process is Cathepsin B , a cysteine protease that is often upregulated in various types of tumors.[2] The cleavage occurs at the amide bond between the C-terminus of the citrulline residue and the p-aminobenzyl (PAB) spacer.[1]
While Cathepsin B was initially thought to be the sole enzyme responsible, further research has revealed that other lysosomal cysteine proteases, including Cathepsin L, S, and F , can also cleave the VC linker.[3] This enzymatic redundancy is advantageous as it reduces the likelihood of resistance to ADCs due to the downregulation of a single protease.
Self-Immolative Cascade of the PAB Spacer
The enzymatic cleavage of the Cit-PAB bond is the critical trigger for the subsequent release of the drug. This cleavage generates an unstable p-aminobenzyl alcohol intermediate. This intermediate then undergoes a rapid, spontaneous 1,6-elimination reaction. This "self-immolative" cascade results in the fragmentation of the spacer, leading to the release of the unmodified, active cytotoxic payload, along with carbon dioxide and an aromatic remnant.[4] This traceless release mechanism is a key advantage of the VC-PAB linker system.
References
- 1. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Lysosomal Cleavable Peptide Linkers in Antibody-Drug Conjugates[v1] | Preprints.org [preprints.org]
PNU-159682: A Technical Guide to a High-Potency ADC Cytotoxin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PNU-159682, a highly potent anthracycline derivative making significant strides as a cytotoxic payload in the field of Antibody-Drug Conjugates (ADCs). Its exceptional potency, orders of magnitude greater than its parent compound nemorubicin (B1684466) and the widely used doxorubicin (B1662922), positions it as a promising candidate for the next generation of targeted cancer therapies.
Introduction to PNU-159682
PNU-159682 is a major bioactive metabolite of the investigational drug nemorubicin (MMDX).[][2][3] This biotransformation is primarily carried out in the liver by the cytochrome P450 enzyme CYP3A4.[3][4] The resulting molecule exhibits extraordinary cytotoxicity, making it an attractive payload for ADCs, which are designed to deliver potent cytotoxic agents directly to cancer cells while minimizing systemic toxicity.[5]
Mechanism of Action
The cytotoxic effects of PNU-159682 are primarily attributed to its interaction with DNA. The proposed mechanism involves a two-pronged attack:
-
DNA Intercalation: Like other anthracyclines, PNU-159682 intercalates into the DNA double helix, disrupting the normal processes of replication and transcription.[]
-
Topoisomerase II Inhibition: PNU-159682 is a potent inhibitor of DNA topoisomerase II.[6] This enzyme is crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. By inhibiting topoisomerase II, PNU-159682 leads to the accumulation of double-strand DNA breaks, ultimately triggering apoptosis.[]
-
Covalent Adduct Formation: PNU-159682 has been shown to form covalent adducts with DNA, further contributing to its potent cytotoxic activity.[]
Recent studies suggest that PNU-159682's mode of action is distinct from other anthracyclines like doxorubicin. While doxorubicin typically causes a G2/M-phase cell cycle arrest, PNU-159682 induces an S-phase arrest.[7][8] This suggests a different impact on the cell cycle and DNA replication machinery.
Figure 1: Mechanism of Action of PNU-159682 delivered via an ADC.
In Vitro Cytotoxicity
PNU-159682 has demonstrated exceptional potency across a wide range of human tumor cell lines. Its cytotoxicity is significantly higher than that of its parent compound, nemorubicin (MMDX), and doxorubicin.
| Cell Line | IC50 (nM) | IC70 (nM) | Fold Potency Increase vs. MMDX | Fold Potency Increase vs. Doxorubicin | Reference |
| NHL Cell Lines | |||||
| BJAB.Luc | 0.10 | >5.4 | >5.4 | [6] | |
| Granta-519 | 0.020 | >12.5 | >12.5 | [6] | |
| SuDHL4.Luc | 0.055 | >21.6 | >21.6 | [6] | |
| WSU-DLCL2 | 0.1 | >2.5 | >2.5 | [6] | |
| Various Human Tumor Cell Lines | |||||
| HT-29 | 0.577 | 790-2360 | 2100-6420 | [6][9] | |
| A2780 | 0.39 | 790-2360 | 2100-6420 | [6][9] | |
| DU145 | 0.128 | 790-2360 | 2100-6420 | [6][9] | |
| EM-2 | 0.081 | 790-2360 | 2100-6420 | [6][9] | |
| Jurkat | 0.086 | 790-2360 | 2100-6420 | [6][9] | |
| CEM | 0.075 | 790-2360 | 2100-6420 | [6][9] | |
| SKRC-52 (CAIX-expressing) | 25 | [6] |
Note: Fold potency increases are based on IC70 values as reported in the literature.[9]
In Vivo Antitumor Activity
Preclinical in vivo studies have confirmed the potent antitumor activity of PNU-159682.
| Tumor Model | Animal Model | Dosing | Outcome | Reference |
| Disseminated Murine L1210 Leukemia | CD2F1 Mice | 15 µg/kg, i.v. | 29% increase in life span | [3][9] |
| MX-1 Human Mammary Carcinoma Xenografts | Nude Mice | 4 µg/kg | Remarkable effectiveness | [3][4] |
| SKRC-52 Xenografted Tumors | Mice | 25 nmol/kg | Potent antitumor effect | [] |
| Non-Small Cell Lung Cancer (NSCLC) and Colorectal Cancer Models | In vivo models | 1.0 mg/kg (as ADC) | Complete tumor regression and durable responses | [5] |
Application in Antibody-Drug Conjugates
The extreme potency of PNU-159682 makes it an ideal candidate for ADCs, where targeted delivery is paramount.
Linker Chemistry
The choice of linker is critical for the stability and efficacy of an ADC. For PNU-159682, both cleavable and non-cleavable linkers have been explored.
-
Cleavable Linkers: These linkers, such as peptide or disulfide linkers, are designed to release the payload upon internalization into the target cell, often in the lysosomal compartment.[] A commonly used cleavable linker is the valine-citrulline-p-aminobenzylcarbamate (vcPAB) linker.[10]
-
Non-cleavable Linkers: These linkers result in the payload being released after the degradation of the antibody backbone.
Studies have shown that ADCs with a non-cleavable peptide linker and a PNU-159682 derivative exhibit high stability and potent in vitro and in vivo activity.[10][11]
Conjugation Technologies
Site-specific conjugation technologies are being employed to create homogeneous ADCs with a defined drug-to-antibody ratio (DAR). One such method is the Sortase-mediated antibody conjugation (SMAC) technology.[10][11]
Figure 2: General workflow for the development of PNU-159682 based ADCs.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate evaluation of PNU-159682 and its corresponding ADCs.
In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)
This assay is used to determine the cytotoxic effects of a compound on cultured cell lines.[6]
Methodology:
-
Cell Plating: Seed tumor cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to a range of concentrations of PNU-159682 (or the ADC) for a specified period (e.g., 1 hour).[6]
-
Incubation: After the exposure period, wash the cells and culture them in a compound-free medium for a duration that allows for cell death to occur (e.g., 72 hours).[6]
-
Cell Fixation: Fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with Sulforhodamine B (SRB) dye, which binds to cellular proteins.
-
Washing: Remove the unbound dye by washing with acetic acid.
-
Dye Solubilization: Solubilize the protein-bound dye with a Tris base solution.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader.
-
Data Analysis: Calculate the concentration that inhibits cell growth by 50% (IC50) or 70% (IC70) by plotting the percentage of cell survival against the compound concentration.
In Vivo Tumor Xenograft Studies
These studies are essential to evaluate the antitumor efficacy of PNU-159682 or its ADCs in a living organism.
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., nude mice) to prevent rejection of human tumor xenografts.
-
Tumor Implantation: Subcutaneously implant human tumor cells (e.g., MX-1) into the flanks of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the tumor-bearing mice into treatment and control groups.
-
Treatment Administration: Administer the PNU-159682-based ADC or control vehicle intravenously (i.v.) at specified doses and schedules.
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Monitoring: Monitor the body weight and overall health of the animals as an indicator of toxicity.
-
Endpoint: The study is typically concluded when the tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups to determine the antitumor efficacy.
Future Directions
PNU-159682 represents a significant advancement in the field of ADC payloads. Its exceptional potency allows for the development of highly effective ADCs. Future research will likely focus on:
-
Optimizing Linker and Conjugation Chemistries: To further improve the therapeutic index of PNU-159682-based ADCs.
-
Exploring Novel Tumor Targets: Identifying new antigens for targeted delivery to expand the therapeutic applications of these ADCs.
-
Combination Therapies: Investigating the synergistic effects of PNU-159682-based ADCs with other anticancer agents, such as immunotherapy.[8]
-
Overcoming Drug Resistance: PNU-159682 has shown activity against tumor cell lines with various mechanisms of resistance to classical anticancer agents.[3] Further exploration of its efficacy in resistant tumors is warranted.
References
- 2. PNU-159682 - Creative Biolabs [creative-biolabs.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Formation and antitumor activity of PNU-159682, a major metabolite of nemorubicin in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. academic.oup.com [academic.oup.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to Drug-Linker Conjugates for ADC Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the core components of Antibody-Drug Conjugates (ADCs), focusing on the critical interplay between the cytotoxic payload and the linker. It is intended to serve as a resource for researchers and professionals involved in the discovery and development of next-generation ADCs.
Introduction to Antibody-Drug Conjugates
Antibody-Drug Conjugates (ADCs) are a class of highly targeted biopharmaceutical drugs that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic small molecule drug.[1][2] The three main components of an ADC are the mAb, the linker, and the cytotoxic payload.[1][3] The mAb is designed to selectively bind to a specific antigen overexpressed on the surface of cancer cells, minimizing off-target effects on healthy tissues.[4] Upon binding to the target antigen, the ADC is internalized by the cancer cell, and the cytotoxic payload is released, leading to cell death.[4][5] The linker is a critical component that connects the antibody to the payload, and its design significantly impacts the stability, efficacy, and safety of the ADC.[6][7]
The Core Components: Payloads and Linkers
The efficacy of an ADC is intrinsically linked to the properties of its payload and linker. The choice of each component must be carefully considered to achieve a therapeutic window that maximizes anti-tumor activity while minimizing systemic toxicity.
Cytotoxic Payloads: The Warheads of ADCs
The payload is the pharmacologically active component of the ADC responsible for inducing cell death. Ideal payloads are highly potent, with sub-nanomolar IC50 values, as only a small fraction of the administered ADC reaches the tumor cells.[8] They are broadly classified based on their mechanism of action.
Table 1: Common ADC Payloads and Their Mechanisms of Action
| Payload Class | Example Payloads | Mechanism of Action | Representative IC50 Values (in vitro) |
| Microtubule Inhibitors | Auristatins (MMAE, MMAF), Maytansinoids (DM1, DM4) | Inhibit tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[8][9] | MMAE: 0.98 nM (H226 lung cancer cells)[10] |
| DNA-Damaging Agents | Calicheamicins, Pyrrolobenzodiazepines (PBDs) | Cause double-strand DNA breaks or cross-linking, leading to apoptosis.[10] | PBDs have shown picomolar potency in various cell lines.[11] |
| Topoisomerase Inhibitors | Deruxtecan (DXd), SN-38 | Inhibit topoisomerase I, leading to DNA damage and cell death.[10] | - |
Note: IC50 values are highly dependent on the cell line, experimental conditions, and the specific ADC construct.[1]
Linkers: The Bridge Dictating Stability and Release
The linker is a crucial element that covalently attaches the payload to the antibody.[6] Its design must balance two opposing requirements: stability in systemic circulation to prevent premature payload release and efficient cleavage within the target tumor cell to unleash the cytotoxic agent.[7] Linkers are broadly categorized as cleavable or non-cleavable.
Cleavable linkers are designed to be stable in the bloodstream and release the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell.[3] This targeted release can also lead to a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative cancer cells.[3][][13]
Table 2: Types of Cleavable Linkers and Their Release Mechanisms
| Linker Type | Release Mechanism | Key Features |
| Hydrazone | Acid-labile; cleaved in the low pH of endosomes and lysosomes. | Early generation linker, can be unstable in circulation. |
| Disulfide | Cleaved by reducing agents like glutathione, which is present in higher concentrations inside cells. | Stability can be an issue in the bloodstream. |
| Peptide (e.g., Val-Cit) | Cleaved by lysosomal proteases (e.g., Cathepsin B) that are upregulated in tumor cells.[14] | Offers good plasma stability and efficient intracellular release.[14] |
| β-Glucuronide | Cleaved by β-glucuronidase, an enzyme found in the tumor microenvironment. | Provides for extracellular payload release. |
Non-cleavable linkers rely on the complete lysosomal degradation of the antibody to release the payload, which remains attached to an amino acid residue from the antibody.[5] This approach generally results in greater plasma stability and a lower risk of off-target toxicity.[15] However, ADCs with non-cleavable linkers typically do not exhibit a bystander effect.[15]
Table 3: Comparison of Cleavable and Non-Cleavable Linkers
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Payload Release | Triggered by specific conditions (pH, enzymes, reducing agents). | Requires complete lysosomal degradation of the antibody.[5] |
| Plasma Stability | Can be variable depending on the linker chemistry. | Generally high.[15] |
| Bystander Effect | Possible with membrane-permeable payloads.[3][] | Generally absent.[15] |
| Off-target Toxicity | Higher potential if linker is unstable. | Lower potential due to high stability.[15] |
Drug-to-Antibody Ratio (DAR)
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of payload molecules conjugated to a single antibody.[16][17] The DAR significantly influences the ADC's efficacy, pharmacokinetics, and toxicity. A higher DAR can enhance potency but may also lead to increased aggregation, faster clearance, and greater toxicity.[11] The optimal DAR is a balance between these factors and is typically in the range of 2 to 4 for many ADCs.[11] However, some newer ADCs have been developed with higher DARs.
Table 4: Impact of DAR on ADC Properties
| DAR Value | Potential Advantages | Potential Disadvantages |
| Low (e.g., 2) | Better pharmacokinetics, lower toxicity. | Lower potency. |
| Optimal (e.g., 4) | Balanced efficacy and toxicity. | - |
| High (e.g., 8) | Higher potency. | Increased aggregation, faster clearance, higher toxicity.[11] |
Experimental Protocols
The development of a successful ADC relies on robust experimental methodologies for conjugation, purification, and characterization.
ADC Conjugation
The two most common methods for conjugating payloads to antibodies involve the side chains of lysine (B10760008) or cysteine residues.
Lysine residues are abundant on the surface of antibodies, providing multiple potential conjugation sites.[18] Conjugation to lysine is typically achieved through amine-reactive linkers, such as those containing N-hydroxysuccinimide (NHS) esters.[]
Protocol Outline for Lysine Conjugation:
-
Antibody Preparation: Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Drug-Linker Activation: Activate the drug-linker complex, if necessary. For NHS ester-containing linkers, this step is often not required.
-
Conjugation Reaction: Add the drug-linker to the antibody solution at a specific molar ratio to control the DAR. The reaction is typically carried out at room temperature or 4°C for several hours.
-
Quenching: Stop the reaction by adding a quenching reagent (e.g., Tris buffer) to consume any unreacted drug-linker.
Cysteine conjugation often involves the reduction of interchain disulfide bonds in the antibody hinge region to generate free thiol groups for conjugation. Maleimide-containing linkers are commonly used to react with these thiols.
Protocol Outline for Cysteine Conjugation:
-
Antibody Reduction: Reduce the antibody's interchain disulfide bonds using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
-
Removal of Reducing Agent: Remove the excess reducing agent using a desalting column or dialysis.
-
Conjugation Reaction: Immediately add the maleimide-functionalized drug-linker to the reduced antibody. The reaction is typically performed at a slightly acidic to neutral pH.
-
Capping (Optional): After the conjugation is complete, any remaining free thiols can be capped with a reagent like N-ethylmaleimide to prevent re-oxidation or dimerization.
ADC Purification
After conjugation, the resulting ADC mixture is heterogeneous, containing unconjugated antibody, ADCs with different DARs, and free drug-linker. Purification is essential to isolate the desired ADC species.
HIC is a widely used technique for purifying ADCs based on their hydrophobicity.[20][21][22] The addition of hydrophobic drug-linker payloads increases the overall hydrophobicity of the antibody, allowing for the separation of species with different DARs.[20]
Protocol Outline for HIC Purification:
-
Column Equilibration: Equilibrate the HIC column with a high-salt buffer (e.g., sodium phosphate (B84403) with ammonium (B1175870) sulfate).[6]
-
Sample Loading: Load the crude ADC mixture onto the column.
-
Elution: Elute the bound species using a decreasing salt gradient.[6] Species with lower DARs (less hydrophobic) will elute first, followed by those with higher DARs.
-
Fraction Collection: Collect fractions and analyze them to identify those containing the desired ADC species.
ADC Characterization
Thorough characterization is crucial to ensure the quality, consistency, and safety of the ADC.
Table 5: Key Analytical Techniques for ADC Characterization
| Analytical Technique | Purpose |
| UV/Vis Spectroscopy | Determine protein concentration and average DAR.[16] |
| Hydrophobic Interaction Chromatography (HIC) | Determine DAR distribution and purity.[][24] |
| Size Exclusion Chromatography (SEC) | Assess aggregation and fragmentation.[][25] |
| Mass Spectrometry (MS) | Determine the precise mass of the intact ADC and its subunits, confirm conjugation sites, and identify impurities.[16][26] |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Quantify free drug levels and analyze drug-linker stability.[16] |
| In vitro Cytotoxicity Assays (e.g., MTT, XTT) | Determine the potency (IC50) of the ADC on cancer cell lines.[27][28][29] |
Visualizing ADC Mechanisms and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in ADC research.
Caption: General Mechanism of Action for an Antibody-Drug Conjugate.
Caption: General Experimental Workflow for ADC Development.
Caption: Signaling Pathway for Microtubule Inhibitor Payloads.
Conclusion
The field of antibody-drug conjugates is rapidly evolving, with ongoing research focused on the development of novel linkers, more potent payloads, and innovative conjugation technologies.[6][10] A deep understanding of the intricate relationship between the drug, the linker, and the antibody is paramount for the design of next-generation ADCs with improved therapeutic indices. This guide provides a foundational overview of these core components and the experimental methodologies essential for their development and characterization. As research continues, the rational design of drug-linker conjugates will undoubtedly lead to safer and more effective cancer therapies.
References
- 1. Antibody-Drug Conjugates in Solid Tumor Oncology: An Effectiveness Payday with a Targeted Payload [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 8. books.rsc.org [books.rsc.org]
- 9. adcreview.com [adcreview.com]
- 10. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 13. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 16. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lcms.cz [lcms.cz]
- 18. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 20. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 21. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 24. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
- 25. lcms.cz [lcms.cz]
- 26. criver.com [criver.com]
- 27. benchchem.com [benchchem.com]
- 28. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 29. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Bioorthogonal Chemistry in Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
The advent of bioorthogonal chemistry has revolutionized the field of bioconjugation, particularly in the development of next-generation antibody-drug conjugates (ADCs). By employing reactions that proceed with high efficiency and selectivity within complex biological systems, researchers can now construct more homogeneous, stable, and potent ADCs. This technical guide provides an in-depth exploration of the core bioorthogonal chemistries used in antibody conjugation, complete with quantitative data, detailed experimental protocols, and visual workflows to aid researchers in this dynamic field.
Introduction to Bioorthogonal Antibody Conjugation
Traditional methods for conjugating drugs to antibodies often rely on the random modification of endogenous amino acid residues like lysine (B10760008) or cysteine.[] This approach typically yields a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs) and conjugation sites.[2][3] Such heterogeneity can lead to unpredictable pharmacokinetics, potential immunogenicity, and a narrow therapeutic window.[4]
Bioorthogonal chemistry offers a powerful solution by introducing non-native functional groups into the antibody, which can then be selectively reacted with a drug-linker payload.[5] This strategy enables precise control over the conjugation site and stoichiometry, leading to the production of well-defined, homogeneous ADCs with improved therapeutic properties.[][6]
Core Bioorthogonal Reactions in Antibody Conjugation
Several bioorthogonal reactions have been successfully employed for antibody conjugation. The most prominent among these are the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, and oxime ligation.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction between a cyclooctyne (B158145) and an azide (B81097) to form a stable triazole linkage.[7] The reaction is driven by the ring strain of the cyclooctyne, eliminating the need for a cytotoxic copper catalyst.[7] This biocompatibility makes SPAAC a widely used tool for bioconjugation in living systems.
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The IEDDA reaction, often referred to as tetrazine ligation, is a cycloaddition between an electron-poor diene (typically a tetrazine) and an electron-rich dienophile (such as a trans-cyclooctene (B1233481) or norbornene).[7] This reaction is known for its exceptionally fast kinetics, with second-order rate constants that can be several orders of magnitude higher than those of SPAAC.[8]
Oxime Ligation
Oxime ligation involves the reaction between an aminooxy or hydrazine (B178648) group and an aldehyde or ketone to form a stable oxime or hydrazone bond.[9] The introduction of a bioorthogonal carbonyl group into the antibody provides a unique reactive handle for conjugation.
Quantitative Comparison of Key Bioorthogonal Reactions
The choice of bioorthogonal reaction can significantly impact the efficiency and outcome of antibody conjugation. The following table summarizes key quantitative data for SPAAC, IEDDA, and oxime ligation.
| Bioorthogonal Reaction | Reactants | Second-Order Rate Constant (M⁻¹s⁻¹) | Typical Drug-to-Antibody Ratio (DAR) | Linkage Stability |
| SPAAC | Cyclooctyne + Azide | 10⁻³ - 1 | 2 - 4 | High |
| IEDDA | Tetrazine + trans-Cyclooctene | 10³ - 10⁶ | 2 - 4 | High |
| Oxime Ligation | Aldehyde/Ketone + Aminooxy | 10⁻³ - 10⁻² | 2 | Moderate to High |
Note: Reaction rates and DARs can vary depending on the specific reactants, linker chemistry, and conjugation conditions.
Site-Specific Introduction of Bioorthogonal Handles
To leverage bioorthogonal chemistry, a unique reactive handle must first be introduced into the antibody at a specific site. Several powerful techniques have been developed for this purpose.
Genetic Incorporation of Unnatural Amino Acids (UAAs)
This method involves the expansion of the genetic code to incorporate an unnatural amino acid (UAA) bearing a bioorthogonal functional group (e.g., an azide, alkyne, or ketone) at a specific site in the antibody sequence.[2][10] This is achieved using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon (e.g., the amber stop codon, TAG) and inserts the UAA during protein translation.[10]
Enzymatic Modification
Enzymes can be used to introduce bioorthogonal handles with high precision.
-
Formylglycine-Generating Enzyme (FGE): FGE recognizes a short consensus sequence (CXPXR) engineered into the antibody and converts the cysteine residue to a formylglycine, which contains a bioorthogonal aldehyde group.[11][12][13] This "aldehyde-tag" can then be specifically targeted by aminooxy- or hydrazine-functionalized payloads.[14]
-
Microbial Transglutaminase (mTG): mTG catalyzes the formation of an isopeptide bond between the side chain of a glutamine residue and a primary amine.[15][16] By engineering a glutamine-containing tag into the antibody and using an amine-bearing linker, site-specific conjugation can be achieved.[17][18]
Glycan Engineering
The conserved N-linked glycans on the Fc region of antibodies provide a unique site for modification.[19]
-
Glycan Oxidation: Mild periodate (B1199274) oxidation of the terminal sialic acid residues on the antibody's glycans can generate aldehyde groups for subsequent oxime ligation.[9][20]
-
Enzymatic Glycan Remodeling: Glycosyltransferases can be used to install sugar analogs containing bioorthogonal handles onto the antibody's glycans.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments in bioorthogonal antibody conjugation.
Protocol for Site-Specific Antibody Conjugation using Microbial Transglutaminase (mTG)
This protocol describes the conjugation of a primary amine-containing payload to an antibody with an engineered glutamine tag.
Materials:
-
Antibody with engineered glutamine tag (e.g., at Q295)
-
Microbial Transglutaminase (mTG)
-
Amine-functionalized payload (e.g., linker-drug)
-
Tris buffer (50 mM, pH 8.0)
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Prepare a solution of the antibody in Tris buffer at a concentration of 5-10 mg/mL.
-
Add the amine-functionalized payload to the antibody solution at a 10-20 fold molar excess.
-
Initiate the reaction by adding mTG to a final concentration of 0.1-0.5 mg/mL.
-
Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation.
-
Quench the reaction by adding a competitive amine substrate (e.g., glycine) or by lowering the pH.
-
Purify the resulting ADC using a pre-equilibrated SEC column to remove excess payload and enzyme.
-
Characterize the purified ADC for DAR and purity using methods such as hydrophobic interaction chromatography (HIC) and mass spectrometry.[15][16][17]
Protocol for Glycan Oxidation and Oxime Ligation
This protocol details the generation of aldehyde handles on antibody glycans followed by conjugation to an aminooxy-payload.
Materials:
-
Monoclonal antibody (IgG)
-
Sodium periodate (NaIO₄)
-
Aminooxy-functionalized payload
-
Phosphate-buffered saline (PBS), pH 6.0
-
PD-10 desalting columns
Procedure:
-
Glycan Oxidation:
-
Dissolve the antibody in PBS (pH 6.0) to a concentration of 5 mg/mL.
-
Add a freshly prepared solution of sodium periodate to a final concentration of 1-2 mM.
-
Incubate the reaction on ice in the dark for 30 minutes.
-
Quench the reaction by adding glycerol to a final concentration of 15 mM and incubate on ice for 15 minutes.
-
Remove excess periodate and glycerol using a PD-10 desalting column, eluting with PBS (pH 6.0).
-
-
Oxime Ligation:
Protocol for Incorporation of p-Azido-L-phenylalanine (pAzF) into an Antibody
This protocol outlines the site-specific incorporation of the unnatural amino acid pAzF into an antibody expressed in mammalian cells using the amber suppression technology.
Materials:
-
Mammalian expression vector for the antibody of interest with a TAG codon at the desired incorporation site.
-
Expression vector for the orthogonal pAzF-tRNA synthetase/tRNA pair.
-
Mammalian cell line (e.g., HEK293 or CHO).
-
Cell culture medium and supplements.
-
p-Azido-L-phenylalanine (pAzF).
-
Transfection reagent.
-
Protein A affinity chromatography resin.
Procedure:
-
Co-transfect the mammalian cells with the antibody expression vector and the synthetase/tRNA vector using a suitable transfection reagent.
-
24 hours post-transfection, supplement the cell culture medium with 1 mM pAzF.
-
Continue to culture the cells for 48-72 hours to allow for antibody expression and incorporation of pAzF.
-
Harvest the cell culture supernatant containing the secreted antibody.
-
Purify the pAzF-containing antibody using protein A affinity chromatography.
-
Verify the incorporation of pAzF by mass spectrometry.
-
The purified antibody is now ready for SPAAC conjugation with a cyclooctyne-bearing payload.[10][22]
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key processes in bioorthogonal antibody conjugation.
Characterization of Bioorthogonal ADCs
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the final ADC product. Key analytical techniques include:
-
Mass Spectrometry (MS): Used to confirm the identity of the conjugate and determine the DAR distribution.[23][24][25]
-
Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on the number of conjugated drugs, providing a detailed profile of the DAR distribution.[26]
-
Size-Exclusion Chromatography (SEC): Assesses the aggregation and fragmentation of the ADC.[27]
-
Circular Dichroism (CD) and Differential Scanning Calorimetry (DSC): Evaluate the structural integrity and thermal stability of the antibody after conjugation.[28][29]
Conclusion and Future Perspectives
Bioorthogonal chemistry has provided a robust toolkit for the precise construction of antibody-drug conjugates. Site-specific conjugation methods are overcoming the limitations of traditional random conjugation, leading to the development of more homogeneous and effective ADCs.[][5] As the field continues to evolve, we can expect the emergence of new bioorthogonal reactions with even faster kinetics and greater stability, as well as novel strategies for introducing bioorthogonal handles into antibodies.[30] These advancements will undoubtedly pave the way for the next generation of highly targeted and potent antibody-based therapeutics.
References
- 2. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. The Future of Antibody Drug Conjugation by Comparing Various Methods of Site-Specific Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60049A [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Leveraging Formylglycine-Generating Enzyme for Production of Site-Specifically Modified Bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Leveraging Formylglycine-Generating Enzyme for Production of Site-Specifically Modified Bioconjugates | Springer Nature Experiments [experiments.springernature.com]
- 13. mdpi.com [mdpi.com]
- 14. Enzyme-mediated Modification and Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 15. Site-Specific Antibody–Drug Conjugation Using Microbial Transglutaminase | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. Transglutaminase-Mediated Conjugations | Springer Nature Experiments [experiments.springernature.com]
- 18. Site Selective Antibody-Oligonucleotide Conjugation via Microbial Transglutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aboligo.com [aboligo.com]
- 20. Glycan Oxidation-based Antibody-Drug Conjugate (ADC) Development - CD BioGlyco [bioglyco.com]
- 21. biorxiv.org [biorxiv.org]
- 22. researchgate.net [researchgate.net]
- 23. agilent.com [agilent.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. agilent.com [agilent.com]
- 26. lcms.cz [lcms.cz]
- 27. Site-Specific Antibody Conjugation Strategy to Functionalize Virus- Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Biophysical Methods for Characterization of Antibody-Drug Conjugates | Springer Nature Experiments [experiments.springernature.com]
- 29. Biophysical Methods for Characterization of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Toward Realization of Bioorthogonal Chemistry in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Conjugation of DBCO-PEG4-VC-PAB-DMEA-PNU-159682 to an Antibody
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent. This targeted delivery approach enhances the therapeutic window of the cytotoxic payload, minimizing systemic toxicity while maximizing efficacy at the tumor site.
This document provides a detailed protocol for the conjugation of a specific drug-linker, DBCO-PEG4-VC-PAB-DMEA-PNU-159682 , to a target antibody. The conjugation strategy leverages the principles of bioorthogonal chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[]
The Drug-Linker Construct:
-
DBCO (Dibenzocyclooctyne): The reactive handle for the copper-free click chemistry reaction. It specifically and efficiently reacts with an azide (B81097) group to form a stable triazole linkage.[]
-
PEG4 (Polyethylene Glycol): A hydrophilic spacer that improves solubility, reduces aggregation, and increases the flexibility of the linker.[2]
-
VC (Valine-Citrulline): A dipeptide motif that serves as a cleavable linker. It is designed to be selectively cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated within tumor cells.[3][4]
-
PAB (p-aminobenzyl alcohol): A self-immolative spacer that, upon cleavage of the VC linker, spontaneously releases the active cytotoxic drug.[3]
-
DMEA (N,N-dimethylethylenediamine): A component of the linker system connecting the self-immolative spacer to the payload.[5][6]
-
PNU-159682: The cytotoxic payload. It is a highly potent anthracycline derivative and a major active metabolite of nemorubicin.[][8] PNU-159682 functions as a DNA topoisomerase II inhibitor, intercalating into DNA and preventing cancer cell replication, ultimately leading to apoptosis.[][9] Its extreme potency makes it an ideal candidate for targeted delivery via ADCs.[10]
The overall strategy involves two main stages: first, the introduction of azide functional groups onto the antibody, and second, the SPAAC reaction with the DBCO-containing drug-linker.
Experimental Workflow and Mechanism of Action
The following diagrams illustrate the experimental workflow for ADC synthesis and the proposed mechanism of action upon reaching a target cancer cell.
Experimental Protocols
Protocol 1: Antibody Azide Functionalization
This protocol describes the introduction of azide groups onto the antibody via reaction with primary amines (e.g., lysine residues).
Materials:
-
Monoclonal antibody (mAb) of interest
-
Azide-PEG4-NHS Ester (or similar amine-reactive azide linker)
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Amicon Ultra Centrifugal Filters (e.g., 30 kDa MWCO) or equivalent for buffer exchange
-
Reaction tubes
Procedure:
-
Antibody Preparation:
-
Perform a buffer exchange of the antibody into PBS (pH 7.4) to remove any amine-containing buffers (e.g., Tris).
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Azide Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of Azide-PEG4-NHS Ester in anhydrous DMSO.
-
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the Azide-NHS Ester solution to the antibody solution.
-
Ensure the final concentration of DMSO in the reaction mixture does not exceed 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Purification of Azide-Modified Antibody:
-
Remove the unreacted Azide-NHS Ester and by-products by size-exclusion chromatography (SEC) or by using centrifugal desalting columns.
-
Perform multiple buffer exchanges into fresh PBS (pH 7.4).
-
Determine the concentration of the purified azide-modified antibody using a standard protein assay (e.g., BCA or A280).
-
Protocol 2: DBCO-Drug-Linker Preparation
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Prepare a stock solution of the drug-linker in anhydrous DMSO at a concentration of 1-10 mM. For example, a stock solution of 10 mM can be prepared.[11]
-
Vortex briefly to ensure complete dissolution. Store any unused portion of the stock solution at -20°C or -80°C, protected from light and moisture.[12]
Protocol 3: ADC Synthesis via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the conjugation of the azide-modified antibody with the DBCO-functionalized drug-linker.
Materials:
-
Purified Azide-Modified Antibody (from Protocol 1)
-
DBCO-Drug-Linker solution (from Protocol 2)
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile
-
Reaction tubes
Procedure:
-
Reaction Setup:
-
In a reaction tube, combine the azide-modified antibody with the DBCO-drug-linker solution.
-
A molar excess of 2-4 fold of the DBCO-drug-linker relative to the antibody is recommended as a starting point.[13] The optimal ratio may need to be determined empirically to achieve the desired Drug-to-Antibody Ratio (DAR).
-
-
Incubation:
-
Quenching (Optional):
-
While the SPAAC reaction is highly specific, some protocols include an optional quenching step. This can be done by adding a small molar excess of an azide-containing small molecule to react with any remaining DBCO-drug-linker.
-
Protocol 4: ADC Purification
Purification is critical to remove unreacted drug-linker, which can cause toxicity, and to separate ADC species with different DARs.
Materials:
-
Crude ADC mixture (from Protocol 3)
-
Purification system (e.g., FPLC, HPLC)
-
Hydrophobic Interaction Chromatography (HIC) column
-
Size-Exclusion Chromatography (SEC) column
-
Appropriate buffers for HIC (e.g., Buffer A: high salt concentration like 1.5 M ammonium (B1175870) sulfate (B86663) in sodium phosphate (B84403) buffer; Buffer B: low salt concentration, sodium phosphate buffer) and SEC (e.g., PBS, pH 7.4)
Procedure:
-
Removal of Unconjugated Drug-Linker:
-
Perform an initial purification step using SEC or tangential flow filtration (TFF) to remove the majority of the small molecule impurities.[]
-
-
Fractionation by DAR using HIC:
-
HIC is a powerful technique to separate ADC species based on the hydrophobicity conferred by the attached drug-linkers.[][16]
-
Equilibrate the HIC column with high-salt Buffer A.
-
Load the ADC sample onto the column.
-
Elute the ADC species using a linear gradient from Buffer A to Buffer B (decreasing salt concentration).
-
Antibody species with higher DAR values are more hydrophobic and will elute later (at lower salt concentrations).
-
Collect fractions and analyze for DAR and purity.
-
-
Final Polishing and Buffer Exchange:
-
Pool the fractions containing the desired ADC species.
-
Perform a final buffer exchange into a formulation buffer using SEC or TFF.
-
Sterile filter the final ADC product and store at 2-8°C for short-term or ≤ -20°C for long-term storage.
-
Protocol 5: ADC Characterization
1. Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC): As used in purification, analytical HIC can resolve peaks corresponding to different drug loads (DAR 0, 2, 4, etc.), allowing for calculation of the average DAR from the peak areas.
-
UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at a wavelength corresponding to the payload's maximum absorbance (PNU-159682 has absorbance maxima around 481-496 nm).[17] The DAR can be calculated using the Beer-Lambert law with the known extinction coefficients of the antibody and the drug.
2. Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): Analytical SEC is used to determine the percentage of monomeric ADC and to quantify high molecular weight species (aggregates).
3. In Vitro Cytotoxicity Assay:
-
Assess the potency and specificity of the purified ADC using cell viability assays (e.g., MTS, CellTiter-Glo) on a panel of cancer cell lines. Include both antigen-positive (target) and antigen-negative (non-target) cell lines to confirm target-mediated killing. PNU-159682 has been shown to have IC50 values in the sub-nanomolar to picomolar range on various cell lines.[9][17][18]
Data Presentation: Expected Outcomes
The following table summarizes the target specifications for a typical ADC produced using this protocol. Actual results will vary depending on the specific antibody and reaction conditions.
| Parameter | Method | Target Specification | Reference |
| Average DAR | HIC-HPLC, UV-Vis | 3.5 - 4.5 | [18] |
| Monomer Purity | SEC-HPLC | ≥ 95% | [3] |
| Aggregate Content | SEC-HPLC | ≤ 5% | [3] |
| Unconjugated Drug-Linker | RP-HPLC | < 1% of total drug | [19] |
| In Vitro Potency (IC50) | Cell Viability Assay | Varies (typically low nM on target cells) | [9] |
Table 1: Target Quality Attributes for the Final ADC Product.
References
- 2. lifetein.com [lifetein.com]
- 3. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 8. PNU-159682 - Creative Biolabs [creative-biolabs.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. caymanchem.com [caymanchem.com]
- 18. Advancing Antibody-Drug Conjugates (ADCs) with Novel Payloads and Their DMPK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with DBCO Linkers
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the use of dibenzocyclooctyne (DBCO) linkers in strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of modern bioconjugation. SPAAC, also known as copper-free click chemistry, is a bioorthogonal reaction that enables the efficient and specific covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] This makes it an ideal tool for applications in drug development, such as the synthesis of antibody-drug conjugates (ADCs), live-cell imaging, and the development of targeted drug delivery systems.[1][2][3]
The reaction's high specificity and efficiency stem from the high reactivity of the strained alkyne in the DBCO group towards an azide-functionalized molecule, forming a stable triazole linkage under physiological conditions.[2][]
Key Advantages of DBCO-Mediated SPAAC:
-
Biocompatibility: The absence of a cytotoxic copper(I) catalyst makes this reaction suitable for in vivo and live-cell applications.[1][2]
-
Bioorthogonality: DBCO and azide (B81097) groups do not react with naturally occurring functional groups in biological systems, ensuring high specificity and minimal off-target labeling.[1][5]
-
Mild Reaction Conditions: The reaction proceeds efficiently at physiological temperature and pH in aqueous buffers.[2]
-
High Efficiency and Fast Kinetics: The inherent ring strain of DBCO allows for rapid reaction rates, even at low concentrations.[]
-
Stability: The resulting triazole linkage is highly stable.[6]
Experimental Protocols
The following protocols provide a general framework for a two-step bioconjugation process: 1) Activation of a biomolecule (e.g., an antibody) with a DBCO linker, and 2) The copper-free click chemistry reaction with an azide-functionalized molecule.
Protocol 1: Activation of an Antibody with DBCO-NHS Ester
This protocol describes the labeling of an antibody with a DBCO-N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with primary amines (e.g., lysine (B10760008) residues) on the surface of the antibody.[7]
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[1]
-
DBCO-NHS ester (e.g., DBCO-PEG4-NHS ester) freshly dissolved in anhydrous DMSO or DMF to a stock concentration of 10 mM.[1][8]
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine).[1]
-
Spin desalting columns or other suitable means for buffer exchange/purification.[1]
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. Buffers containing Tris or glycine (B1666218) will compete with the NHS ester reaction.[8] If necessary, perform a buffer exchange into PBS.[1]
-
Reaction Setup: Add a 10-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution.[8][9] The final concentration of the organic solvent (DMSO or DMF) should be kept below 20% to avoid denaturation of the antibody.[1][10]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice with gentle mixing.[1][9]
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature to quench any unreacted DBCO-NHS ester.[1]
-
Purification: Remove the excess, unreacted DBCO-NHS ester and byproducts using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).[1][11]
-
Characterization (Optional): The degree of labeling (DOL), which is the average number of DBCO molecules per antibody, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and ~309-310 nm (for DBCO).[1][7][8]
Protocol 2: Copper-Free Click Chemistry Conjugation (SPAAC)
This protocol outlines the conjugation of the DBCO-activated antibody with an azide-containing molecule.
Materials:
-
DBCO-activated antibody (from Protocol 1).
-
Azide-functionalized molecule (e.g., oligonucleotide, peptide, drug).
-
Reaction buffer (e.g., PBS, pH 7.4).[1]
Procedure:
-
Reaction Setup: Mix the DBCO-activated antibody with a 1.5 to 4-fold molar excess of the azide-functionalized molecule in the reaction buffer.[1]
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[5][9] For some applications, the incubation time can be extended up to 48 hours.[1]
-
Purification: The final conjugate can be purified to remove unreacted azide-functionalized molecules using methods such as HPLC (e.g., size-exclusion, ion-exchange, or reverse-phase) or dialysis, depending on the properties of the conjugate.[6][7]
-
Validation: The final conjugate can be validated using SDS-PAGE, which should show a band shift corresponding to the increased molecular weight of the conjugate.[1]
Data Presentation
The following tables summarize key quantitative data for optimizing SPAAC reactions with DBCO linkers.
Table 1: Recommended Reaction Conditions for Antibody Activation with DBCO-NHS Ester
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 1-10 mg/mL[1][8] | Higher concentrations can improve reaction efficiency. |
| DBCO-NHS Ester Molar Excess | 10-30 fold[6][8][9] | The optimal ratio may need to be determined empirically. |
| Reaction Buffer | Amine-free buffers (e.g., PBS, HEPES)[8][12] | pH 7-9 is generally recommended.[12] |
| Solvent Concentration | < 20% DMSO or DMF[1][6] | High concentrations of organic solvents can denature proteins. |
| Incubation Time | 30-60 minutes at RT; 2 hours at 4°C[1][8][9] | Longer incubation does not always lead to higher labeling. |
| Quenching Agent | 50-100 mM Tris or Glycine[1][9] | Quenches unreacted NHS esters. |
Table 2: Recommended Reaction Conditions for SPAAC Reaction
| Parameter | Recommended Range | Notes |
| Molar Ratio (Azide:DBCO) | 1.5 - 4 fold excess of azide molecule[1][6] | Using an excess of one reactant can drive the reaction to completion.[5] |
| Reaction Temperature | 4°C to 37°C[6][12][13] | Higher temperatures can increase the reaction rate, but protein stability must be considered.[13] |
| Incubation Time | 4-12 hours; can be extended to 48 hours[1][5] | Reaction progress can be monitored by the decrease in DBCO absorbance at ~309 nm.[13] |
| Reaction Buffer | PBS, HEPES, MES, Borate Buffer[14] | Buffer type and pH can influence reaction kinetics.[14] |
Visualizations
The following diagrams illustrate the SPAAC reaction and a typical experimental workflow.
Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Caption: General experimental workflow for SPAAC using DBCO linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. interchim.fr [interchim.fr]
- 13. benchchem.com [benchchem.com]
- 14. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Site-Specific Antibody Conjugation Using DBCO Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the principles and methodologies for site-specific antibody conjugation utilizing Dibenzocyclooctyne (DBCO) chemistry. This state-of-the-art technique, a cornerstone of bioorthogonal chemistry, enables the precise and stable attachment of various molecules, such as cytotoxic drugs for Antibody-Drug Conjugates (ADCs), fluorescent dyes for imaging, or oligonucleotides, to a specific site on an antibody. The protocols and data presented herein are intended to equip researchers with the necessary information to successfully design and execute their own site-specific antibody conjugation experiments.
Introduction to Site-Specific Conjugation and DBCO Chemistry
Traditional antibody conjugation methods often target abundant amino acid residues like lysine, leading to a heterogeneous mixture of conjugates with varying drug-to-antibody ratios (DARs) and unpredictable pharmacokinetic profiles.[1] Site-specific conjugation overcomes these limitations by introducing a unique chemical handle at a predetermined location on the antibody, ensuring a homogenous product with a precisely controlled DAR.[1]
DBCO chemistry is a prominent example of a copper-free click chemistry reaction, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[2] This reaction involves the rapid and highly specific ligation between a DBCO-functionalized molecule and an azide-containing counterpart to form a stable triazole linkage.[2] The reaction is bioorthogonal, meaning it can proceed efficiently in complex biological media without interfering with native cellular processes.[1] Key advantages of DBCO-azide conjugation include its biocompatibility (no need for a cytotoxic copper catalyst), mild reaction conditions, high efficiency, and the stability of the resulting conjugate.[2]
Quantitative Data Summary
The following tables summarize key quantitative parameters for site-specific antibody conjugation using DBCO chemistry, compiled from various established protocols. These values should serve as a starting point for reaction optimization.
Table 1: Antibody Activation with DBCO-NHS Ester
| Parameter | Recommended Value | Notes |
| Antibody Concentration | 1-10 mg/mL | Higher concentrations can be used, but solubility should be monitored.[2][3] |
| Molar Excess of DBCO-NHS Ester | 20-30 fold | A 5 to 10-fold molar excess has also been shown to yield high conjugation efficiency.[4][5][6] |
| Reaction Buffer | PBS, pH 7.2-7.4 | Avoid buffers containing primary amines, such as Tris, as they will compete with the antibody for reaction with the NHS ester.[3] |
| DMSO/DMF Concentration | < 20% (v/v) | DBCO-NHS ester is typically dissolved in an anhydrous organic solvent.[2][4] |
| Incubation Time | 30-60 minutes | Can be extended to 2 hours on ice.[4][7][8] |
| Incubation Temperature | Room Temperature or on ice | [7][8] |
| Quenching Agent | 1 M Tris-HCl, pH 8.0 or 100 mM Glycine | To a final concentration of 50-100 mM.[2][4] |
| Quenching Time | 15 minutes | [2][4] |
Table 2: Copper-Free Click Chemistry Conjugation (SPAAC)
| Parameter | Recommended Value | Notes |
| Molar Excess of Azide-Modified Molecule | 2-4 fold over DBCO-antibody | A 1.5 to 5-fold molar excess is also commonly used.[3][4][9] |
| Reaction Buffer | PBS, pH ~7.4 | Optimal for the click reaction.[9] |
| Incubation Time | 4-12 hours at room temperature or overnight at 4°C | Longer incubation times may be necessary for certain payloads.[7][9][10] |
| Incubation Temperature | Room Temperature or 4°C | [3][10] |
| Reaction Yield | >90% | Typically proceeds in quantitative yield.[2][3] |
Experimental Protocols
This section provides detailed step-by-step protocols for the key stages of site-specific antibody conjugation using DBCO chemistry.
-
Buffer Exchange: Ensure the antibody is in an amine-free buffer (e.g., PBS) at the desired concentration. If the antibody solution contains interfering substances like Tris, sodium azide, BSA, or gelatin, a buffer exchange using desalting columns, dialysis, or centrifugal filters is necessary.[4] Sodium azide, in particular, will negatively impact the conjugation performance.[4]
-
Reagent Preparation: Prepare a fresh stock solution of DBCO-NHS ester in anhydrous DMSO or DMF immediately before use.[4] DBCO-NHS ester in solid form is stable for over a year at -20°C, but its solution is only stable for 2-3 months at -20°C.[4]
This protocol describes the labeling of an antibody with a DBCO group via reaction with a DBCO-NHS ester.
-
Prepare the Antibody: Adjust the antibody concentration to 1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-7.4.[3]
-
Prepare DBCO-NHS Ester Solution: Dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[2]
-
Reaction Setup: Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution.[4] Ensure the final concentration of the organic solvent is below 20% (v/v).[2]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[4][8]
-
Quenching: Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[8]
-
Incubation: Incubate for an additional 15 minutes at room temperature to ensure all unreacted NHS ester is hydrolyzed.[4][8]
-
Purification: Remove the unreacted DBCO-NHS ester and quenching agent using a desalting column, spin filtration, or dialysis against the desired storage buffer (e.g., PBS).[3]
This protocol outlines the reaction between the DBCO-activated antibody and an azide-functionalized molecule.
-
Prepare Azide-Functionalized Molecule: Dissolve the azide-functionalized molecule in a compatible solvent (e.g., DMSO) to a stock concentration of 10-20 mM.[1]
-
Reaction Setup: Add a 2-4 fold molar excess of the azide-functionalized molecule to the purified DBCO-antibody solution.[4]
-
Incubation: Incubate the reaction mixture overnight at 4°C or for 4-12 hours at room temperature with gentle mixing.[7][9]
-
Purification of the Antibody Conjugate: Purify the resulting antibody conjugate from unreacted payload and other impurities. Several methods can be employed depending on the scale of the reaction and the desired purity.[]
-
Size-Exclusion Chromatography (SEC): Effective for removing unreacted small molecules.[]
-
Hydrophobic Interaction Chromatography (HIC): Can be used to separate antibody species with different drug-to-antibody ratios.[9]
-
Ion-Exchange Chromatography (IEX): Another option for purifying the conjugate.[8]
-
Dialysis or Tangential Flow Filtration (TFF): Suitable for removing small molecule impurities and for buffer exchange.[5]
-
After purification, it is crucial to characterize the final conjugate to determine its key quality attributes.
-
Drug-to-Antibody Ratio (DAR): The average number of conjugated molecules per antibody can be determined using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and at the maximum absorbance wavelength of the conjugated molecule.[1][9] The consumption of DBCO can also be monitored by the decrease in absorbance at approximately 310 nm.[2]
-
Purity and Aggregation: SEC-HPLC is a standard method to assess the purity of the conjugate and quantify the level of aggregation.[12]
-
Confirmation of Conjugation: SDS-PAGE analysis can be used to confirm the covalent attachment of the payload to the antibody, as the conjugate will exhibit a higher molecular weight than the unconjugated antibody.[4]
-
Mass Spectrometry: Provides a detailed characterization of the ADC, including the distribution of different drug-loaded species.[13]
Visualizations
Caption: Copper-free click chemistry reaction between a DBCO-antibody and an azide-molecule.
Caption: Step-by-step workflow for the preparation and characterization of an antibody-drug conjugate.
Caption: Key advantages of site-specific antibody conjugation methods.
Conclusion
Site-specific antibody conjugation using DBCO chemistry offers a robust and reliable method for producing well-defined and homogenous antibody conjugates.[1] The high efficiency of the copper-free click reaction, coupled with precise control over the drug-to-antibody ratio, makes this technology highly attractive for the development of next-generation biotherapeutics, including ADCs, imaging agents, and other targeted therapies.[1][14] By following the detailed protocols and considering the quantitative data provided in this application note, researchers can confidently generate high-quality antibody conjugates for a wide range of applications in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Conjugation of Azide-Tagged Targets to DBCO-Functionalized Gold Nanoparticles | Nanopartz⢠[nanopartz.com]
- 12. researchgate.net [researchgate.net]
- 13. adcreview.com [adcreview.com]
- 14. mdpi.com [mdpi.com]
Synthesis of a Custom Antibody-Drug Conjugate with PNU-159682: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. This document provides detailed application notes and protocols for the synthesis of a custom ADC utilizing the highly potent anthracycline derivative, PNU-159682. PNU-159682 is a metabolite of nemorubicin (B1684466) and is reported to be thousands of times more cytotoxic than doxorubicin, making it an attractive payload for ADCs.[1] Its mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[2][3]
This guide outlines the essential steps for ADC synthesis, including antibody selection and modification, drug-linker synthesis, conjugation, purification, and characterization. The protocols provided are based on established methodologies for cysteine-directed conjugation, a common and effective strategy for generating stable and relatively homogeneous ADCs.
Data Presentation
Table 1: In Vitro Cytotoxicity of PNU-159682 and its ADCs
| Cell Line | ADC Target | PNU-159682 IC₅₀ (nM) | ADC IC₅₀ (ng/mL) | Reference |
| Karpas-299 (CD30high) | CD30 | - | 1.1 | [4] |
| JIMT-1 (HER2-positive) | HER2 | - | Not specified, but showed in vivo efficacy | [4] |
| NSCLC PDX model | CD46 | - | Effective at 1.0 mg/kg (single dose) | [5] |
| Colorectal Cancer PDX model | CD46 | - | Effective at 1.0 mg/kg (single dose) | [5] |
Table 2: Comparative Potency of PNU-159682
| Compound | Relative Potency vs. Doxorubicin | Reference |
| PNU-159682 | >3,000-fold more cytotoxic | [1] |
| Nemorubicin (parent compound) | Less potent than PNU-159682 | [2] |
Experimental Protocols
Protocol 1: Antibody Thiolation via Cysteine Engineering and Reduction
This protocol describes the generation of reactive thiol groups on a monoclonal antibody (mAb) for subsequent conjugation. This can be achieved by either reducing the native interchain disulfide bonds or by engineering cysteine residues into the antibody backbone. The latter approach, known as the THIOMAB™ platform, allows for more precise control over the drug-to-antibody ratio (DAR).[6][7]
Materials:
-
Monoclonal antibody (mAb) of interest
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (5 mM)
-
Reaction Buffer: 20 mM sodium phosphate, 150 mM NaCl, 20 mM EDTA, pH 7.5
-
PD-10 desalting columns
-
Nanodrop spectrophotometer
-
Centrifugal concentrators
Procedure:
-
Antibody Preparation:
-
Equilibrate a PD-10 desalting column with 25 mL of Reaction Buffer.
-
Apply the mAb solution to the column and elute with Reaction Buffer to exchange the buffer.
-
Measure the antibody concentration using a Nanodrop spectrophotometer at A280.
-
Adjust the antibody concentration to 5-10 mg/mL with Reaction Buffer.
-
-
Partial Reduction of Interchain Disulfides:
-
Add a calculated amount of 5 mM TCEP solution to the antibody solution to achieve the desired level of reduction. A molar excess of TCEP to antibody is typically used.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Cool the solution to room temperature.
-
-
Removal of Reducing Agent:
-
Immediately after reduction, remove the excess TCEP using a PD-10 desalting column equilibrated with Reaction Buffer.
-
Protocol 2: Conjugation of PNU-159682-Linker to Thiolated Antibody
This protocol details the conjugation of a maleimide-activated PNU-159682 linker to the generated thiol groups on the antibody.
Materials:
-
Thiolated monoclonal antibody (from Protocol 1)
-
PNU-159682-linker with a maleimide (B117702) group (custom synthesis required)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer (as in Protocol 1)
-
L-Cysteine solution
Procedure:
-
Prepare PNU-159682-Linker Solution:
-
Dissolve the PNU-159682-linker-maleimide in a minimal amount of DMSO to create a stock solution.
-
-
Conjugation Reaction:
-
Slowly add the PNU-159682-linker solution to the thiolated antibody solution with gentle mixing. A typical molar ratio is 5-10 fold excess of the drug-linker to the antibody.
-
The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction at 4°C for 1-2 hours or at room temperature for 1 hour.
-
-
Quenching the Reaction:
-
Add an excess of L-cysteine solution to the reaction mixture to quench any unreacted maleimide groups.
-
Incubate for an additional 30 minutes at room temperature.
-
Protocol 3: Purification of the Antibody-Drug Conjugate
This protocol describes the purification of the ADC from unconjugated drug-linker, antibody, and other reaction components using Size Exclusion Chromatography (SEC) and Hydrophobic Interaction Chromatography (HIC).
Materials:
-
Crude ADC reaction mixture (from Protocol 2)
-
SEC column (e.g., Superdex 200 or equivalent)
-
HIC column (e.g., Phenyl Sepharose or equivalent)
-
SEC Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4
-
HIC Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0
-
HIC Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0
-
AKTA or similar chromatography system
Procedure:
-
Size Exclusion Chromatography (SEC):
-
Equilibrate the SEC column with SEC Mobile Phase.
-
Load the crude ADC mixture onto the column.
-
Elute with SEC Mobile Phase at a constant flow rate.
-
Collect fractions corresponding to the high molecular weight ADC peak, separating it from the low molecular weight unconjugated drug-linker.
-
-
Hydrophobic Interaction Chromatography (HIC):
-
HIC is used to separate ADC species with different drug-to-antibody ratios (DAR).
-
Equilibrate the HIC column with a high salt buffer (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Load the SEC-purified ADC onto the column.
-
Elute the ADC species using a decreasing salt gradient (e.g., a linear gradient from 10% to 100% Mobile Phase B over several column volumes).
-
Collect fractions and analyze for DAR to pool the desired ADC species.[8][9][10]
-
Protocol 4: Characterization of the Antibody-Drug Conjugate
1. Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC): As described in the purification protocol, HIC can be used analytically to determine the distribution of different DAR species.
-
UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the characteristic absorbance wavelength of PNU-159682. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug.
2. Analysis of Aggregates:
-
Size Exclusion Chromatography (SEC): SEC is the standard method to quantify the amount of high molecular weight aggregates in the final ADC product.[11]
3. In Vitro Cytotoxicity Assay:
-
Perform a cell-based assay (e.g., MTS or MTT) using a cancer cell line that expresses the target antigen for the antibody.
-
Treat the cells with serial dilutions of the purified ADC to determine the IC₅₀ value.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of a PNU-159682 ADC.
References
- 1. PNU-159682 - Creative Biolabs [creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. | BioWorld [bioworld.com]
- 6. mdpi.com [mdpi.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 11. Methods for mAb and ADC analysis | Separation Science [sepscience.com]
Application Notes and Protocols for the Experimental Use of Cleavable Linkers in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody to the payload, is a critical component that significantly influences the ADC's efficacy, safety, and pharmacokinetic profile. Cleavable linkers are designed to be stable in systemic circulation and to release the cytotoxic payload upon internalization into target tumor cells, where they encounter specific physiological triggers. This document provides detailed application notes and protocols for the experimental evaluation of ADCs employing cleavable linkers.
I. Types of Cleavable Linkers and Their Mechanisms of Action
Cleavable linkers are designed to exploit the differences between the extracellular environment and the intracellular compartments of tumor cells. The primary categories of cleavable linkers include those sensitive to proteases, pH, and glutathione (B108866).[1]
Protease-Sensitive Linkers
These linkers incorporate a peptide sequence that is a substrate for proteases, such as cathepsin B, which are highly expressed in the lysosomes of tumor cells.[1][2] A commonly used protease-sensitive linker is the valine-citrulline (Val-Cit) dipeptide.[1] Upon ADC internalization and trafficking to the lysosome, cathepsin B cleaves the peptide linker, releasing the payload.[2] Another example is the Gly-Gly-Phe-Gly (GGFG) tetrapeptide, which is also cleaved by lysosomal proteases.[2][]
pH-Sensitive Linkers
Acid-labile linkers, such as hydrazones, are designed to be stable at the physiological pH of blood (~7.4) but undergo hydrolysis in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[1][4] This pH-dependent cleavage facilitates the release of the payload within the target cell.
Glutathione-Sensitive Linkers
These linkers contain a disulfide bond that is susceptible to cleavage in the reducing environment of the cytoplasm. The concentration of glutathione (GSH) is significantly higher inside cells (1-10 mM) compared to the plasma (~5 µM), providing a gradient that favors intracellular payload release.[1][]
II. Quantitative Data on ADC Performance with Cleavable Linkers
The choice of a cleavable linker can significantly impact the in vitro potency and in vivo efficacy of an ADC. The following tables summarize representative quantitative data from various studies.
| Linker Type | Linker Example | Payload | Target Cell Line | IC50 | Reference(s) |
| Protease-Sensitive | Val-Cit | MMAE | HER2+ (SK-BR-3) | 10-50 ng/mL | [5] |
| Protease-Sensitive | Val-Cit | MMAE | CD79b+ (Jeko-1) | ~1 ng/mL | [6] |
| Protease-Sensitive | cBu-Cit | PBD | N/A | More potent in vivo than Val-Cit | [7] |
| pH-Sensitive | Hydrazone | Calicheamicin | N/A | N/A | [4] |
| Glutathione-Sensitive | Disulfide | DM1 | CD22+ | Tumor regression at 3 mg/kg | [7] |
| β-Galactosidase-Cleavable | N/A | MMAE | HER2+ | IC50 of 8.8 pmol/L | [7] |
| Sulfatase-Cleavable | N/A | MMAE | HER2+ | Comparable potency to Val-Ala | [8] |
Note: IC50 values and in vivo efficacy can vary significantly based on the antibody, payload, cell line, and experimental conditions. The data presented are for comparative purposes.
III. Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of ADCs with different cleavable linkers.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubation: Incubate the ADC (e.g., at 100 µg/mL) in plasma from relevant species (e.g., human, mouse) at 37°C.[9]
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).[5]
-
Sample Processing: Precipitate plasma proteins using a solvent like acetonitrile. Centrifuge to pellet the proteins.[9]
-
Quantification of Released Payload: Analyze the supernatant for the presence of the free payload using liquid chromatography-mass spectrometry (LC-MS/MS).[9]
-
Quantification of Intact ADC: Measure the concentration of the intact ADC using methods like ELISA or LC-MS.[5]
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to determine the half-life (t1/2) of the ADC in plasma.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
Objective: To determine the in vitro potency (IC50) of an ADC on target cancer cells.[8]
Materials:
-
Target antigen-positive (Ag+) and antigen-negative (Ag-) cell lines[10]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)[11]
-
ADC constructs and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent[11]
-
Solubilization solution (e.g., DMSO for MTT)[11]
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and incubate overnight at 37°C with 5% CO2.[10][12]
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibody in culture medium. Add the diluted ADCs to the appropriate wells.[10]
-
Incubation: Incubate the plate for a period that allows for ADC internalization and payload-induced cytotoxicity (e.g., 48-144 hours).[10][12]
-
Reagent Addition:
-
Formazan (B1609692) Solubilization (for MTT): Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.[11][12]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.[11]
In Vivo Efficacy Study in Xenograft Models
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
Methodology:
-
Model System: Use immunodeficient mice (e.g., nude or SCID) bearing subcutaneous or orthotopic tumors derived from a relevant human cancer cell line.[13]
-
Tumor Implantation: Inject cancer cells subcutaneously or at the desired anatomical site. Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[13]
-
Dosing: Administer the ADC, control antibody, and vehicle control intravenously (IV) via the tail vein. The dosing schedule can be a single dose or multiple doses.[6][13]
-
Tumor Measurement: Measure tumor volume using calipers at regular intervals (e.g., twice weekly).[6][13]
-
Monitoring: Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size or when signs of excessive toxicity are observed.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Statistical analysis is used to compare the efficacy of the ADC to the control groups.
IV. Visualizations
Cleavage Mechanisms of Different Linkers
Caption: Mechanisms of payload release for different cleavable linkers.
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: General workflow for ADC in vitro cytotoxicity assays.
The Bystander Effect with Cleavable Linkers
References
- 1. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 2. iphasebiosci.com [iphasebiosci.com]
- 4. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cell-Based Assays Evaluating ADC Internalization and Payload Release
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for a suite of cell-based assays designed to evaluate the critical processes of Antibody-Drug Conjugate (ADC) internalization and subsequent payload release. These assays are essential for the preclinical characterization and selection of ADC candidates, providing quantitative insights into their mechanisms of action.
Introduction to ADC Internalization and Payload Release
Antibody-Drug Conjugates (ADCs) are a targeted cancer therapy that combines the specificity of a monoclonal antibody with the potent cytotoxic effect of a small-molecule payload.[1][2] The therapeutic efficacy of an ADC is critically dependent on a series of intracellular events: binding to a specific antigen on the cancer cell surface, internalization of the ADC-antigen complex, trafficking to the appropriate subcellular compartment (typically lysosomes), and the subsequent release of the cytotoxic payload to induce cell death.[3][4]
The internalization of an ADC can occur through various endocytic pathways, including clathrin-mediated endocytosis (the most common route), caveolae-mediated endocytosis, and macropinocytosis.[1][5][6][7] Following internalization, the ADC is trafficked through early and late endosomes, eventually reaching the lysosomes.[4][5] Within the acidic and enzyme-rich environment of the lysosome, the linker connecting the antibody and the payload is cleaved, or the antibody itself is degraded, leading to the release of the active payload.[2][4][8] Understanding and quantifying these processes are paramount for optimizing ADC design and predicting clinical efficacy.
Signaling Pathway for ADC Internalization and Trafficking
The following diagram illustrates the general pathway of ADC internalization and intracellular trafficking.
Caption: Generalized pathway of ADC binding, internalization, trafficking, and payload release.
Assays for ADC Internalization
Evaluating the rate and extent of ADC internalization is a critical first step. Several methods can be employed, each with its own advantages. Live-cell imaging and flow cytometry are powerful techniques for this purpose, often utilizing pH-sensitive fluorescent dyes.
pH-Sensitive Dye-Based Internalization Assay
This assay uses dyes like pHrodo that are non-fluorescent at neutral pH but become brightly fluorescent in the acidic environment of endosomes and lysosomes.[9] This allows for specific detection of internalized ADCs with a high signal-to-noise ratio.[9]
Caption: Workflow for pH-sensitive dye-based ADC internalization assay.
Materials:
-
Antigen-positive and antigen-negative cell lines
-
Complete cell culture medium
-
ADC of interest
-
pH-sensitive dye labeling kit (e.g., pHrodo™ Red AM Intracellular pH Indicator)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom plates for imaging or FACS tubes/plates for flow cytometry
-
Live-cell imaging system or flow cytometer
Procedure:
-
Label ADC: Covalently label the ADC with the pH-sensitive dye according to the manufacturer's protocol. Determine the degree of labeling.
-
Cell Seeding: The day before the experiment, seed antigen-positive and antigen-negative (as a control) cells into 96-well plates at a density that will result in 70-80% confluency on the day of the assay.
-
Treatment: Prepare serial dilutions of the labeled ADC in complete culture medium. Remove the old medium from the cells and add the ADC dilutions. Include an unlabeled ADC control.
-
Incubation: Incubate the plate at 37°C and 5% CO2.
-
Data Acquisition (Live-cell imaging): Place the plate in a live-cell imaging system (e.g., IncuCyte®) and acquire images at regular intervals (e.g., every 30-60 minutes) for up to 48 hours.[10]
-
Data Acquisition (Flow Cytometry): At specific time points (e.g., 1, 4, 8, 24 hours), wash the cells with cold PBS, detach them using a non-enzymatic cell dissociation buffer, and transfer to FACS tubes. Analyze the fluorescence intensity using a flow cytometer.
-
Data Analysis: Quantify the total fluorescence intensity per well (imaging) or the mean fluorescence intensity (flow cytometry). Plot the fluorescence intensity over time to determine the rate of internalization.
Assays for Lysosomal Trafficking and Payload Release
Once internalized, the ADC must be trafficked to the lysosomes for the payload to be released. Assays to monitor this process often involve co-localization studies or direct measurement of the released payload.
Lysosomal Co-localization Assay
This imaging-based assay determines the extent to which the internalized ADC reaches the lysosomal compartment. It involves labeling the ADC and the lysosomes with different fluorophores and measuring their spatial overlap.
Materials:
-
Fluorescently labeled ADC (e.g., with Alexa Fluor 488)
-
Lysosomal marker (e.g., LysoTracker™ Red)
-
Antigen-positive cells
-
Glass-bottom dishes or plates suitable for high-resolution microscopy
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Nuclear stain (e.g., DAPI)
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed antigen-positive cells on glass-bottom dishes and allow them to adhere overnight.
-
ADC Incubation: Treat the cells with the fluorescently labeled ADC at a predetermined concentration and incubate at 37°C for various time points (e.g., 30 minutes, 4 hours, 24 hours) to track the trafficking progress.[11]
-
Lysosome Staining: In the last 30-60 minutes of the ADC incubation, add the LysoTracker probe to the medium according to the manufacturer's instructions to stain the lysosomes.
-
Fix and Permeabilize: Wash the cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with 0.1% Triton X-100.
-
Nuclear Staining: Stain the nuclei with DAPI.
-
Imaging: Acquire multi-channel fluorescence images using a confocal microscope.
-
Data Analysis: Analyze the images for co-localization between the ADC (e.g., green channel) and the lysosomal marker (e.g., red channel). A Pearson's correlation coefficient is often calculated to quantify the degree of co-localization.[12]
Payload Release Assay using LC-MS/MS
This assay provides a direct and quantitative measurement of the released payload from the ADC within the target cells. It is a highly sensitive method that can distinguish between the intact ADC, the free payload, and various metabolites.
Caption: Workflow for quantifying ADC payload release using LC-MS/MS.
Materials:
-
Antigen-positive cells
-
ADC of interest
-
Cell lysis buffer
-
Acetonitrile or other suitable organic solvent for protein precipitation
-
Internal standard for the payload
-
LC-MS/MS system
Procedure:
-
Cell Treatment: Plate a known number of cells and treat them with the ADC at a specific concentration for different durations.
-
Cell Lysis: At each time point, wash the cells thoroughly to remove any non-internalized ADC. Lyse the cells and collect the lysate.
-
Sample Preparation: Add an internal standard to the lysate. Precipitate the proteins by adding cold acetonitrile.[13] Centrifuge to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the presence of the released payload using a validated LC-MS/MS method.[13][14]
-
Data Analysis: Quantify the amount of released payload by comparing its peak area to that of the internal standard and using a standard curve generated with the pure payload. The results can be expressed as the amount of payload released per cell or per milligram of protein.
Cytotoxicity Assays
Ultimately, the goal of an ADC is to kill cancer cells. Cytotoxicity assays measure the cell-killing ability of the ADC and are used to determine key parameters like the half-maximal inhibitory concentration (IC50).
MTT/CellTiter-Glo® Cytotoxicity Assay
These are common colorimetric or luminescent assays that measure cell viability. The MTT assay measures the metabolic activity of viable cells, while the CellTiter-Glo® assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.[15][16][17]
Materials:
-
Antigen-positive and antigen-negative cell lines
-
ADC, unconjugated antibody, and free payload
-
96-well clear or white plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and solubilization solution (e.g., SDS-HCl) OR CellTiter-Glo® Luminescence Cell Viability Assay kit
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed antigen-positive and antigen-negative cells in 96-well plates at a pre-determined optimal density (e.g., 1,000–10,000 cells/well) and allow them to attach overnight.[16][18]
-
Treatment: Prepare serial dilutions of the ADC, the unconjugated antibody, and the free payload. Treat the cells with these dilutions in triplicate.[13] Include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-144 hours).[13][16]
-
Viability Assessment (MTT):
-
Viability Assessment (CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in the well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence.
-
-
Data Analysis: Normalize the data to the untreated control wells (set to 100% viability). Plot cell viability against the logarithm of the ADC concentration and fit a dose-response curve to determine the IC50 value.[13]
Quantitative Data Summary
The following tables summarize key quantitative parameters that can be obtained from the described assays. These values are often ADC, cell line, and antigen dependent.
Table 1: ADC Internalization and Trafficking Kinetics
| Parameter | Typical Range | Assay Method | Reference Cell Lines |
| Internalization Half-life (T½) | 6 - 14 hours | Flow Cytometry with labeled Ab/ADC | BT-474, NCI-N87, SK-BR-3 |
| Degradation Half-life (T½) | 18 - 25 hours | Pulse-chase with labeled ADC | BT-474, NCI-N87, SK-BR-3 |
| Payload Efflux Half-life (T½) | 44 - 73 hours | Fluorescence imaging of payload | BT-474, NCI-N87, SK-BR-3 |
| Lysosomal Co-localization | Varies (increases over time) | Confocal Microscopy | U251vIII |
Data presented are examples from specific studies and will vary.[11][19]
Table 2: Antigen Expression and ADC Potency
| Cell Line | Target Antigen | Antigen Expression (receptors/cell) | ADC IC50 (ng/mL) |
| SK-BR-3 | HER2 | ~800,000 | Varies with ADC |
| MDA-MB-453 | HER2 | ~250,000 | Varies with ADC |
| MCF-7 | HER2 | ~50,000 | Varies with ADC |
| MDA-MB-468 | HER2 | ~10,000 | Varies with ADC |
A strong linear relationship is often observed between target antigen count and intracellular exposure to the released payload.[20] Effective ADC targeting typically requires a minimum of 10^5 receptors per cell.[21]
By employing this comprehensive suite of cell-based assays, researchers can gain a detailed understanding of an ADC's intracellular journey, from cell surface binding to target cell killing. This knowledge is invaluable for guiding the rational design and selection of next-generation ADCs with improved therapeutic windows.
References
- 1. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The internalized and non-internalized mechanisms of ADCs. (A) Internalized ADC. ADC binds to the surface antigen and undergoes internalization, followed by lysosomal capture and degradation to release the cytotoxic payload. The released cytotoxin then interacts with its intracellular target or DNA, inducing apoptosis. (B) Non-internalized ADCs. ADCs release payloads in response to the TME, which subsequently enter cancer cells by diffusion and interact with DNA. [cjnmcpu.com]
- 4. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. adcreview.com [adcreview.com]
- 7. tandfonline.com [tandfonline.com]
- 8. iphasebiosci.com [iphasebiosci.com]
- 9. Antibody Internalization | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. njbio.com [njbio.com]
- 11. researchgate.net [researchgate.net]
- 12. A high-throughput lysosome trafficking assay guides ligand selection and elucidates differences in CD22-targeted nanodelivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 19. Determination of Cellular Processing Rates for a Trastuzumab-Maytansinoid Antibody-Drug Conjugate (ADC) Highlights Key Parameters for ADC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 20. discovery.researcher.life [discovery.researcher.life]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Antibody-Drug Conjugates (ADCs) Against Novel Tumor-Associated Antigens
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapeutics, engineered to deliver highly potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity.[1][2] This is achieved by linking a monoclonal antibody (mAb), which targets a specific tumor-associated antigen (TAA), to a cytotoxic payload via a chemical linker.[2][] The success of an ADC hinges on the selection of an appropriate TAA, which should be highly expressed on the surface of cancer cells with limited to no expression on healthy tissues.[1][4] This document provides a guide to the development of ADCs against novel TAAs, focusing on target selection, data from promising preclinical and clinical candidates, and detailed experimental protocols for their characterization.
Novel Tumor-Associated Antigens as ADC Targets
The identification of novel TAAs is critical for expanding the reach of ADC technology.[4][5] An ideal TAA for ADC development is characterized by high tumor-specific expression, efficient internalization upon antibody binding, and a significant role in tumor biology.[1][6] Here, we focus on three promising novel TAAs: CEACAM5, Claudin 18.2, and B7-H3.
-
Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 (CEACAM5): A well-known tumor marker, CEACAM5 is a glycoprotein (B1211001) overexpressed in a variety of adenocarcinomas, including colorectal, lung, and gastric cancers, while having limited expression in normal tissues.[7][8] Its role as a cell adhesion molecule can contribute to tumorigenesis.[7]
-
Claudin 18.2 (CLDN18.2): This tight junction protein is normally confined to gastric mucosal cells. However, in malignancies like gastric, gastroesophageal junction (GEJ), and pancreatic cancers, alterations in cell polarity expose CLDN18.2 epitopes on the cell surface, making it a highly specific target.[9][10][11]
-
B7-H3 (CD276): A member of the B7 superfamily, B7-H3 is an immune checkpoint protein with minimal expression in normal tissues but is widely overexpressed across a range of solid tumors, including prostate, lung, and breast cancer.[12][][14] Its overexpression is often correlated with poor prognosis, making it an attractive therapeutic target.[12][15]
Quantitative Data for Novel ADC Candidates
The following tables summarize key preclinical and clinical data for ADCs targeting CEACAM5, CLDN18.2, and B7-H3.
Table 1: Preclinical & Clinical Data for CEACAM5-Targeted ADCs
| ADC Candidate | Payload (MoA) | Key Preclinical/Clinical Data |
| Tusamitamab Ravtansine (SAR408701) | DM4 (Maytansinoid; Tubulin Inhibitor) | Binding Affinity (Kd): 0.017 nmol/L (human), 0.024 nmol/L (cynomolgus monkey).[8]In Vitro Cytotoxicity: Kills CEACAM5-positive tumor cells at sub-nanomolar concentrations.[16]Clinical Efficacy (NSCLC): Showed encouraging outcomes in CEACAM5-positive advanced non-squamous NSCLC.[7][17] |
| EBC-129 | MMAE (Tubulin Inhibitor) | Target: N256-glycosylated CEACAM5 and CEACAM6.[18]Drug-to-Antibody Ratio (DAR): 4.[18]Clinical Trial (Phase 1): Recommended Phase 2 doses of 1.8 and 2.2 mg/kg.[18] |
Table 2: Preclinical & Clinical Data for Claudin 18.2-Targeted ADCs
| ADC Candidate | Payload (MoA) | Key Preclinical/Clinical Data |
| Zolbetuximab (IMAB362) | N/A (Monoclonal Antibody) | Note: While not an ADC, it is the first approved CLDN18.2-targeted therapy, validating the target.[9] |
| CMG901 (AZD0901) | MMAE (Tubulin Inhibitor) | Drug-to-Antibody Ratio (DAR): ~4.[19]Status: Granted FDA Fast Track designation for unresectable or metastatic gastric/GEJ cancer.[10][19] |
| EO-3021 (SYSA1801) | MMAE (Tubulin Inhibitor) | Drug-to-Antibody Ratio (DAR): 2.[19]Clinical Efficacy (Phase 1): In patients with gastric or pancreatic cancer, observed an Overall Response Rate (ORR) of 38.1% and a Disease Control Rate (DCR) of 57.1%.[19] |
| XNW27011 | Topoisomerase I Inhibitor | Drug-to-Antibody Ratio (DAR): 8.[9]Clinical Efficacy (Phase 1/2): In CLDN18.2-positive GC/GEJC, showed a Best Overall Response (BOR) of 46.7% and a DCR of 88.0%.[9] |
| LM-302 | MMAE (Tubulin Inhibitor) | Clinical Efficacy (Phase I/II): In refractory advanced G/GEJ cancer, demonstrated an ORR of 30.6% and a DCR of 75.0%.[20] |
Table 3: Preclinical & Clinical Data for B7-H3-Targeted ADCs
| ADC Candidate | Payload (MoA) | Key Preclinical/Clinical Data |
| Ifinatamab Deruxtecan (DS-7300a) | DXd (Topoisomerase I Inhibitor) | Mechanism: Specifically binds to B7-H3, inhibiting the growth of B7-H3 expressing cells in vitro.[]Status: Currently in Phase III clinical trials.[12] |
| Vobramitamab Duocarmazine (MGC018) | Duocarmycin (DNA Alkylating Agent) | Drug-to-Antibody Ratio (DAR): ~2.7.[]Status: In Phase I/II trials for mCRPC, NSCLC, and other solid tumors.[] |
| HS-20093 | Topoisomerase I Inhibitor | Status: In Phase I and II clinical trials in China for lung cancer, sarcoma, and other solid tumors.[12] |
| MHB088C | Topoisomerase I Inhibitor (5-10x more potent than DXd) | Preclinical: Shows potent binding affinity, excellent internalization, and tumor-killing activity 3 to 10 times stronger than DS-7300a analogs in CDX models.[12] |
| DB-1311 | P1021 (Novel Topoisomerase I Inhibitor) | Drug-to-Antibody Ratio (DAR): ~6.[15]Preclinical: Demonstrated higher efficacy with DAR6 vs. DAR4 in lung, glioma, and prostate cancer models. Well tolerated in cynomolgus monkeys.[15] |
Experimental Workflows and Mechanisms
Visualizing the complex processes involved in ADC development and function is crucial for understanding the technology.
Caption: High-level workflow for the development of an Antibody-Drug Conjugate.
Caption: The mechanism of action for a typical internalizing ADC.
Detailed Experimental Protocols
The following protocols outline key assays for the preclinical characterization of a novel ADC.
Protocol 1: Target Antigen Expression Profiling by Immunohistochemistry (IHC)
Objective: To validate the expression of the target antigen in tumor tissues and assess its prevalence in normal tissues.
Materials & Reagents:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections (tumor and normal tissue microarrays).
-
Primary antibody specific to the novel TAA.
-
HRP-conjugated secondary antibody.
-
DAB (3,3'-Diaminobenzidine) substrate kit.
-
Hematoxylin (B73222) counterstain.
-
Xylene, ethanol (B145695) series (100%, 95%, 70%).
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Mounting medium.
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded ethanol series to water (100%, 95%, 70%; 3 minutes each).
-
-
Antigen Retrieval:
-
Heat slides in antigen retrieval buffer using a pressure cooker or water bath (e.g., 95°C for 20 minutes).
-
Allow slides to cool to room temperature.
-
-
Blocking and Staining:
-
Wash slides with wash buffer.
-
Block endogenous peroxidase activity with 3% H₂O₂ for 10 minutes.
-
Wash and block non-specific binding with 5% normal goat serum for 1 hour.
-
Incubate with the primary antibody at a predetermined optimal concentration overnight at 4°C.
-
Wash slides, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Counterstaining:
-
Wash slides and apply DAB substrate until a brown precipitate is visible.
-
Rinse with deionized water to stop the reaction.
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate slides through a graded ethanol series and xylene.
-
Coverslip with permanent mounting medium.
-
-
Analysis:
-
Score slides based on staining intensity (0, 1+, 2+, 3+) and the percentage of positive cells.
-
Protocol 2: Antibody Internalization Assay
Objective: To quantify the rate and extent of antibody-antigen complex internalization into tumor cells, a critical prerequisite for ADC efficacy.[6][21]
Materials & Reagents:
-
Target-positive and target-negative cell lines.
-
Test antibody (potential ADC candidate).
-
pH-sensitive fluorescent dye (e.g., pHrodo Red) or a secondary antibody conjugate that detects internalized primary antibody (e.g., Fab-ZAP).
-
Cell culture medium and supplements.
-
Flow cytometer or high-content imaging system.
Procedure (using a pH-sensitive dye):
-
Antibody Labeling:
-
Label the test antibody with a pH-sensitive dye according to the manufacturer's protocol. This dye fluoresces brightly only in the acidic environment of endosomes and lysosomes.
-
-
Cell Plating:
-
Seed target-positive and negative cells in a 96-well plate (2 x 10⁴ cells/well) and allow them to adhere overnight.
-
-
Incubation:
-
Treat cells with the labeled antibody at various concentrations (e.g., 1-10 µg/mL).
-
Incubate for different time points (e.g., 1, 4, 8, 24 hours) at 37°C to allow for internalization.
-
-
Signal Quenching and Measurement:
-
For flow cytometry, wash the cells to remove unbound antibody, detach them with a non-enzymatic solution, and resuspend in FACS buffer.
-
For imaging, wash the cells and add a quenching solution to eliminate the signal from any non-internalized, surface-bound antibody.
-
-
Data Acquisition and Analysis:
-
Analyze the cells using a flow cytometer or imager. The increase in fluorescence intensity over time corresponds to the amount of internalized antibody.
-
Compare the signal from target-positive cells to target-negative cells to confirm specificity.
-
Protocol 3: ADC Synthesis and Purification (General Protocol)
Objective: To conjugate a cytotoxic payload to the monoclonal antibody and purify the resulting ADC.
Materials & Reagents:
-
Monoclonal antibody (1-10 mg/mL in PBS).
-
Reducing agent (e.g., TCEP for interchain disulfide reduction).[]
-
Drug-linker construct with a maleimide (B117702) group.
-
Organic co-solvent (e.g., DMSO).
-
Purification columns: Size Exclusion Chromatography (SEC) and Hydrophobic Interaction Chromatography (HIC).[22]
-
Reaction and formulation buffers.
Procedure:
-
Antibody Reduction (for Cysteine Conjugation):
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate for 1-2 hours at room temperature to reduce interchain disulfide bonds, exposing free thiols.[]
-
Remove excess TCEP using a desalting column.
-
-
Conjugation Reaction:
-
Dissolve the maleimide-activated drug-linker in DMSO.
-
Add the drug-linker solution to the reduced antibody at a specific molar excess (e.g., 5:1 to 10:1) to target the desired Drug-to-Antibody Ratio (DAR).
-
Incubate the reaction for 1-4 hours at room temperature or 4°C, protected from light.[22]
-
-
Purification:
-
Initial Purification (SEC): Remove unconjugated drug-linker and other small molecules using a Size Exclusion Chromatography column.
-
Separation of DAR Species (HIC): Use Hydrophobic Interaction Chromatography to separate ADC species with different DARs (e.g., DAR0, DAR2, DAR4). Higher DAR species are more hydrophobic and elute later.[22]
-
-
Buffer Exchange and Characterization:
-
Exchange the purified ADC into a stable formulation buffer.
-
Characterize the final product for DAR, aggregation, and free drug levels.
-
Protocol 4: In Vitro Cytotoxicity Assay
Objective: To determine the potency (IC50) of the ADC against antigen-positive cancer cells.[23][24]
Materials & Reagents:
-
Target-positive and target-negative cell lines.
-
Purified ADC, unconjugated antibody, and free payload.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8).[24][25]
-
96-well clear or white-walled plates.
Procedure:
-
Cell Plating:
-
Seed cells (3,000-5,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload.
-
Treat the cells with the compounds and incubate for 72-120 hours.
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 10 minutes for CellTiter-Glo, 1-4 hours for MTT/CCK-8).
-
-
Data Acquisition and Analysis:
-
Measure luminescence or absorbance using a plate reader.
-
Normalize the data to untreated control wells to calculate the percentage of cell viability.
-
Plot the dose-response curve and calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Protocol 5: In Vivo Efficacy Study in Xenograft Models
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.[26][27]
Materials & Reagents:
-
Immunocompromised mice (e.g., NOD-SCID or NSG).
-
Tumor cells expressing the target antigen.
-
ADC, vehicle control, and other control articles.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant tumor cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice/group).
-
-
Treatment Administration:
-
Administer the ADC (e.g., via intravenous injection) at different dose levels and schedules (e.g., once weekly for 3 weeks).
-
Include control groups: vehicle, unconjugated antibody, and a non-targeting ADC.
-
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor body weight as an indicator of toxicity.
-
The primary endpoint is tumor growth inhibition (TGI). The study is typically terminated when tumors in the control group reach a maximum allowed size.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate TGI for each treatment group compared to the vehicle control. Analyze for statistical significance.
-
References
- 1. Antibody–drug conjugates as novel anti-cancer chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 7. cusabio.com [cusabio.com]
- 8. Preclinical Activity of SAR408701: A Novel Anti-CEACAM5-maytansinoid Antibody-drug Conjugate for the Treatment of CEACAM5-positive Epithelial Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CLDN18.2-Targeted ADCs: A Promising Breakthrough in Gastric Cancer Therapy - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]
- 10. onclive.com [onclive.com]
- 11. Empowered Patient Podcast: Antibody Drug Conjugate Targets Claudin 18.2 to Treat Gastric Cancer with Joe Ferra Elevation Oncology [empoweredpatientradio.com]
- 12. "Overturning" the B7H3 Target: Can Its Potential be Transformed with ADC Drugs? [synapse.patsnap.com]
- 14. ITC-6102RO, a novel B7-H3 antibody-drug conjugate, exhibits potent therapeutic effects against B7-H3 expressing solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Targeting CEACAM5 with a Novel Maytansinoid-Antibody Conjugate: A Promising Therapeutic Approach for Multiple Cancers [synapse.patsnap.com]
- 17. onclive.com [onclive.com]
- 18. targetedonc.com [targetedonc.com]
- 19. Claudin 18.2: A Promising New Target for Breakthrough Cancer Treatments | Biopharma PEG [biochempeg.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. tandfonline.com [tandfonline.com]
- 22. benchchem.com [benchchem.com]
- 23. Establishing in vitro-in vivo correlation for antibody drug conjugate efficacy: a PK/PD modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. affigen.com [affigen.com]
- 26. hoeford.com [hoeford.com]
- 27. wuxibiology.com [wuxibiology.com]
Measuring the Drug-to-Antibody Ratio (DAR) for DBCO-Conjugated ADCs: An Application Note
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the targeting specificity of monoclonal antibodies (mAbs) with the potent cell-killing ability of cytotoxic drugs.[1][2] A critical quality attribute (CQA) of an ADC is its drug-to-antibody ratio (DAR), which represents the average number of drug molecules conjugated to a single antibody.[3][4] The DAR directly influences the ADC's efficacy, safety, and pharmacokinetic profile.[3] Insufficient drug loading can lead to reduced potency, while excessive loading can result in toxicity and poor solubility.[1][2] Therefore, accurate and robust methods for DAR determination are essential throughout the ADC development and manufacturing process.[4][5]
This application note focuses on measuring the DAR of ADCs synthesized using Dibenzocyclooctyne (DBCO) linkers. DBCO linkers are commonly used in copper-free click chemistry, a bioorthogonal conjugation strategy that allows for highly specific and efficient attachment of drug payloads to antibodies.[3] While this method can produce more homogeneous ADCs, precise characterization of the DAR is still a critical step.[3] This document provides detailed protocols for three widely used analytical techniques for DAR determination: UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Principles of DAR Measurement Techniques
Several analytical methods are available for determining the DAR of ADCs. The choice of method depends on factors such as the specific characteristics of the ADC, the desired level of detail, and the available instrumentation.[3]
-
UV-Vis Spectroscopy: This is a simple and rapid method for determining the average DAR.[][7][8] It relies on the Beer-Lambert law and the distinct UV-Vis absorbance spectra of the antibody and the conjugated drug.[] By measuring the absorbance of the ADC at two different wavelengths (typically at the absorbance maxima of the protein and the drug), the concentrations of the antibody and the drug can be determined, and the average DAR can be calculated.[][7][8] This method is straightforward but provides only the average DAR and no information on the distribution of different drug-loaded species.[3]
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique that separates molecules based on their hydrophobicity.[9] In the context of ADCs, the addition of each drug-linker moiety increases the overall hydrophobicity of the antibody.[3][10] This allows for the separation of different DAR species (e.g., DAR 0, DAR 2, DAR 4, etc.) under non-denaturing conditions.[3][10] The weighted average DAR is calculated from the relative peak areas of the different species in the chromatogram.[] HIC provides information on both the average DAR and the distribution of drug-loaded species.[3]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is another chromatographic technique that separates molecules based on their hydrophobicity. For cysteine-linked ADCs, the ADC is typically reduced to separate the light and heavy chains before analysis.[11][12] The different drug-loaded chains are then separated on a reversed-phase column. The weighted average DAR is calculated by integrating the peak areas of the different light and heavy chain species.[11][13] This method provides detailed information on the drug distribution on each chain.[13]
Experimental Protocols
General Sample Preparation
Prior to analysis, ADC samples may require preparation steps such as buffer exchange, concentration adjustment, or reduction (for RP-HPLC). For ADCs in complex matrices like serum, affinity purification may be necessary before DAR analysis.[4][14] Deglycosylation can also be performed to simplify the analysis and improve data quality, particularly for mass spectrometry-based methods.[15][16][17]
Protocol 1: DAR Determination by UV-Vis Spectroscopy
This protocol describes the determination of the average DAR of a DBCO-conjugated ADC using UV-Vis spectroscopy.
Materials:
-
DBCO-conjugated ADC sample
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Determine the extinction coefficients of the naked antibody (mAb) and the DBCO-drug linker at 280 nm and the wavelength of maximum absorbance of the drug (λmax).
-
Prepare a solution of the ADC in PBS at a known concentration.
-
Measure the absorbance of the ADC solution at 280 nm (A280) and λmax (Aλmax).
-
Calculate the concentration of the antibody and the drug using the following equations, which account for the contribution of the drug's absorbance at 280 nm:
-
Correction Factor (CF) = (Extinction Coefficient of Drug at 280 nm) / (Extinction Coefficient of Drug at λmax)
-
Corrected A280 = A280 - (Aλmax * CF)
-
Antibody Concentration (mol/L) = Corrected A280 / (Extinction Coefficient of mAb at 280 nm)
-
Drug Concentration (mol/L) = Aλmax / (Extinction Coefficient of Drug at λmax)
-
-
Calculate the average DAR:
-
Average DAR = (Drug Concentration) / (Antibody Concentration)
-
Data Presentation:
| Parameter | Value |
| A280 of ADC | e.g., 1.250 |
| Aλmax of ADC | e.g., 0.350 |
| Extinction Coefficient of mAb at 280 nm | e.g., 210,000 M⁻¹cm⁻¹ |
| Extinction Coefficient of Drug at λmax | e.g., 25,000 M⁻¹cm⁻¹ |
| Extinction Coefficient of Drug at 280 nm | e.g., 5,000 M⁻¹cm⁻¹ |
| Calculated Average DAR | e.g., 3.8 |
Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
This protocol outlines the determination of the average DAR and drug-load distribution of a DBCO-conjugated ADC using HIC.
Materials:
-
DBCO-conjugated ADC sample
-
Mobile Phase A (High Salt): e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0[3]
-
Mobile Phase B (Low Salt): e.g., 25 mM Sodium Phosphate, pH 7.0[9]
-
HPLC system with a HIC column (e.g., Tosoh TSKgel Butyl-NPR)[18]
-
UV detector
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).
-
Monitor the elution profile at 280 nm.
-
Identify the peaks corresponding to the unconjugated antibody (DAR 0) and the different drug-loaded species (e.g., DAR 2, DAR 4). The species will elute in order of increasing hydrophobicity (and thus, increasing DAR).
-
Integrate the peak areas for each species.
-
Calculate the weighted average DAR using the following formula:
-
Weighted Average DAR = Σ (% Peak Area of each species * DAR of that species) / 100
-
Data Presentation:
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | e.g., 5.2 | e.g., 10.5 |
| DAR 2 | e.g., 12.8 | e.g., 35.2 |
| DAR 4 | e.g., 18.5 | e.g., 48.1 |
| DAR 6 | e.g., 23.1 | e.g., 6.2 |
| Weighted Average DAR | e.g., 3.2 |
Protocol 3: DAR Determination by Reversed-Phase HPLC (RP-HPLC)
This protocol details the determination of the average DAR of a cysteine-linked DBCO-conjugated ADC using RP-HPLC after reduction.
Materials:
-
DBCO-conjugated ADC sample
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
Mobile Phase A: e.g., 0.1% Formic Acid in Water[3]
-
Mobile Phase B: e.g., 0.1% Formic Acid in Acetonitrile[3]
-
HPLC system with a reversed-phase column suitable for large proteins (e.g., Agilent PLRP-S)[3]
-
UV detector
Procedure:
-
Reduce the ADC sample by incubating with a reducing agent (e.g., 10 mM DTT at 37°C for 30 minutes) to separate the light and heavy chains.
-
Equilibrate the RP-HPLC column with a starting mixture of Mobile Phase A and B.
-
Inject the reduced ADC sample onto the column.
-
Elute the light and heavy chains and their drug-conjugated forms using a linear gradient of increasing Mobile Phase B (e.g., 20-60% B over 30 minutes).
-
Monitor the elution profile at 280 nm.
-
Identify the peaks corresponding to the unconjugated and drug-conjugated light chains (LC, LC-Drug1, etc.) and heavy chains (HC, HC-Drug1, HC-Drug2, etc.).
-
Integrate the peak areas for each species.
-
Calculate the weighted average DAR using the following formula, assuming a typical IgG structure with two heavy and two light chains:
-
Weighted Average DAR = [Σ (% Peak Area of each LC species * DAR of that species) + Σ (% Peak Area of each HC species * DAR of that species)] / 100
-
Data Presentation:
| Chain Species | Retention Time (min) | Peak Area (%) | Drug Load |
| Light Chain (LC) | e.g., 10.1 | e.g., 5.5 | 0 |
| LC-Drug1 | e.g., 12.3 | e.g., 44.5 | 1 |
| Heavy Chain (HC) | e.g., 18.9 | e.g., 8.2 | 0 |
| HC-Drug1 | e.g., 20.7 | e.g., 25.3 | 1 |
| HC-Drug2 | e.g., 22.5 | e.g., 16.5 | 2 |
| Weighted Average DAR | e.g., 3.9 |
Visualizations
Caption: Workflow for ADC conjugation and subsequent DAR analysis.
Caption: Comparison of analytical methods for DAR determination.
Conclusion
Accurate measurement of the drug-to-antibody ratio is a fundamental requirement in the development and quality control of ADCs. For ADCs constructed with DBCO linkers, standard analytical techniques such as UV-Vis spectroscopy, HIC, and RP-HPLC are all applicable and provide valuable information.[3] UV-Vis spectroscopy offers a quick and simple method for determining the average DAR.[][7][8] HIC provides additional insights into the distribution of different drug-loaded species under non-denaturing conditions.[3] RP-HPLC, particularly after reduction of the ADC, offers a detailed characterization of the drug load on the individual light and heavy chains.[11][13] The choice of method will depend on the specific analytical needs, the stage of development, and the available resources.[3] The protocols provided in this application note serve as a guide for researchers to implement robust and reliable DAR measurement for their DBCO-conjugated ADCs.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. hpst.cz [hpst.cz]
- 5. lcms.cz [lcms.cz]
- 7. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. agilent.com [agilent.com]
- 11. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
- 14. waters.com [waters.com]
- 15. sciex.com [sciex.com]
- 16. researchgate.net [researchgate.net]
- 17. agilent.com [agilent.com]
- 18. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Efficacy of PNU-159682 Based ADCs in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo efficacy of Antibody-Drug Conjugates (ADCs) utilizing the potent cytotoxic agent PNU-159682. The included protocols offer detailed methodologies for replicating key experiments in various mouse models of cancer.
Introduction
PNU-159682 is a highly potent anthracycline derivative and a metabolite of nemorubicin. Its mechanism of action involves DNA intercalation and the inhibition of topoisomerase II, leading to DNA damage, S-phase cell cycle arrest, and subsequent apoptosis.[1][2] Due to its extreme potency, PNU-159682 is a compelling payload for ADCs, enabling targeted delivery to tumor cells and minimizing systemic toxicity. This document summarizes preclinical data from in vivo studies and provides detailed protocols for their replication.
Data Presentation: In Vivo Efficacy of PNU-159682 and its ADCs
The following tables summarize the quantitative data from key in vivo studies demonstrating the anti-tumor activity of PNU-159682 and ADCs incorporating this payload.
Table 1: Efficacy of a PNU-159682-based ADC (hCD46-19) in Human NSCLC and Colorectal Cancer Xenograft Models [3]
| Mouse Model | Cell Line | Treatment | Dose (mg/kg) | Dosing Schedule | Outcome |
| NSCLC Xenograft | NCI-H292 | hCD46-19 PNU-159682 ADC | 1.0 | Single Dose | Complete tumor regression and durable responses |
| Colorectal Cancer Xenograft | COLO 205 | hCD46-19 PNU-159682 ADC | 1.0 | Single Dose | Complete tumor regression and durable responses |
Table 2: Efficacy of Unconjugated PNU-159682 in Murine Leukemia and Human Mammary Carcinoma Models [1][4]
| Mouse Model | Cell Line/Tumor Model | Treatment | Dose (µg/kg) | Dosing Schedule | Outcome |
| Disseminated Murine Leukemia | L1210 | PNU-159682 | 15 | Intravenous, Days 1, 5, 9 | Increased lifespan of treated mice |
| Human Mammary Carcinoma Xenograft | MX-1 | PNU-159682 | 4 | Intravenous, Days 1, 5, 9 | Significant tumor growth inhibition |
Signaling Pathway and Mechanism of Action
PNU-159682 exerts its cytotoxic effects through a well-defined mechanism of action that disrupts fundamental cellular processes in cancer cells.
References
Formulation and Storage of DBCO-Containing ADC Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the formulation, storage, and handling of dibenzocyclooctyne (DBCO)-containing linkers used in the development of Antibody-Drug Conjugates (ADCs). Adherence to these recommendations is critical for ensuring the stability, reactivity, and overall performance of the DBCO moiety, thereby leading to reproducible and successful bioconjugation outcomes.
Introduction
DBCO linkers are essential tools in the construction of ADCs via strain-promoted azide-alkyne cycloaddition (SPAAC), a type of "click chemistry." This bioorthogonal reaction allows for the efficient and specific conjugation of a drug payload to an antibody without the need for a cytotoxic copper catalyst.[1][2] The stability of the DBCO group is paramount, as its degradation can lead to reduced conjugation efficiency and the generation of impurities.[3] This guide outlines the optimal conditions for storing and handling DBCO-containing linkers to maintain their integrity.
Data Presentation: Stability of DBCO-Containing Linkers
The stability of DBCO-containing linkers is influenced by several factors, including temperature, pH, and the solvent system. The following tables summarize the stability of a representative DBCO linker, DBCO-NHCO-PEG4-acid, under various conditions.
Table 1: Long-Term and Short-Term Storage Recommendations
| Form | Storage Temperature | Duration | Recommendations & Considerations |
| Solid Powder | -20°C | Up to 3 years | Protect from light and moisture.[4][5] |
| Stock Solution in Anhydrous DMSO/DMF | -20°C | Several days to a few months | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and moisture absorption.[4][6] |
| Stock Solution in Anhydrous DMSO | -80°C | Up to 1 year | Offers extended stability for stock solutions.[5] |
| Aqueous Working Solutions | 4°C | Up to 48 hours | Recommended to be prepared fresh on the day of the experiment for optimal reactivity.[4] |
Table 2: Aqueous Stability of DBCO-NHCO-PEG4-acid
| pH | Temperature | Incubation Time | Remaining Intact Reagent (%) | Notes |
| 5.0 | 25°C | 24 hours | 85 - 90% | Potential for slow acid-mediated degradation of the DBCO group.[4] |
| 7.4 (PBS) | 4°C | 48 hours | >95% | Optimal condition for short-term storage of working solutions.[4] |
| 7.4 (PBS) | 25°C | 24 hours | 90 - 95% | Good stability for typical reaction times at room temperature.[4] |
| 7.4 (PBS) | 37°C | 24 hours | 80 - 85% | Increased temperature accelerates degradation.[4] |
| 8.5 | 25°C | 24 hours | 90 - 95% | Generally stable, though higher pH can increase the hydrolysis rate of other functional groups if present.[4] |
Note: This data is illustrative. For critical applications, it is highly recommended to perform an in-house stability test.
Experimental Protocols
Protocol 1: Preparation and Storage of DBCO Linker Stock Solutions
Objective: To prepare a stable, concentrated stock solution of a DBCO-containing linker for use in bioconjugation.
Materials:
-
DBCO-containing linker (e.g., DBCO-PEG4-NHS ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[4]
-
Argon or Nitrogen gas
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Allow the vial containing the solid DBCO linker to equilibrate to room temperature before opening to prevent moisture condensation.[5][7]
-
In a fume hood, dissolve the DBCO linker in anhydrous DMSO or DMF to a desired stock concentration (e.g., 10 mM).[1][6]
-
Vortex the solution until the linker is completely dissolved.
-
Aliquot the stock solution into single-use microcentrifuge tubes to minimize freeze-thaw cycles and exposure to moisture.[4]
-
If desired, flush the headspace of each tube with argon or nitrogen gas before capping to displace air and moisture.[7]
-
Store the aliquots at -20°C for short-to-medium-term storage or at -80°C for long-term storage.[5]
Protocol 2: Assessment of DBCO Linker Stability in Aqueous Buffers
Objective: To determine the stability of a DBCO-containing linker in a specific aqueous buffer over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
DBCO linker stock solution (from Protocol 1)
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Reverse-Phase HPLC (RP-HPLC) system with a C18 column and a UV detector
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Thermostated incubator or water bath
Procedure:
-
Preparation of Working Solution: Prepare a working solution of the DBCO linker in the desired aqueous buffer at a final concentration suitable for HPLC analysis (e.g., 1 mM).
-
Timepoint Zero (T=0): Immediately after preparation, inject an aliquot (e.g., 20 µL) of the working solution onto the RP-HPLC system. This will serve as your baseline measurement.[4]
-
Incubation: Place the vial containing the remaining working solution in a thermostated incubator at the desired temperature (e.g., 25°C or 37°C).[4]
-
Timepoint Collection: At regular intervals (e.g., 2, 4, 8, 12, and 24 hours), withdraw and inject an equal volume aliquot onto the HPLC system.[4]
-
HPLC Analysis: Run a gradient elution (e.g., 5% to 95% Mobile Phase B over 20 minutes) to separate the intact DBCO linker from any degradation products. Monitor the absorbance at the λmax of the DBCO group (approximately 309 nm).[2][4]
-
Data Analysis:
-
Identify the peak corresponding to the intact DBCO linker in the T=0 chromatogram.
-
Integrate the area of this peak for each timepoint.
-
Calculate the percentage of the intact linker remaining at each timepoint relative to the peak area at T=0.
-
Plot the percentage of remaining intact linker versus time to determine the degradation kinetics.[4]
-
Visualizations
Caption: Experimental workflow for assessing the aqueous stability of a DBCO linker.
Caption: Logical workflow of ADC synthesis using a DBCO linker.
Caption: Potential degradation pathways for the DBCO group.
References
Application Notes and Protocols: PNU-159682 in Overcoming Drug Resistance
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of PNU-159682, a highly potent anthracycline derivative, and its application in overcoming drug resistance in cancer therapy. This document includes detailed experimental protocols and summarizes key data for researchers in oncology and drug development.
Introduction
PNU-159682 is a metabolite of the anthracycline nemorubicin (B1684466) and is recognized for its extraordinary cytotoxicity, being thousands of times more potent than doxorubicin.[1] Its primary application is as a payload in Antibody-Drug Conjugates (ADCs), where its high potency can be targeted specifically to cancer cells, minimizing systemic toxicity. A key advantage of PNU-159682 is its ability to overcome common mechanisms of drug resistance, particularly those mediated by ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/MDR1), which is a frequent cause of resistance to other ADC payloads such as monomethyl auristatin E (MMAE).
Mechanism of Action
PNU-159682 exerts its cytotoxic effects primarily through DNA damage. It intercalates into DNA and inhibits topoisomerase II, leading to DNA strand breaks.[2] This damage triggers a DNA damage response (DDR), resulting in cell cycle arrest, predominantly in the S-phase, and subsequent apoptosis.[3][4][5] This mechanism of action is distinct from other anthracyclines like doxorubicin, which typically cause a G2/M phase arrest.[3][6]
Overcoming Drug Resistance
The primary mechanism by which PNU-159682-based ADCs overcome resistance is by circumventing the drug efflux pumps that confer multidrug resistance (MDR). P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a major contributor to resistance to many chemotherapeutic agents, including some ADC payloads.[7] PNU-159682 has been shown to be effective in cell lines that overexpress P-gp and are resistant to MMAE-based ADCs.
Data Presentation
Table 1: In Vitro Cytotoxicity of PNU-159682 and Comparators
| Cell Line | Compound | IC50 (pM) | Fold Difference vs. MMAE | Reference |
| BJAB.luc | PNU-159682 | 10 - 100 | >10x more potent | |
| WSU-DLCL2 | PNU-159682 | 100 - 1000 | >10x more potent | |
| BJAB.luc (MMAE-resistant) | Anti-CD22-PNU-159682 ADC | Maintained Efficacy | N/A | |
| WSU-DLCL2 (MMAE-resistant) | Anti-CD22-PNU-159682 ADC | Maintained Efficacy | N/A |
Note: IC50 values are presented as ranges due to variations in experimental conditions across different studies. The fold difference is an approximation based on the provided data.
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This protocol is adapted from standard cell viability assay procedures and can be used to determine the IC50 of PNU-159682 or PNU-159682-based ADCs.
Materials:
-
Cancer cell lines (drug-sensitive and resistant)
-
Complete cell culture medium
-
PNU-159682 or ADC constructs
-
96-well microplates
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Addition: Prepare serial dilutions of PNU-159682 or the ADC in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 72-96 hours.
-
MTS/MTT Addition:
-
For MTS: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.
-
For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 2-4 hours at 37°C. After incubation, add 100 µL of solubilization solution and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition: Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value using a non-linear regression curve fit.
In Vivo Xenograft Model for Efficacy Assessment
This protocol outlines a general procedure for evaluating the in vivo efficacy of PNU-159682-based ADCs in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Cancer cell line of interest (e.g., resistant to a standard therapy)
-
Matrigel (optional)
-
PNU-159682-based ADC and control ADC
-
Calipers
-
Sterile surgical instruments
Procedure:
-
Cell Implantation: Subcutaneously inject 5-10 million cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers 2-3 times per week. The tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Dosing: Administer the PNU-159682-based ADC and control ADC intravenously (or via another appropriate route) at the desired dose and schedule. A typical dose for an anti-CD22-PNU-159682 ADC was a single 2 mg/kg dose.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition or regression.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and regulations for animal care and use.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of PNU-159682 on the cell cycle distribution.
Materials:
-
Cancer cell lines
-
PNU-159682
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with PNU-159682 at a relevant concentration (e.g., near the IC50) for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization, and wash them with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite PI with a 488 nm laser and collect the emission in the red channel (typically ~610 nm).
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Mechanism of action of PNU-159682 leading to apoptosis.
Caption: PNU-159682 overcomes P-gp mediated drug resistance.
Caption: Experimental workflow for evaluating PNU-159682 efficacy.
References
- 1. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring new Horizons in overcoming P-glycoprotein-mediated multidrug-resistant breast cancer via nanoscale drug delivery platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 6. PNU-159682 - Creative Biolabs [creative-biolabs.com]
- 7. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve DBCO conjugation efficiency to antibodies
Welcome to the technical support center for DBCO (Dibenzocyclooctyne) antibody conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the efficiency and success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is DBCO conjugation and why is it used for antibodies?
DBCO conjugation is a bioorthogonal chemistry technique that utilizes the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction. It involves covalently linking a DBCO-containing molecule to an azide-modified antibody.[1][2][3][] This copper-free "click chemistry" reaction is highly specific and efficient, proceeding rapidly under mild, physiological conditions (e.g., neutral pH, room temperature), which helps preserve the antibody's structure and function.[1][2][3][5] Its bioorthogonal nature means the reactive groups (DBCO and azide) do not interact with native biological functionalities, minimizing side reactions.[2][6][7]
Q2: What are the critical factors influencing DBCO conjugation efficiency?
Several factors are crucial for successful conjugation:
-
Molar Ratio: The ratio of the DBCO-linker to the azide-modified antibody significantly impacts the reaction.[8][9][10]
-
Reaction Buffer: The pH and composition of the buffer are critical. A pH range of 7-9 is generally recommended for efficient conjugation.[7][9][11][12] Importantly, buffers must not contain sodium azide (B81097), as it will compete with the azide-labeled molecule.[1][6][9]
-
Temperature and Time: Reactions can be performed at temperatures ranging from 4°C to 37°C.[8] Lower temperatures (4°C) require longer incubation times (e.g., overnight), while higher temperatures (room temperature to 37°C) can accelerate the reaction.[8][9][13]
-
Reagent Quality and Stability: The stability of the DBCO reagent, especially DBCO-NHS esters which are moisture-sensitive, is paramount.[6][7][11][14]
-
Steric Hindrance: The physical bulk of the antibody and the payload can prevent the DBCO and azide groups from reacting efficiently.[9]
Q3: How do I prepare my antibody for conjugation?
Proper antibody preparation is a critical first step.
-
Buffer Exchange: Ensure the antibody is in an amine-free and azide-free buffer, such as Phosphate-Buffered Saline (PBS), at a pH between 7.0 and 8.5.[6] Additives like BSA or gelatin must be removed.[6] This can be achieved using dialysis, spin desalting columns, or tangential flow filtration (TFF).[6][15]
-
Concentration: Adjust the antibody concentration, typically to 1-10 mg/mL, for optimal reaction kinetics.[1][2]
Q4: How can I monitor the progress of the conjugation reaction?
The DBCO group has a characteristic UV absorbance around 310 nm.[1][2][8] You can monitor the reaction by observing the decrease in this absorbance over time as the DBCO is consumed in the reaction.[8]
Troubleshooting Guide
This section addresses specific issues that may arise during your DBCO conjugation experiments.
| Problem | Possible Causes | Recommended Solutions |
| Low or No Conjugation Yield | Reagent Degradation: DBCO-NHS esters are moisture-sensitive and can hydrolyze.[9][11] The DBCO group can also lose reactivity over time if stored improperly.[7][14] | 1. Prepare DBCO-NHS ester stock solutions fresh in anhydrous DMSO or DMF.[6][14] 2. Aliquot stock solutions for single use to avoid freeze-thaw cycles.[14] 3. Store solid DBCO reagents at -20°C, desiccated and protected from light.[6][16] |
| Incorrect Buffer: The presence of sodium azide in the buffer will compete with the azide-labeled molecule.[1][6][9] Amine-containing buffers (e.g., Tris, glycine) can react with NHS esters.[11] | 1. Perform a thorough buffer exchange into an appropriate buffer like PBS (pH 7.2-7.4).[6] | |
| Suboptimal Molar Ratio: An insufficient molar excess of one reactant can limit the reaction.[9] | 1. Optimize the molar ratio. For the SPAAC reaction, a 1.5 to 10-fold molar excess of the less critical component is a good starting point.[8][17] | |
| Steric Hindrance: The reactive groups are physically blocked from interacting due to the bulk of the antibody or payload.[9] | 1. Use DBCO reagents with longer, flexible PEG linkers to increase the distance between the molecules and reduce steric hindrance.[7][9] | |
| Antibody Aggregation or Precipitation | Hydrophobicity of DBCO: The DBCO group is inherently hydrophobic. Attaching too many DBCO molecules increases the antibody's surface hydrophobicity, leading to aggregation.[15][18][19] | 1. Use a lower molar excess of the DBCO-NHS ester during the initial antibody activation step. A molar ratio of 5-10 moles of DBCO per mole of antibody is often a good starting point to avoid precipitation.[10][15][20] 2. Use PEGylated DBCO reagents. The hydrophilic PEG spacer counteracts the hydrophobicity of the DBCO core, significantly reducing aggregation.[7][15][19] |
| High Protein Concentration: Very high antibody concentrations can increase the risk of aggregation.[19] | 1. If aggregation occurs, try reducing the antibody concentration during the reaction.[19] | |
| Suboptimal Buffer Conditions: Incorrect pH or ionic strength can destabilize the antibody. | 1. Screen different buffer formulations to find conditions that maximize antibody stability.[15] | |
| Poor Recovery After Purification | Non-Specific Binding: The conjugated antibody may bind irreversibly to the purification column or membrane.[15] | 1. Test different purification media (e.g., various SEC resins) to identify one with minimal non-specific binding.[15] |
| Aggregation/Precipitation: Aggregated protein can be lost during purification steps. | 1. Address the root causes of aggregation as described above. Analyze samples for aggregates using Size-Exclusion Chromatography (SEC) before and after purification.[19] | |
| Heterogeneous Final Product | Random Labeling: Using DBCO-NHS esters targets surface lysine (B10760008) residues, which can lead to a random number of DBCO molecules per antibody and a heterogeneous product. | 1. For a more homogeneous product, consider site-specific conjugation methods that target engineered cysteines or use enzymatic approaches to install the DBCO group at a specific location.[19][21] |
Below is a troubleshooting decision tree to help diagnose and solve common issues.
Caption: Troubleshooting decision tree for low conjugation efficiency.
Reaction Parameter Optimization
Optimizing reaction conditions is key to maximizing conjugation efficiency. The following tables summarize recommended starting points.
Table 1: Recommended Molar Ratios for Conjugation Reactions
| Reaction Step | Reactants | Recommended Molar Excess | Notes |
| Antibody Activation | DBCO-NHS Ester : Antibody | 5:1 to 20:1 | Higher ratios (>5:1) can increase the risk of aggregation.[10][19] Start with a lower ratio and optimize. |
| SPAAC Reaction | DBCO-Molecule : Azide-Molecule | 1.5:1 to 10:1 | The more abundant or less critical component should be in excess.[8][17] A 2-4 fold excess is common.[1][5][6] |
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 9.0 | A neutral to slightly basic pH (7.2-7.4) is ideal for balancing NHS ester reactivity and stability.[7][11][12] |
| Temperature | 4°C to 37°C | Higher temperatures increase reaction rates but may affect the stability of sensitive biomolecules.[8][9] |
| Incubation Time | 2 - 24 hours | 4-12 hours at room temperature is typical.[8][17] Overnight (12-24h) incubation is common for reactions at 4°C.[5][13][17] |
| Solvent | Aqueous Buffer (e.g., PBS) | If DBCO reagents have low aqueous solubility, they can be dissolved in a minimal amount of water-miscible organic solvent (e.g., DMSO) before adding to the reaction. Keep the final organic solvent concentration below 10-20% to avoid protein precipitation.[1][6][8] |
Experimental Protocols & Workflows
This section provides detailed methodologies for the key stages of DBCO conjugation.
Overall Experimental Workflow
The diagram below illustrates the complete workflow from antibody preparation to final analysis.
Caption: General workflow for DBCO-antibody conjugation.
Protocol 1: Antibody Activation with DBCO-NHS Ester
This protocol describes the labeling of an antibody's primary amines (lysine residues) with a DBCO moiety.
-
Reagent Preparation:
-
Reaction Setup:
-
Incubation:
-
Quenching (Optional but Recommended):
-
Purification:
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the "click" reaction between the DBCO-activated antibody and an azide-containing molecule.
Caption: The SPAAC "click" reaction process.
-
Reagent Preparation:
-
Prepare the azide-containing molecule in a compatible buffer (e.g., PBS).
-
Use the purified DBCO-activated antibody from the previous protocol.
-
-
Reaction Setup:
-
Incubation:
-
Purification:
-
Purify the final antibody conjugate to remove any unreacted payload or other reagents. Suitable methods include Size-Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), or Tangential Flow Filtration (TFF).[15]
-
Protocol 3: Analysis by Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC-HPLC is the standard method for determining the Drug-to-Antibody Ratio (DAR) and assessing the heterogeneity of the final conjugate.[23][24][25] The principle is that each conjugated drug molecule adds hydrophobicity to the antibody, allowing species with different numbers of drugs to be separated.[25]
-
Sample Preparation: Dilute the purified antibody conjugate and an unconjugated antibody control sample to 1 mg/mL in PBS.[23]
-
Instrumentation: Use an HPLC system equipped with a HIC column.
-
Mobile Phases:
-
Mobile Phase A (High Salt): e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0.
-
Mobile Phase B (Low Salt): e.g., 20 mM sodium phosphate, pH 7.0.
-
-
Chromatography:
-
Equilibrate the column with Mobile Phase A.
-
Inject the sample.
-
Elute the antibody species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).
-
-
Data Analysis:
-
Peaks will elute in order of increasing hydrophobicity: unconjugated antibody first, followed by DAR=1, DAR=2, etc.
-
The average DAR can be calculated from the integrated peak areas of the different species.[25]
-
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 5. lifetein.com [lifetein.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. interchim.fr [interchim.fr]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. DBCO-PEG4-NHS [nanocs.net]
- 12. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conjugation of Azide-Tagged Targets to DBCO-Functionalized Gold Nanoparticles | Nanopartz⢠[nanopartz.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. lumiprobe.com [lumiprobe.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Conjugation Chemistry Markedly Impacts Toxicity and Biodistribution of Targeted Nanoparticles, Mediated by Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. benchchem.com [benchchem.com]
- 23. cellmosaic.com [cellmosaic.com]
- 24. researchgate.net [researchgate.net]
- 25. agilent.com [agilent.com]
Technical Support Center: Troubleshooting Low Drug-to-Antibody Ratio (DAR) with DBCO Linkers
Welcome to the technical support center for antibody-drug conjugates (ADCs) utilizing DBCO linkers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to low drug-to-antibody ratio (DAR) and optimize your conjugation efficiency.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the potential causes of a low drug-to-antibody ratio (DAR) when using a DBCO linker?
A low DAR can stem from several factors throughout the conjugation process. The primary causes can be categorized as follows:
-
Inefficient Antibody Modification: Insufficient activation of the antibody with the DBCO-NHS ester is a common reason for low DAR. This can be due to suboptimal reaction conditions, inactive reagents, or the presence of competing substances in the antibody buffer.[1][2]
-
DBCO Linker Instability: DBCO linkers, particularly DBCO-NHS esters, are sensitive to moisture and can hydrolyze, rendering them inactive.[3] Improper storage or handling can lead to degradation and reduced reactivity. The DBCO group itself can also lose reactivity over time due to oxidation or reaction with water.[4][5][6]
-
Suboptimal Reaction Conditions for Conjugation: The strain-promoted azide-alkyne cycloaddition (SPAAC) reaction is influenced by several parameters.[3] Factors such as incorrect pH, low reactant concentrations, inappropriate buffer composition (e.g., presence of sodium azide), and insufficient incubation time can all negatively impact conjugation efficiency.[1][3]
-
Steric Hindrance: The three-dimensional structure of the antibody and the linker-payload can physically obstruct the DBCO and azide (B81097) groups from reacting efficiently.[3] This is particularly relevant when conjugating large or bulky payloads.
-
Precipitation of Reactants: The inherent hydrophobicity of the DBCO linker and many cytotoxic payloads can cause the antibody or the ADC to precipitate out of solution, prematurely halting the conjugation reaction.[3][4][7]
-
Inaccurate DAR Measurement: The method used to determine the DAR might not be sensitive or accurate enough, leading to an underestimation of the actual DAR.[8][9][10]
Q2: How can I improve the efficiency of my antibody activation with a DBCO-NHS ester?
Optimizing the initial antibody activation step is critical for achieving a higher DAR. Here are key troubleshooting steps:
-
Antibody Buffer Preparation: Ensure your antibody is in an amine-free buffer, such as PBS, at a pH between 7.2 and 8.5.[11] Buffers containing primary amines like Tris or glycine (B1666218) will compete with the antibody's lysine (B10760008) residues for reaction with the NHS ester.[2] It is also crucial to remove any additives like BSA or gelatin.[6] Critically, avoid any buffers containing sodium azide, as it will react with the DBCO group in the subsequent conjugation step.[1][3]
-
Fresh Reagents: Prepare a fresh solution of the DBCO-NHS ester in anhydrous DMSO or DMF immediately before use.[4][6][12] NHS esters are moisture-sensitive and can hydrolyze quickly.[3]
-
Molar Excess of DBCO-NHS Ester: Use an appropriate molar excess of the DBCO-NHS ester. A 20-30 fold molar excess is a common starting point for antibody labeling.[1][4][6] However, this may need to be optimized for your specific antibody and linker.
-
Reaction Conditions: Incubate the reaction at room temperature for 30-60 minutes.[1][6][12] Ensure the final concentration of the organic solvent (DMSO or DMF) is typically below 20% to avoid antibody precipitation.[4][12]
Q3: My SPAAC (copper-free click chemistry) reaction is slow or incomplete. How can I optimize it?
Several factors can influence the kinetics of the SPAAC reaction.[13]
-
Reactant Concentrations: Increasing the concentration of both the DBCO-activated antibody and the azide-containing payload can accelerate the reaction rate.[13]
-
Temperature: While the reaction is typically performed at room temperature or 4°C, increasing the temperature (up to 37°C) can enhance the reaction efficiency, provided the antibody remains stable.[3]
-
Incubation Time: Reaction times can range from 2 to 24 hours.[3] Longer incubation times can often lead to a higher degree of conjugation.[3]
-
pH: Generally, higher pH values (up to 8.5) can increase the rate of the SPAAC reaction.[13]
-
Linker Design: If steric hindrance is suspected, using a DBCO linker with a hydrophilic spacer, such as polyethylene (B3416737) glycol (PEG), can increase flexibility and improve accessibility of the reactive groups.[3][4]
Q4: I am observing precipitation during my conjugation reaction. What can I do to prevent this?
Precipitation is often caused by the increased hydrophobicity of the ADC.[4][7]
-
Hydrophilic Linkers: Incorporate hydrophilic linkers, such as PEG, into your DBCO-linker-payload construct to improve the solubility of the final ADC.[4][14]
-
Control the DAR: A very high DAR can lead to significant hydrophobicity and aggregation.[4] Consider reducing the molar excess of the DBCO-linker-payload during the conjugation reaction to target a lower average DAR.[4]
-
Optimize Formulation Buffer: Screen different formulation buffers with varying pH and excipients to enhance the solubility and stability of the ADC.[4]
-
Solvent Concentration: If your linker-payload is dissolved in an organic solvent, ensure the final concentration in the reaction mixture is low (typically <10-20%) to prevent the antibody from precipitating.[2]
Quantitative Data Summary
The following table provides a summary of typical reaction parameters and expected outcomes. Note that these are starting points and may require optimization for your specific system.
| Parameter | Recommended Range | Potential Impact on DAR |
| Antibody Activation | ||
| Molar Excess of DBCO-NHS Ester | 5 to 30-fold[1][7][15] | Higher excess generally leads to more DBCO groups per antibody, but can cause precipitation.[7] |
| Reaction Time | 30 - 60 minutes[6][12] | Sufficient time is needed for efficient activation. |
| pH | 7.2 - 8.5[11] | Higher pH favors the reaction with primary amines but also increases hydrolysis of the NHS ester. |
| SPAAC Conjugation | ||
| Molar Excess of Azide-Payload | 1.5 to 3-fold (relative to DBCO)[3][5] | A slight excess of the payload ensures efficient reaction with the available DBCO sites. |
| Reaction Temperature | 4°C to 37°C[3] | Higher temperatures can increase the reaction rate.[3] |
| Reaction Time | 2 - 24 hours[3] | Longer incubation can improve conjugation efficiency.[3] |
| pH | 7.0 - 9.0[3] | Reaction rates can be pH-dependent.[13] |
Experimental Protocols
Protocol 1: Antibody Activation with DBCO-NHS Ester
This protocol outlines the general procedure for labeling an antibody with a DBCO-NHS ester.
-
Antibody Preparation:
-
DBCO-NHS Ester Preparation:
-
Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.[12]
-
-
Activation Reaction:
-
Quenching:
-
Purification:
Protocol 2: SPAAC Conjugation of DBCO-Activated Antibody with Azide-Payload
This protocol describes the copper-free click chemistry reaction.
-
Reactant Preparation:
-
Prepare the azide-containing payload in a compatible buffer. If the payload is dissolved in an organic solvent, ensure the final concentration in the reaction will be low enough to not cause precipitation.
-
Have the purified DBCO-activated antibody from Protocol 1 ready.
-
-
Conjugation Reaction:
-
Add the azide-payload to the DBCO-activated antibody solution. A 1.5 to 3-fold molar excess of the azide-payload over the calculated number of DBCO groups on the antibody is a good starting point.[3][5]
-
Incubate the reaction for 2-24 hours. The optimal time and temperature (4°C, room temperature, or 37°C) should be determined empirically.[3]
-
-
Purification of the ADC:
Protocol 3: DAR Measurement by Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used method to determine the average DAR and the distribution of different drug-loaded species.[8][9][10]
-
Mobile Phase Preparation:
-
Sample Preparation:
-
Dilute the purified ADC sample to a final concentration of approximately 1 mg/mL in Mobile Phase A.[17]
-
-
Chromatographic Conditions:
-
Column: A suitable HIC column.
-
Flow Rate: e.g., 0.5 mL/min.[17]
-
Detection: UV at 280 nm.
-
Gradient: A decreasing salt gradient from 100% Mobile Phase A to 100% Mobile Phase B over a suitable time frame to resolve the different DAR species.
-
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated antibody (DAR 0) and the different drug-loaded species (DAR 2, DAR 4, etc.). The species with higher DAR will be more hydrophobic and elute later.
-
Calculate the weighted average DAR by integrating the peak area for each species and multiplying by its corresponding number of drugs.
-
Visualizations
Caption: Experimental workflow for ADC synthesis using a DBCO linker.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. pharmiweb.com [pharmiweb.com]
- 10. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 11. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. purepeg.com [purepeg.com]
- 15. researchgate.net [researchgate.net]
- 16. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Preventing Aggregation of Antibody-Drug Conjugates (ADCs) with PEGylated Linkers
This technical support center provides guidance for researchers, scientists, and drug development professionals to troubleshoot and prevent the aggregation of antibody-drug conjugates (ADCs) by utilizing polyethylene (B3416737) glycol (PEG)ylated linkers.
Troubleshooting Guide
This guide addresses common issues encountered during ADC development related to aggregation.
Symptom: Increased High Molecular Weight Species (HMWS) Observed in Size Exclusion Chromatography (SEC)
Potential Cause 1: Hydrophobicity of the Drug-Linker
The conjugation of hydrophobic drugs and linkers to an antibody can create surface hydrophobic patches, promoting intermolecular interactions that lead to aggregation.[1][2]
-
Solution:
-
Incorporate a PEGylated Linker: Polyethylene glycol (PEG) is a hydrophilic polymer that can shield the hydrophobic drug, increasing the ADC's solubility and stability.[3][4][5] Using a PEGylated linker can mitigate the hydrophobicity of the payload, allowing for higher drug-to-antibody ratios (DARs) without causing aggregation.[3]
-
Optimize PEG Chain Length: The length of the PEG chain can influence the pharmacokinetic properties of the ADC.[6] A longer PEG chain generally leads to slower clearance.[6] It is crucial to find an optimal length that balances solubility, stability, and in vivo efficacy.
-
Consider Branched or Pendant PEG Linkers: Branched or pendant PEG configurations may offer more effective masking of the hydrophobic drug-linker compared to linear PEG spacers, potentially leading to improved pharmacokinetic behavior and enhanced in vivo efficacy.[7]
-
Potential Cause 2: High Drug-to-Antibody Ratio (DAR)
A higher number of conjugated drug molecules increases the overall hydrophobicity of the ADC, making it more susceptible to aggregation.[8][9] ADCs with very high DARs (e.g., over 6) can clear quickly from circulation due to this hydrophobicity.[3]
-
Solution:
-
Optimize DAR: Aim for a DAR that provides a balance between potency and stability. Optimized DARs are often in the range of 2 to 4.[3]
-
Utilize Site-Specific Conjugation: Modern ADC development focuses on achieving a uniform DAR by attaching linkers to specific, engineered sites on the antibody.[4] This creates a more homogeneous product with predictable behavior and a better safety profile.[4]
-
Potential Cause 3: Unfavorable Formulation Conditions
The buffer composition, including pH and salt concentration, is critical for ADC stability.[1] Aggregation can be induced if the pH is near the antibody's isoelectric point (pI), where it has no net charge and minimal solubility.[1]
-
Solution:
-
Optimize Buffer pH and Ionic Strength: Screen a range of pH values and salt concentrations to identify the optimal buffer conditions for your specific ADC. A common starting point for ionic strength is 150 mM NaCl.[8]
-
Incorporate Excipients: Certain excipients, like polysorbates, can be added to the formulation to prevent and reduce protein aggregation.[2]
-
Potential Cause 4: Physical Stress
Factors such as repeated freeze-thaw cycles, exposure to high temperatures, and mechanical stress during manufacturing can lead to ADC denaturation and aggregation.[2][8][9]
-
Solution:
-
Minimize Freeze-Thaw Cycles: Aliquot ADC samples into single-use volumes to avoid repeated freezing and thawing.[8] Consider adding cryoprotectants like sucrose (B13894) or trehalose.[8]
-
Optimize Manufacturing and Storage Conditions: Control temperature and minimize shear forces during manufacturing processes like mixing and filtration.[2] Store the ADC under recommended conditions and protect it from light, as some payloads are photosensitive.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which PEGylated linkers prevent ADC aggregation?
A1: The primary mechanism is through the hydrophilic nature of the PEG chain.[3][5] Many potent cytotoxic drugs used in ADCs are hydrophobic.[10] When these drugs are conjugated to an antibody, they can create hydrophobic patches on the ADC's surface, leading to self-association and aggregation.[1][2] The flexible, water-soluble PEG chain forms a hydrophilic "shield" or "cloud" around the hydrophobic payload.[4][5] This shielding effect increases the overall water solubility of the ADC, preventing the hydrophobic interactions that cause aggregation and ensuring the ADC remains stable in the bloodstream.[4][10]
Q2: How does a PEGylated linker affect the pharmacokinetics (PK) of an ADC?
A2: PEGylation can significantly improve the pharmacokinetic profile of an ADC.[3][11] The hydrophilic PEG chain increases the hydrodynamic volume of the ADC, which slows down its clearance by the kidneys.[5][11] The PEG "cloud" also shields the ADC from recognition by the immune system, reducing immunogenicity and clearance.[3][4] This leads to a longer circulation half-life, giving the ADC more time to reach its target tumor cells.[3][4]
Q3: What are the different types of PEG linkers used in ADCs?
A3: PEG linkers can be classified based on their structure and cleavability. They can be linear or branched.[7][11] Additionally, they can be either cleavable or non-cleavable.[12][13]
-
Cleavable Linkers: These are designed to release the cytotoxic payload under specific conditions found within the target tumor cell, such as a lower pH or the presence of certain enzymes.[12][13]
-
Non-Cleavable Linkers: These linkers are more stable in circulation and release the drug after the antibody is degraded within the lysosome of the target cell.[4][12]
Q4: How can I assess the aggregation of my ADC in the lab?
A4: Several biophysical techniques can be used to characterize ADC aggregation:
-
Size Exclusion Chromatography (SEC): This is a widely used method to separate and quantify aggregates based on their size.[2][14] An increase in high molecular weight species (HMWS) indicates aggregation.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is very sensitive to the presence of small amounts of aggregates.[15][16][17] It can provide rapid, qualitative estimates of aggregation.[18]
-
Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, DSF measures a protein's thermal stability by monitoring its unfolding as the temperature increases.[19][20] A decrease in the melting temperature (Tm) can indicate that the ADC is less stable and more prone to aggregation.
Quantitative Data Summary
Table 1: Influence of PEG Chain Length on ADC Pharmacokinetics
| PEG Chain Length | Effect on ADC Exposure in Rats |
| PEG2 | Baseline |
| PEG4 | Increased exposure compared to PEG2 |
| PEG8 | Further increased exposure, approaching that of the unconjugated antibody |
| PEG12 | Similar exposure to PEG8 |
| PEG24 | Little to no additional increase in exposure compared to PEG8 |
Data summarized from a study on homogeneous DAR 8 conjugates.[6]
Experimental Protocols
1. Size Exclusion Chromatography (SEC) for Aggregate Analysis
-
Objective: To quantify the percentage of monomer, aggregates (high molecular weight species), and fragments (low molecular weight species) in an ADC sample.[14]
-
Methodology:
-
System Preparation: Use a bio-inert HPLC system equipped with a UV detector.[14]
-
Column: Select a size exclusion column suitable for antibody analysis, such as an Agilent AdvanceBio SEC column.[14]
-
Mobile Phase: A typical mobile phase is a physiological buffer like phosphate-buffered saline (PBS) at pH 7.4.[21] For SEC-MS, a volatile buffer like ammonium (B1175870) acetate (B1210297) is used.[22]
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
Injection and Detection: Inject an appropriate volume (e.g., 10-20 µL) of the sample.[8] Monitor the elution profile at a UV wavelength of 280 nm.[8]
-
Data Analysis: Integrate the peak areas for the monomer, aggregates, and fragments. Calculate the percentage of each species relative to the total peak area.[8]
-
2. Dynamic Light Scattering (DLS) for Aggregation Assessment
-
Objective: To determine the size distribution and polydispersity of an ADC sample to detect the presence of aggregates.[16]
-
Methodology:
-
Sample Preparation: Filter or centrifuge the ADC sample to remove large particulates.[17] A typical protein concentration for DLS is 0.2 mg/mL or higher.[17]
-
Instrument Setup: Use a DLS instrument such as a Wyatt DynaPro Plate Reader.[17]
-
Measurement: Pipette the sample into a cuvette or a multi-well plate. The instrument measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of the particles.[16]
-
Data Analysis: The instrument's software uses the Stokes-Einstein equation to calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI). An increase in the average Rh and a high PDI are indicative of aggregation.[16]
-
3. Differential Scanning Fluorimetry (DSF) for Stability Analysis
-
Objective: To determine the thermal stability (melting temperature, Tm) of an ADC.[19]
-
Methodology:
-
Sample Preparation: Prepare a mixture of the purified ADC protein and a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer.[19][20] The dye's fluorescence increases as it binds to the hydrophobic regions of the protein that become exposed upon unfolding.[19]
-
Thermal Ramp: Place the sample in a real-time PCR instrument and apply a linear temperature ramp.[20][23]
-
Fluorescence Monitoring: Monitor the fluorescence intensity as the temperature increases.[20]
-
Data Analysis: Plot fluorescence versus temperature. The midpoint of the unfolding transition is the apparent melting temperature (Tma).[19] A lower Tma suggests reduced stability.
-
Visualizations
Caption: A step-by-step workflow for troubleshooting ADC aggregation.
Caption: How PEGylated linkers prevent ADC aggregation.
Caption: Workflow for analyzing ADC aggregation.
References
- 1. pharmtech.com [pharmtech.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. labinsights.nl [labinsights.nl]
- 4. purepeg.com [purepeg.com]
- 5. purepeg.com [purepeg.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. americanlaboratory.com [americanlaboratory.com]
- 16. unchainedlabs.com [unchainedlabs.com]
- 17. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 18. wyatt.com [wyatt.com]
- 19. portlandpress.com [portlandpress.com]
- 20. unchainedlabs.com [unchainedlabs.com]
- 21. lcms.labrulez.com [lcms.labrulez.com]
- 22. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 23. Nano differential scanning fluorimetry - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing VC-PAB Linker Stability
Welcome to the technical support center for Valine-Citrulline-p-aminobenzylcarbamate (VC-PAB) linkers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to linker stability in their antibody-drug conjugate (ADC) experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with VC-PAB linkers.
Issue 1: Premature Payload Release Observed in Preclinical Mouse Models
-
Possible Cause: Your VC-PAB linker may be susceptible to cleavage by mouse carboxylesterase 1c (Ces1c), an enzyme present in rodent plasma that can hydrolyze the Val-Cit dipeptide.[1][2][3][4][5] This can lead to off-target toxicity and reduced efficacy in preclinical rodent models.[3]
-
Troubleshooting Steps:
-
Confirm Ces1c Sensitivity:
-
Modify the Linker:
-
Alternative Linker Strategies:
-
Issue 2: ADC Instability and Aggregation, Especially at High Drug-to-Antibody Ratios (DAR)
-
Possible Cause: The hydrophobic nature of the VC-PAB linker, often compounded by a hydrophobic payload like MMAE, can lead to aggregation, particularly at higher DARs.[3][7] This can negatively impact the ADC's pharmacokinetics and manufacturability.
-
Troubleshooting Steps:
-
Assess Hydrophobicity:
-
Linker Modification for Increased Hydrophilicity:
-
Incorporate hydrophilic moieties into the linker design. "Exolinker" strategies, which position a hydrophilic peptide like Glu-Glu-Val-Cit at the exo position of the PAB moiety, can mask the hydrophobicity of the payload.[6][7]
-
The addition of a glutamic acid residue (Glu-Val-Cit) also increases the hydrophilicity of the linker.[5]
-
-
Optimize DAR:
-
Aim for a lower, more homogenous DAR (typically 2-4) to minimize aggregation and improve pharmacokinetics.[] Site-specific conjugation methods can help achieve a more defined DAR.
-
-
Issue 3: Off-Target Toxicity and Neutropenia Observed in Preclinical Studies
-
Possible Cause: Premature cleavage of the Val-Cit bond by human neutrophil elastase (NE) can lead to off-target payload release and potential toxicity, such as neutropenia.[6][7]
-
Troubleshooting Steps:
-
Assess NE Sensitivity:
-
Perform an in vitro assay by incubating your VC-PAB ADC with purified human neutrophil elastase.[3] Monitor for payload release over time.
-
-
Linker Modification to Resist NE Cleavage:
-
Modify the peptide sequence. An "exolinker" design with a Glu-Glu-Val-Cit sequence has been shown to be resistant to NE-mediated cleavage.[6][7]
-
Replacing the valine at the P2 position with a glycine (B1666218) to create a Glu-Gly-Cit tripeptide linker has also been shown to resist NE-mediated degradation.[3]
-
-
Consider Alternative Payloads:
-
If linker modification is not feasible, evaluate if a different payload with a wider therapeutic window could mitigate the toxic effects of premature release.[3]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of cleavage for a VC-PAB linker?
A1: The Val-Cit linker is designed to be selectively cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment.[3][11][12][] Following internalization of the ADC into the target cancer cell, the linker is exposed to Cathepsin B in the lysosome, leading to the release of the cytotoxic payload.[3][12]
Q2: Why does my VC-PAB linked ADC show instability in mouse plasma but appears stable in human plasma?
A2: This discrepancy is commonly due to the presence of carboxylesterase 1c (Ces1c) in mouse plasma, which can prematurely cleave the Val-Cit linker.[3][4][5] Humans have a homologous enzyme, but its active site is thought to be more sterically hindered, making it less likely to cleave the VC-PAB linker.[3]
Q3: How does the conjugation site on the antibody affect the stability of the VC-PAB linker?
A3: The conjugation site can significantly impact linker stability due to steric hindrance.[14] Linkers attached at more sterically inaccessible sites are often more protected from enzymatic degradation, while those at highly exposed sites can be more susceptible to cleavage.[14][15]
Q4: What is the "bystander effect" and how does the VC-PAB linker contribute to it?
A4: The bystander effect is the ability of a released cytotoxic payload to kill neighboring antigen-negative tumor cells.[3][16] For this to occur, the released payload must be able to diffuse across cell membranes.[3] The cleavage of the VC-PAB linker within a target cell releases the payload, and if the payload is membrane-permeable, it can exit the cell and affect adjacent cells.[16]
Quantitative Data Summary
The following table summarizes the stability of different VC-PAB linker designs in mouse plasma.
| Linker Design | Modification | % Intact ADC Remaining (after incubation in mouse plasma) | Reference |
| VC-PAB | Standard Linker | ~20% (after 4.5 days) | [1] |
| Linker 7-VC-PAB | Proprietary modification at the C6-VC linker | Consistently higher stability than standard VC-PAB | [1] |
| EVCit-PAB | Addition of a glutamic acid residue (Glu-Val-Cit) | Significantly improved stability, with a half-life of approximately 12 days | [5] |
| OHPAS Linker | Ortho Hydroxy-Protected Aryl Sulfate (alternative to PAB) | Stable in mouse plasma | [4] |
Key Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
-
Objective: To assess the stability of the ADC and the rate of payload release in plasma.
-
Materials:
-
ADC of interest
-
Control ADC (with a known stable or unstable linker)
-
Mouse or human plasma
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Analytical instruments (e.g., HPLC, LC-MS)
-
-
Methodology:
-
Dilute the ADC to a final concentration in mouse or human plasma.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 24, 48, 96 hours), withdraw aliquots of the plasma samples.
-
Analyze the samples to determine the concentration of intact ADC and released payload. This can be done using techniques such as:
-
Hydrophobic Interaction Chromatography (HIC): To separate ADCs with different drug-to-antibody ratios.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To quantify the amount of free payload.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For detailed characterization of the ADC and its degradation products.[17][18]
-
-
Plot the percentage of intact ADC over time to determine the stability profile.
-
Visualizations
Caption: Intended intracellular cleavage pathway of a VC-PAB linker.
Caption: Troubleshooting workflow for premature payload release in mouse models.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. communities.springernature.com [communities.springernature.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharmafocusamerica.com [pharmafocusamerica.com]
- 11. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 14. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Beyond the Magic Bullet: How Next-Generation Linkers are Rewriting the ADC Playbook – Creative Biolabs ADC Blog [creative-biolabs.com]
- 17. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 18. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
Overcoming off-target toxicity of PNU-159682 payload
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the highly potent antibody-drug conjugate (ADC) payload, PNU-159682.
I. Frequently Asked Questions (FAQs)
Q1: What is PNU-159682 and what is its mechanism of action?
PNU-159682 is a highly potent derivative of the anthracycline nemorubicin.[1][2][3] Its primary mechanism of action is the inhibition of DNA replication and transcription. This occurs through intercalation into DNA and the inhibition of topoisomerase II, an enzyme essential for resolving DNA supercoils during replication and transcription.[1] This disruption of DNA processes leads to cell cycle arrest and apoptosis.
Q2: Why is PNU-159682 used as an ADC payload? What are the advantages?
The extreme cytotoxicity of PNU-159682 makes it unsuitable for systemic administration as a standalone agent.[1] By incorporating it as a payload in an ADC, its potent cell-killing activity can be directed specifically to cancer cells that express the target antigen of the monoclonal antibody, thereby minimizing exposure to healthy tissues and reducing off-target toxicity.[2] This targeted delivery is the primary strategy to overcome its inherent toxicity.
Q3: What are the known off-target toxicities associated with PNU-159682 ADCs?
While preclinical studies in murine models have shown some PNU-159682 ADCs to be well-tolerated, the potential for off-target toxicity remains a critical consideration.[4] A non-GLP toxicology study of a ROR1-targeted PNU-159682 ADC in cynomolgus monkeys confirmed a favorable safety profile in a non-rodent species.[4] However, general off-target toxicities associated with ADCs can arise from several factors:
-
Linker Instability: Premature cleavage of the linker in systemic circulation can release the highly potent PNU-159682, leading to systemic toxicity.
-
Target Expression on Healthy Tissues: If the target antigen is expressed on normal tissues, the ADC can bind to and damage these healthy cells.
-
"Bystander Effect" in Healthy Tissues: If the payload is released from the target cell and is membrane-permeable, it could potentially affect neighboring healthy cells.
Q4: How can the off-target toxicity of PNU-159682 ADCs be minimized?
Several strategies can be employed to mitigate the off-target toxicity of PNU-159682 ADCs:
-
Linker Technology: The choice of linker is crucial. Non-cleavable linkers or cleavable linkers with high serum stability can prevent premature payload release.[5]
-
Site-Specific Conjugation: Technologies like SMAC-Technology™ (Sortase-mediated antibody conjugation) can produce homogeneous ADCs with a defined drug-to-antibody ratio (DAR), leading to more predictable pharmacokinetics and a better safety profile.[4]
-
Antibody Engineering: Modifying the antibody to improve its specificity for the tumor antigen and reduce binding to healthy tissues can enhance the therapeutic window.
-
Payload Modification: Synthesizing novel derivatives of PNU-159682 with improved properties, such as better stability and solubility, can help in creating safer ADCs.[2]
Q5: What is the "bystander effect" and is it desirable for PNU-159682 ADCs?
The bystander effect is the ability of a payload released from a target cancer cell to kill neighboring, antigen-negative cancer cells.[6] This can be advantageous in treating heterogeneous tumors where not all cells express the target antigen. For a PNU-159682 ADC, a controlled bystander effect within the tumor microenvironment could enhance its anti-cancer efficacy. However, an uncontrolled bystander effect could lead to damage to adjacent healthy tissues. The properties of the linker and the released form of the payload determine the extent of the bystander effect.
II. Troubleshooting Guides
Problem 1: High in vitro cytotoxicity in antigen-negative cell lines.
| Possible Cause | Troubleshooting Step |
| Linker Instability: The linker may be prematurely cleaved in the cell culture medium, releasing free PNU-159682. | 1. Assess Linker Stability: Perform a linker stability assay in cell culture medium without cells. Incubate the ADC in the medium for the duration of your cytotoxicity assay and measure the amount of free PNU-159682 released over time using LC-MS. 2. Use a More Stable Linker: Consider re-synthesizing the ADC with a more stable cleavable linker or a non-cleavable linker. |
| Non-specific Uptake of the ADC: The antibody component of the ADC may be taken up by antigen-negative cells through non-specific mechanisms like pinocytosis. | 1. Include an Isotype Control ADC: Test an ADC with the same payload and linker but with an antibody that does not bind to any target on the cells. This will help determine the level of non-specific uptake. 2. Reduce Incubation Time: Shorter incubation times may reduce the amount of non-specific uptake. |
| Hydrophobicity of the ADC: Highly hydrophobic ADCs can aggregate and be non-specifically taken up by cells. | 1. Characterize ADC Aggregation: Use size exclusion chromatography (SEC) to assess the aggregation state of your ADC preparation. 2. Optimize Formulation: Consider reformulating the ADC in a different buffer to minimize aggregation. |
Problem 2: Inconsistent results in in vivo efficacy studies.
| Possible Cause | Troubleshooting Step |
| Poor ADC Stability in vivo: The linker may be unstable in plasma, leading to premature payload release and reduced tumor delivery. | 1. Perform a Plasma Stability Assay: Incubate the ADC in mouse or human plasma and measure the amount of intact ADC and released payload over time. 2. Analyze Pharmacokinetics: Conduct a pharmacokinetic study in mice to determine the half-life of the intact ADC. |
| Tumor Heterogeneity: The tumor model may have a mixed population of antigen-positive and antigen-negative cells. | 1. Characterize Antigen Expression: Perform immunohistochemistry (IHC) or flow cytometry on the tumor tissue to assess the level and homogeneity of antigen expression. 2. Consider a Bystander-Capable ADC: If the tumor is heterogeneous, an ADC with a cleavable linker and a membrane-permeable payload may be more effective. |
| Development of Drug Resistance: Tumor cells may develop resistance to PNU-159682. | 1. Investigate Resistance Mechanisms: Analyze treated tumors for the expression of drug efflux pumps (e.g., P-glycoprotein) or alterations in DNA repair pathways. |
III. Data Presentation
Table 1: In Vitro Cytotoxicity of Free PNU-159682 in a Panel of Human Tumor Cell Lines
| Cell Line | Histotype | IC70 (nmol/L) |
| A2780 | Ovarian Cancer | 0.15 |
| IGROV-1 | Ovarian Cancer | 0.07 |
| LoVo | Colon Cancer | 0.58 |
| HT-29 | Colon Cancer | 0.45 |
| MCF-7 | Breast Cancer | 0.33 |
| MDA-MB-231 | Breast Cancer | 0.28 |
| NCI-H460 | Lung Cancer | 0.19 |
Data adapted from Quintieri et al. (2005).[7]
Table 2: Comparative In Vitro Cytotoxicity of a CD30-Targeted PNU-159682 ADC
| Cell Line | Target Expression | ADC Construct | IC50 (ng/mL) |
| Karpas-299 | CD30-high | cAC10-Gly5-PNU (non-cleavable) | 1.1 |
| REH | CD30-negative | cAC10-Gly5-PNU (non-cleavable) | No appreciable effect |
| Karpas-299 | CD30-high | cAC10-Gly3-vcPAB-PNU (cleavable) | 1.1 |
| REH | CD30-negative | cAC10-Gly3-vcPAB-PNU (cleavable) | Increased non-specific cytotoxicity |
Data adapted from Stefan et al. (2017).[5] This table illustrates the target-specific killing of a non-cleavable PNU-159682 ADC and highlights the potential for increased off-target effects with a cleavable linker on antigen-negative cells.
IV. Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
This protocol outlines a method to determine the in vitro potency of a PNU-159682 ADC on target-positive and target-negative cell lines.
Materials:
-
Target-positive and target-negative cell lines
-
Complete cell culture medium
-
PNU-159682 ADC
-
Isotype control ADC
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well clear-bottom white plates
-
Multichannel pipette
-
Plate reader with luminescence detection
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C, 5% CO2 for 24 hours.
-
-
ADC Treatment:
-
Prepare serial dilutions of the PNU-159682 ADC and the isotype control ADC in complete medium.
-
Remove the medium from the wells and add 100 µL of the ADC dilutions.
-
Include wells with untreated cells as a control.
-
Incubate for 72-120 hours.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Mix on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the untreated control wells.
-
Plot the cell viability against the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: In Vitro Bystander Effect Co-Culture Assay
This protocol is designed to assess the bystander killing potential of a PNU-159682 ADC.
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
PNU-159682 ADC with a cleavable linker
-
Isotype control ADC
-
Hoechst 33342 (for total cell staining)
-
96-well imaging plates
-
High-content imaging system
Procedure:
-
Cell Seeding:
-
Seed a co-culture of Ag+ and GFP-expressing Ag- cells in a 96-well imaging plate at a defined ratio (e.g., 1:1).
-
Also, seed monocultures of each cell line as controls.
-
Allow the cells to adhere overnight.
-
-
ADC Treatment:
-
Treat the co-cultures and monocultures with serial dilutions of the PNU-159682 ADC and the isotype control ADC.
-
The highest concentration should be cytotoxic to the Ag+ cells but have minimal direct effect on the Ag- monoculture.
-
-
Imaging and Analysis:
-
After the desired incubation period (e.g., 96 hours), stain the cells with Hoechst 33342 to label all nuclei.
-
Acquire images using a high-content imaging system, capturing both the GFP and Hoechst channels.
-
Use image analysis software to count the number of viable GFP-positive (Ag-) cells in the co-culture wells and compare it to the number in the untreated and isotype control wells. A reduction in the number of viable Ag- cells in the presence of Ag+ cells and the ADC indicates a bystander effect.
-
V. Visualizations
Caption: Mechanism of action of a PNU-159682 ADC.
Caption: Experimental workflow for in vitro cytotoxicity assay.
Caption: Troubleshooting logic for off-target cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. | BioWorld [bioworld.com]
- 3. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of Hydrophobic ADC Drug-Linker Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of hydrophobic antibody-drug conjugate (ADC) drug-linker conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor solubility and aggregation in hydrophobic ADCs?
A1: The primary driver of poor solubility and aggregation in ADCs is the increased hydrophobicity of the conjugate following the attachment of a hydrophobic payload and linker.[1][2] This increased surface hydrophobicity promotes self-association of ADC molecules to minimize their interaction with the aqueous environment, leading to the formation of soluble and insoluble aggregates.[1][3]
Several factors contribute to this issue:
-
High Drug-to-Antibody Ratio (DAR): A higher DAR directly correlates with increased hydrophobicity and a greater propensity for aggregation.[4]
-
Hydrophobic Payloads and Linkers: Many potent cytotoxic payloads, such as monomethyl auristatin E (MMAE), are inherently hydrophobic.[5][6] When combined with hydrophobic linkers, they create hydrophobic patches on the antibody surface.[3]
-
Unfavorable Formulation Conditions: Suboptimal pH, low or high ionic strength, and the presence of organic co-solvents used to dissolve the drug-linker can destabilize the ADC and promote aggregation.[3][7]
-
Conformational Changes: The conjugation process itself can induce conformational changes in the antibody, exposing previously buried hydrophobic regions.
Q2: What are the consequences of ADC aggregation?
A2: ADC aggregation can have significant negative impacts on the therapeutic potential and safety of the conjugate:
-
Reduced Efficacy: Aggregated ADCs can exhibit decreased binding affinity to the target antigen and are often cleared more rapidly from circulation, leading to reduced therapeutic efficacy.[3]
-
Increased Immunogenicity: The presence of aggregates, particularly high molecular weight species, can trigger an immune response, potentially leading to adverse effects and neutralization of the ADC.[3][8]
-
Physical Instability: Aggregation can result in the formation of visible particulates and precipitation, compromising the product's stability, shelf-life, and manufacturability.
-
Altered Pharmacokinetics (PK): Increased hydrophobicity and aggregation can lead to faster clearance rates and a shorter plasma half-life.[9][10]
Q3: How can the solubility of a hydrophobic ADC be improved?
A3: Several strategies can be employed to enhance the solubility and reduce the aggregation of hydrophobic ADCs:
-
Incorporate Hydrophilic Linkers: Introducing hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG) or oligosaccharides (e.g., ChetoSensar™), into the linker can effectively mask the hydrophobicity of the payload.[11][12][13][14]
-
Optimize the Formulation: Systematically screening buffers, pH, and excipients can identify conditions that stabilize the ADC and minimize aggregation.[15][16]
-
Control the Drug-to-Antibody Ratio (DAR): Optimizing the DAR is a critical step to balance potency with solubility and stability. In some cases, a lower DAR may be necessary to achieve an acceptable biophysical profile.[12]
-
Payload and Antibody Engineering: In some instances, modifying the payload to increase its hydrophilicity or engineering the antibody to reduce surface hydrophobicity can be effective strategies.[17]
Troubleshooting Guides
Problem: High levels of aggregation detected immediately after conjugation.
| Potential Cause | Troubleshooting Step | Rationale |
| High DAR | Reduce the molar excess of the drug-linker during the conjugation reaction. | A lower DAR decreases the overall hydrophobicity of the ADC, reducing the driving force for aggregation. |
| Hydrophobic nature of payload/linker | Incorporate a hydrophilic linker (e.g., PEG, ChetoSensar™). | Hydrophilic linkers can shield the hydrophobic payload, improving solubility and reducing aggregation.[11][12][18] |
| Suboptimal buffer conditions (pH, ionic strength) | Screen a panel of conjugation buffers with varying pH and salt concentrations. | The buffer composition can significantly impact ADC stability. Moving the pH away from the isoelectric point (pI) of the ADC can increase electrostatic repulsion between molecules.[3][7] |
| Presence of organic co-solvents | Minimize the percentage of organic co-solvent required to dissolve the drug-linker. | High concentrations of organic solvents can denature the antibody and promote aggregation. |
Problem: ADC precipitates upon concentration or during storage.
| Potential Cause | Troubleshooting Step | Rationale |
| Exceeded solubility limit | Determine the maximum soluble concentration of the ADC in the chosen formulation. | Every ADC has a finite solubility in a given buffer. |
| Formulation does not provide adequate stabilization | Perform a formulation screen including different buffers, pH levels, and stabilizing excipients (e.g., sugars, surfactants). | Excipients can help to stabilize the ADC and prevent aggregation and precipitation over time.[15] |
| Freeze-thaw instability | Lyophilize the ADC for long-term storage. If liquid storage is necessary, aliquot into single-use vials to avoid multiple freeze-thaw cycles. | The process of freezing and thawing can induce stress on the ADC, leading to aggregation.[19] |
Data Presentation
Table 1: Impact of Hydrophilic Linkers on ADC Solubility and Aggregation
| Linker Type | Change in Solubility | Reduction in Aggregation | Drug-to-Antibody Ratio (DAR) | Reference |
| Hydrophobic Linker | Baseline | Baseline | ~4 | [18][20] |
| PEG8 Linker | 10-fold increase | 6-fold reduction (after 7 days in serum) | ~4 | [18] |
| Val-Ala Linker vs. Val-Cit Linker | Improved hydrophilicity | 1.80% (Val-Cit) vs. no obvious increase (Val-Ala) | ~7 | [20] |
| Pyrophosphate Diester Linker | > 5 mg/mL (linker-drug) | Mitigated aggregation potential | N/A | [20] |
| Glucuronide Linker vs. Dipeptide Linker | Minimal aggregation (<5%) | Up to 80% aggregation with dipeptide linker | N/A | [21] |
Table 2: Influence of Formulation pH on ADC Stability
| ADC | Formulation Buffer | pH | Stability Outcome | Reference |
| Model ADC | Histidine-based buffer | 6.0 | Less aggregation observed at lower protein concentration | [22] |
| Model ADC | KPO4-based buffer | 6.5 | Higher aggregation observed, especially at higher protein concentration | [22] |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification
Objective: To separate and quantify high molecular weight species (aggregates), monomers, and fragments of an ADC based on their hydrodynamic radius.
Materials:
-
Size Exclusion Chromatography system with a UV detector
-
SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)
-
Mobile Phase: e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8
-
ADC sample
-
Low-protein-binding 0.22 µm filters
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation:
-
Thaw the ADC sample at room temperature.
-
Dilute the sample to a concentration within the linear range of the detector (typically 0.1-1.0 mg/mL) using the mobile phase.
-
If necessary, filter the sample through a 0.22 µm filter.
-
-
Chromatographic Run:
-
Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.
-
Run the chromatography at a constant flow rate (e.g., 1.0 mL/min).
-
-
Data Analysis:
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to aggregates (eluting first), the monomer, and any fragments (eluting last).
-
Calculate the percentage of each species relative to the total peak area.
-
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for Hydrophobicity Assessment
Objective: To assess the hydrophobicity of an ADC and determine the drug-to-antibody ratio (DAR) distribution.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A (High Salt): e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B (Low Salt): e.g., 50 mM Sodium Phosphate, pH 7.0
-
ADC sample
Procedure:
-
System Preparation: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.
-
Sample Preparation:
-
Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
-
Chromatographic Run:
-
Inject the prepared sample onto the column.
-
Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes).
-
-
Data Analysis:
-
Monitor the elution profile at 280 nm.
-
The retention time is indicative of the ADC's hydrophobicity; more hydrophobic species will have longer retention times.
-
Peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) can often be resolved.
-
Protocol 3: General Guideline for Lyophilization and Reconstitution
Objective: To prepare a stable, lyophilized powder of the ADC and to properly reconstitute it for experimental use.
A. Lyophilization Cycle Development (General Steps): This is a generalized protocol and must be optimized for each specific ADC formulation.
-
Formulation: Prepare the ADC in a cryoprotectant-containing buffer (e.g., sucrose (B13894) or trehalose (B1683222) in a histidine or citrate (B86180) buffer).
-
Pre-freezing: Transfer the formulated ADC into lyophilization vials and place them on the lyophilizer shelf. Cool the shelves to a temperature well below the glass transition temperature (Tg') of the formulation (e.g., -40°C to -50°C) and hold for a sufficient time to ensure complete freezing.
-
Primary Drying (Sublimation): Apply a vacuum to the chamber and raise the shelf temperature to just below the Tg' to facilitate the sublimation of ice. This is the longest step and is critical for obtaining a good cake structure.
-
Secondary Drying (Desorption): After all the ice has sublimed, gradually increase the shelf temperature to remove residual bound water.
B. Reconstitution:
-
Bring the lyophilized ADC vial and the reconstitution buffer (e.g., sterile water for injection) to room temperature.
-
Briefly centrifuge the vial to ensure all the lyophilized cake is at the bottom.[23]
-
Slowly add the specified volume of reconstitution buffer to the vial, directing the stream against the side of the vial to avoid foaming.
-
Gently swirl the vial to dissolve the cake. Do not shake vigorously , as this can cause denaturation and aggregation.[24]
-
Allow the vial to sit at room temperature for a few minutes to ensure complete dissolution.
Visualizations
Caption: Troubleshooting workflow for poor ADC solubility.
Caption: Mechanism of solubility enhancement by hydrophilic linkers.
Caption: Experimental workflow for improving ADC solubility.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. Advances and Limitations of Antibody Drug Conjugates for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. adcreview.com [adcreview.com]
- 6. mdpi.com [mdpi.com]
- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 10. Frontiers | Comparison of hydrophobicity scales for predicting biophysical properties of antibodies [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. Improving Antibody-drug Conjugate (ADC) Solubility with Hydrophobic Novel Payloads Using the Chito-oligosaccharide ChetoSensar™ [sigmaaldrich.com]
- 13. labinsights.nl [labinsights.nl]
- 14. purepeg.com [purepeg.com]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. Engineering hydrophobicity and manufacturability for optimized biparatopic antibody–drug conjugates targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 18. purepeg.com [purepeg.com]
- 19. cellmosaic.com [cellmosaic.com]
- 20. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions | Springer Nature Experiments [experiments.springernature.com]
- 23. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
- 24. support.biossusa.com [support.biossusa.com]
Technical Support Center: Purification of Antibody-Drug Conjugates (ADCs)
Welcome to the technical support center for antibody-drug conjugate (ADC) purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of ADCs following conjugation via dibenzocyclooctyne (DBCO) chemistry.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of your DBCO-conjugated ADC.
Question 1: Why is there a low recovery of my ADC after purification?
Possible Causes:
-
Aggregation: The conjugation of hydrophobic DBCO-linker-payloads can increase the propensity of the antibody to aggregate.[1][2] These aggregates can be lost during purification, leading to lower yields.[3]
-
Non-specific Binding: The ADC may be binding to the chromatography resin or filtration membranes, especially if the overall hydrophobicity has increased.
-
Precipitation: High concentrations of the ADC or suboptimal buffer conditions can cause the ADC to precipitate out of solution.[4]
-
Inefficient Purification Method: The chosen purification method may not be suitable for the specific characteristics of your ADC, leading to product loss.[5]
Solutions:
-
Optimize Conjugation: Use a lower molar excess of the DBCO-linker-payload during conjugation to minimize hydrophobicity-induced aggregation.[4] Consider using PEGylated DBCO reagents to increase hydrophilicity.[4][6]
-
Screen Purification Media: Test different chromatography resins or filtration membranes to find one with minimal non-specific binding for your ADC.[4]
-
Adjust Buffer Conditions: Ensure the pH of your purification buffers is 1-2 units away from the isoelectric point (pI) of the ADC to maintain solubility.[7] Optimize the ionic strength to minimize both electrostatic and hydrophobic interactions that can lead to aggregation.[1][7]
-
Method Selection: For a first step, Size-Exclusion Chromatography (SEC) is often a good choice to separate the ADC from unreacted small molecules.[4] Hydrophobic Interaction Chromatography (HIC) can then be used to separate ADC species with different drug-to-antibody ratios (DARs).[8][9][10]
Question 2: Why is my ADC aggregating after the DBCO reaction and purification?
Possible Causes:
-
Increased Hydrophobicity: The primary cause of aggregation is the increased surface hydrophobicity of the antibody after conjugation with a hydrophobic linker-payload.[1]
-
Unfavorable Buffer Conditions: Suboptimal pH or low ionic strength can lead to aggregation.[1][7] If the buffer's pH is close to the ADC's isoelectric point, solubility will be at its minimum.[1]
-
Use of Organic Solvents: Solvents used to dissolve the DBCO-linker-payload can sometimes induce aggregation if not completely removed.[1][3]
-
Freeze-Thaw Stress: Multiple freeze-thaw cycles can denature the ADC and cause aggregation.[7]
Solutions:
-
Formulation Screening: Perform a buffer screen to find the optimal pH and salt concentration for your ADC's stability. Arginine-containing buffers have been shown to reduce aggregation.[11]
-
Inclusion of Excipients: Consider adding cryoprotectants like sucrose (B13894) or trehalose (B1683222) to your formulation to protect against freeze-thaw stress.[7]
-
Minimize Hydrophobic Patches: If possible, use more hydrophilic linkers or payloads. PEGylation is a common strategy to reduce aggregation.[4][5]
-
Controlled Conjugation: Optimize the conjugation reaction to achieve a lower, more homogeneous DAR, which can help mitigate aggregation.[7]
Question 3: How can I remove unreacted DBCO-linker-payload from my ADC preparation?
Possible Causes:
-
Inefficient Initial Removal: The initial method used to remove the excess small molecules may not have been sufficient.
-
Inappropriate Purification Method: The chosen chromatography method may not have the resolution to separate the small molecule from the much larger ADC.
Solutions:
-
Size-Exclusion Chromatography (SEC) / Desalting: SEC is a highly effective method for separating the large ADC from smaller, unreacted components.[4][12][13] Spin desalting columns are useful for rapid, small-scale removal.[4]
-
Tangential Flow Filtration (TFF): TFF is a scalable method for buffer exchange and the removal of small molecule impurities.[4]
-
Dialysis: For smaller volumes, dialysis is a simple and effective way to remove unreacted DBCO-linker-payloads.[4][14]
Frequently Asked Questions (FAQs)
Question 1: What is the best first-step purification method after a DBCO conjugation reaction?
For the initial clean-up after the conjugation reaction, the primary goal is to remove unreacted DBCO-linker-payload and any quenching agents. The most common and effective methods for this are:
-
Size-Exclusion Chromatography (SEC): This is the preferred method as it separates molecules based on size, efficiently removing small molecules from the large ADC.[15][16]
-
Tangential Flow Filtration (TFF) / Diafiltration: This method is highly scalable and efficient for buffer exchange and removing small molecule impurities.[4][17]
Question 2: How can I separate ADCs with different Drug-to-Antibody Ratios (DARs)?
Hydrophobic Interaction Chromatography (HIC) is the gold standard for separating ADC species with different DARs.[18][19] The principle is that each conjugated drug molecule adds to the overall hydrophobicity of the antibody. HIC can resolve species with different drug loads, allowing for the isolation of a more homogeneous ADC product.[8][9][10]
Question 3: What analytical methods should I use to characterize my purified ADC?
A panel of analytical techniques is necessary to characterize your final ADC product:
-
UV-Vis Spectrophotometry: Used to determine the concentration of the ADC and to calculate the average DAR.[20][21]
-
Size-Exclusion Chromatography (SEC): To assess the level of aggregation and fragmentation in the final product.[22][23]
-
Hydrophobic Interaction Chromatography (HIC): To determine the DAR distribution and the relative amounts of unconjugated antibody and different DAR species.[18][22]
-
Mass Spectrometry (MS): To confirm the identity of the ADC and to get precise information on the DAR distribution.[19][20]
-
SDS-PAGE: Can provide information on the conjugation and purity of the ADC.[21]
Quantitative Data Summary
Table 1: Comparison of Common ADC Purification Techniques
| Purification Method | Principle | Primary Use After DBCO Reaction | Advantages | Disadvantages | Typical Recovery |
| Size-Exclusion Chromatography (SEC) | Separation by hydrodynamic volume (size) | Removal of unreacted DBCO-linker-payload, buffer exchange, aggregate analysis | High resolution for size variants, mild conditions | Limited sample loading capacity, potential for product dilution | >85%[12] |
| Hydrophobic Interaction Chromatography (HIC) | Separation by hydrophobicity | Separation of different DAR species | High resolution for DAR variants, operates under non-denaturing conditions | Requires high salt concentrations which can sometimes promote aggregation, more complex method development | Variable, dependent on optimization |
| Tangential Flow Filtration (TFF) | Separation by size using a semi-permeable membrane | Removal of unreacted DBCO-linker-payload, buffer exchange, concentration | Highly scalable, rapid processing for large volumes | May not remove aggregates effectively, potential for membrane fouling | >90% |
| Ion-Exchange Chromatography (IEX) | Separation by net surface charge | Separation of charge variants | High resolution for charge-based impurities | May not be effective for separating DAR species unless the payload is charged | Variable |
Experimental Protocols
Protocol 1: Purification of ADC by Size-Exclusion Chromatography (SEC)
This protocol is for the removal of unreacted DBCO-linker-payload from the conjugation reaction mixture.
-
Column and System Preparation:
-
Select an SEC column with a fractionation range appropriate for separating a monoclonal antibody (approx. 150 kDa) from small molecules (<2 kDa).
-
Equilibrate the SEC column with at least two column volumes of a suitable buffer (e.g., PBS, pH 7.4) at a recommended flow rate (typically 0.5-1.0 mL/min).[7]
-
-
Sample Preparation:
-
After the DBCO conjugation reaction, centrifuge the reaction mixture to remove any precipitates.
-
Filter the supernatant through a 0.22 µm filter.
-
-
Chromatography:
-
Inject the filtered sample onto the equilibrated SEC column. The injection volume should not exceed 2-5% of the total column volume to ensure optimal resolution.
-
Elute the sample with the equilibration buffer.
-
Monitor the elution profile using a UV detector at 280 nm.[4]
-
-
Fraction Collection and Analysis:
-
The ADC will elute in the initial high molecular weight peak. The unreacted small molecules will elute in later, lower molecular weight peaks.
-
Collect fractions corresponding to the main ADC peak.
-
Pool the relevant fractions and confirm the purity by analyzing a small aliquot via SDS-PAGE or analytical SEC.
-
Protocol 2: Separation of ADC Species by Hydrophobic Interaction Chromatography (HIC)
This protocol is for the separation of ADCs with different DARs.
-
Column and System Preparation:
-
Select a HIC column (e.g., Butyl or Phenyl-based).
-
Prepare Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).[24]
-
Prepare Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).[24]
-
Equilibrate the HIC column with a mixture of Mobile Phase A and B, ending at the initial conditions of your gradient.
-
-
Sample Preparation:
-
Adjust the salt concentration of the purified ADC sample (from SEC) to match the initial binding conditions of the HIC gradient by adding a concentrated salt solution.
-
-
Chromatography:
-
Inject the salt-adjusted ADC sample onto the equilibrated HIC column.
-
Elute the bound proteins using a decreasing salt gradient (i.e., increasing the percentage of Mobile Phase B). Unconjugated antibody will elute first, followed by ADCs with increasing DARs (DAR2, DAR4, etc.).
-
Monitor the elution profile at 280 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions across the elution profile.
-
Analyze the collected fractions by methods such as mass spectrometry to confirm the DAR of each peak.
-
Pool the fractions containing the desired DAR species.
-
Visualizations
References
- 1. pharmtech.com [pharmtech.com]
- 2. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 9. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 10. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 12. benchchem.com [benchchem.com]
- 13. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lcms.cz [lcms.cz]
- 17. WO2019016070A1 - Removal of unbound drug after antibody drug conjugate coupling - Google Patents [patents.google.com]
- 18. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. biopharminternational.com [biopharminternational.com]
- 21. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pharmafocusamerica.com [pharmafocusamerica.com]
- 23. agilent.com [agilent.com]
- 24. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Side Reactions in Antibody Modification for SPAAC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions during antibody modification for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during antibody modification for SPAAC?
A1: The most prevalent side reactions include:
-
Antibody Aggregation: Modification of antibodies, particularly with hydrophobic linkers and payloads, can lead to the formation of soluble or insoluble aggregates.[1][2][3] This can be exacerbated by factors like high antibody concentration, shear stress from mixing, and the use of organic co-solvents.[1][4]
-
Hydrolysis of Reagents: Amine-reactive esters (e.g., NHS esters) used to install the alkyne or azide (B81097) handle are susceptible to hydrolysis, which competes with the desired amidation reaction.[5][6] This reduces conjugation efficiency.
-
Non-specific Labeling: While SPAAC is a bioorthogonal reaction, the initial modification of the antibody can be non-specific. For instance, when targeting lysine (B10760008) residues, multiple sites can be modified, leading to a heterogeneous product.[7][8] There is also a possibility of cyclooctynes reacting with other functional groups, though this is less common.[9][10]
-
Instability of Cyclooctyne (B158145) Reagents: Highly reactive cyclooctynes, while beneficial for kinetics, can be less stable and may degrade over long reaction times or under non-optimal storage conditions.[11][12]
Q2: How can I prevent antibody aggregation during conjugation?
A2: To minimize aggregation, consider the following strategies:
-
Optimize Reaction Conditions: Fine-tune the pH and ionic strength of the buffer and consider using stabilizers like sugars or surfactants.[1]
-
Control Physical Stress: Minimize shear stress by using appropriate mixing techniques and avoid excessive thermal stress by maintaining optimal reaction temperatures.[1]
-
Lower Antibody Concentration: Higher antibody concentrations increase the likelihood of intermolecular interactions and aggregation.[1]
-
Use Hydrophilic Linkers: Incorporating hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), can reduce the hydrophobicity of the final conjugate and decrease the propensity for aggregation.[13]
-
Site-Specific Conjugation: Modifying specific, pre-determined sites on the antibody can lead to a more homogeneous product with a reduced tendency to aggregate compared to random conjugation methods.[14][15]
Q3: What is the optimal pH for SPAAC reactions involving antibodies?
A3: The optimal pH for SPAAC is typically in the range of 6.5 to 8.5.[9][16] While the SPAAC reaction itself is relatively insensitive to pH, the preceding antibody modification step often has a narrower optimal pH range. For example, labeling lysine residues with NHS esters is favored at a near-neutral to slightly alkaline pH (7-9) to balance the rate of acylation with the competing hydrolysis of the NHS ester.[5][6][17] It is crucial to select a pH that maintains the stability and activity of the antibody.
Q4: How does the choice of cyclooctyne affect the reaction and potential side reactions?
A4: The structure of the cyclooctyne significantly impacts the reaction kinetics and stability.
-
Reactivity: More strained cyclooctynes, like bicyclononynes (BCN), often exhibit faster reaction rates than dibenzocyclooctynes (DBCO).[9][11]
-
Stability: While highly reactive cyclooctynes can shorten reaction times, they may also be less stable.[11] It's important to choose a cyclooctyne with a good balance of reactivity and stability for your specific application. DBCO and its derivatives are widely used due to their favorable balance of reactivity and stability.[11]
-
Side Reactions: Although SPAAC is highly specific, some studies have noted that DBCO reagents can potentially react with cysteine residues, leading to non-specific labeling.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Yield | 1. Inefficient Reaction Kinetics: Slow reaction rate due to suboptimal conditions.[16] 2. Degradation of Reagents: Hydrolysis of NHS esters or degradation of the cyclooctyne.[6][16] 3. Steric Hindrance: The modification site on the antibody is not easily accessible.[16] 4. Presence of Inhibitors: Sodium azide in the buffer can compete with the azide on the antibody.[10] | 1. Optimize Reaction Conditions: Increase the reaction temperature (e.g., from 4°C to 25°C or 37°C), extend the reaction time, and screen different buffers (e.g., HEPES may be better than PBS).[16] Increase the concentration of the limiting reagent.[9] 2. Use Fresh Reagents: Prepare fresh solutions of NHS esters and ensure proper storage of cyclooctyne reagents.[6][16] 3. Introduce a Spacer: Use a linker with a PEG spacer to increase the accessibility of the reactive group.[13][16] 4. Buffer Exchange: Ensure all buffers are free of sodium azide.[10][18] |
| Antibody Aggregation | 1. High Hydrophobicity: The attached linker and/or payload are highly hydrophobic.[1][3] 2. High Antibody Concentration: Increased intermolecular interactions.[1] 3. Suboptimal Buffer Conditions: pH or ionic strength promoting instability.[1] 4. Physical Stress: Shear from mixing or thermal stress.[1] | 1. Incorporate Hydrophilic Linkers: Use PEGylated linkers to increase the hydrophilicity of the conjugate.[13] 2. Reduce Antibody Concentration: Perform the conjugation at a lower antibody concentration.[1] 3. Optimize Buffer: Screen different pH values and ionic strengths. Add stabilizers like sugars or surfactants.[1] 4. Gentle Handling: Use gentle mixing methods and maintain a constant, optimal temperature.[1] |
| Heterogeneous Product (Multiple DARs) | 1. Non-specific Labeling of Lysine: NHS esters react with multiple accessible lysine residues.[7][8] 2. Partial Reduction of Disulfides: Incomplete or non-selective reduction of interchain disulfides for cysteine-based conjugation.[19] | 1. Site-Specific Conjugation: Employ techniques that target specific sites, such as enzymatic modification, incorporation of unnatural amino acids, or N-terminal modification.[14][20][21] 2. Controlled Reduction/Reoxidation: For cysteine conjugation, carefully control the reduction and reoxidation steps to achieve a more uniform product.[19] |
| Loss of Antibody Activity | 1. Modification of Antigen-Binding Site: The conjugation reaction has modified amino acids within the complementarity-determining regions (CDRs). 2. Denaturation: Harsh reaction conditions (e.g., high concentration of organic solvent, extreme pH) have caused the antibody to unfold.[1][16] | 1. Use Site-Specific Methods: Choose a conjugation strategy that targets sites away from the antigen-binding domains, such as the Fc region or the N-terminus.[15][21][22] 2. Maintain Mild Conditions: Keep the concentration of organic co-solvents (e.g., DMSO) to a minimum (ideally below 10-15%) and use a buffer that maintains the antibody's native structure.[16][18] |
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for SPAAC
| Parameter | Recommended Range/Value | Notes |
| pH | 6.5 - 8.5 | A slightly alkaline pH (7.5-8.5) can increase the reaction rate.[16] |
| Temperature | 4°C - 37°C | Higher temperatures (25°C or 37°C) can significantly increase the reaction rate.[16] |
| Buffer | PBS, HEPES | HEPES has been shown to result in higher reaction rates compared to PBS in some cases.[16] Avoid buffers containing azides.[10][18] |
| Molar Excess of Reagent | 1.5 to 10-fold | A molar excess of one reactant can drive the reaction to completion.[18] For antibody labeling with NHS esters, a 20-30 fold excess is often used.[23] |
| Organic Co-solvent (e.g., DMSO) | <10-15% | Keep the concentration low to avoid antibody denaturation.[16][18] |
Table 2: Second-Order Rate Constants for Common Cyclooctynes
| Cyclooctyne Derivative | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| DBCO Derivatives | ~0.1 - 2.0 | [18] |
| BCN Derivatives | Often more reactive than DBCO | [9] |
Experimental Protocols
Protocol 1: General Procedure for Antibody Labeling with a DBCO-NHS Ester
-
Antibody Preparation:
-
Reagent Preparation:
-
Conjugation Reaction:
-
Add a 20-30 fold molar excess of the 10 mM DBCO-NHS ester solution to the antibody solution.[23]
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture is below 20%, and ideally below 10-15%.[16][23]
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[6][12]
-
-
Quenching and Purification:
Protocol 2: General Procedure for SPAAC Ligation
-
Reagent Preparation:
-
Prepare the azide-containing molecule in the desired reaction buffer (e.g., PBS, pH 7.4).
-
The DBCO-labeled antibody should be in a compatible, azide-free buffer.
-
-
Ligation Reaction:
-
Purification:
-
Purify the antibody conjugate to remove unreacted azide-containing molecules using a suitable method such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography.[16]
-
Visualizations
Caption: Experimental workflow for two-step antibody conjugation via SPAAC.
Caption: Decision tree for troubleshooting low SPAAC conjugation yield.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. researchgate.net [researchgate.net]
- 3. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. interchim.fr [interchim.fr]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formation of mono- and dual-labelled antibody fragment conjugates via reversible site-selective disulfide modification and proximity induced lysine re ... - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06500J [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. researchgate.net [researchgate.net]
- 14. Site-Specific Antibody Conjugation for ADC and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Site-Specific Antibody Conjugation Strategy to Functionalize Virus-Based Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition [jove.com]
- 21. N-terminal α-amino group modification of antibodies using a site-selective click chemistry method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. N-terminal α-amino group modification of antibodies using a site-selective click chemistry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up ADC Conjugation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of antibody-drug conjugate (ADC) conjugation reactions.
Troubleshooting Guides
This section offers step-by-step solutions to specific problems that may arise during your experiments.
Issue 1: ADC Aggregation
Q1: What are the initial signs of ADC aggregation during scale-up?
A1: Initial signs of aggregation can include the appearance of visible particulates, haziness, or an increase in the high molecular weight species (HMWS) peak when analyzed by Size Exclusion Chromatography (SEC).[1] An increase in turbidity of the solution is also a common indicator.
Q2: My ADC solution shows increased aggregation after the conjugation reaction. What are the likely causes and how can I troubleshoot this?
A2: Increased aggregation post-conjugation is a common challenge, often stemming from the increased hydrophobicity of the ADC.[2] Here’s a systematic approach to troubleshooting:
-
Evaluate Payload and Linker Hydrophobicity: The cytotoxic payload and the linker can significantly increase the overall hydrophobicity of the antibody, leading to aggregation.[1][2]
-
Solution: If possible, consider using a more hydrophilic linker, such as one containing a polyethylene (B3416737) glycol (PEG) spacer. This can help to shield the hydrophobic payload and reduce intermolecular interactions.[3]
-
-
Optimize Conjugation Conditions: The reaction environment plays a critical role in maintaining antibody stability.
-
pH and Buffer: Ensure the pH of your reaction buffer is not near the isoelectric point (pI) of the antibody, as this is the point of minimal solubility.[2] Perform a buffer screening study to identify the optimal pH and salt concentration.
-
Organic Co-solvents: While often necessary for dissolving the linker-payload, organic co-solvents like DMSO or DMF can destabilize the antibody.[2] Use the minimum amount required and consider a controlled, stepwise addition to the antibody solution.
-
Temperature: Elevated temperatures can induce thermal stress and promote aggregation. Conduct the conjugation at a controlled, lower temperature (e.g., 4°C or room temperature).[1]
-
-
Control Drug-to-Antibody Ratio (DAR): A high DAR increases the surface hydrophobicity of the ADC, making it more prone to aggregation.[1]
-
Solution: Optimize the molar ratio of the linker-payload to the antibody during the conjugation reaction. Tightly controlling reaction parameters such as time and temperature will also help achieve a more consistent and optimal DAR.[4]
-
-
Post-Conjugation Purification: The purification process is critical for removing aggregates.
-
Solution: Employ purification techniques such as size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to separate aggregates from the monomeric ADC.[2] Tangential flow filtration (TFF) is also a widely used method for buffer exchange and removal of small molecule impurities and can be optimized to minimize aggregation.[5]
-
Troubleshooting Decision Tree for ADC Aggregation
Caption: A decision tree for troubleshooting ADC aggregation.
Issue 2: Inconsistent Drug-to-Antibody Ratio (DAR)
Q1: What causes high variability in the Drug-to-Antibody Ratio (DAR) between batches during scale-up?
A1: High DAR variability is a critical issue as it can impact the efficacy and safety of the ADC.[6] Key factors contributing to this variability include:
-
Inconsistent Reaction Parameters: Small variations in temperature, pH, reaction time, and mixing efficiency can significantly affect the conjugation efficiency.[4]
-
Quality of Starting Materials: Variability in the purity and reactivity of the antibody and linker-payload can lead to inconsistent DAR values.
-
Scale-Up Effects: Mixing dynamics and heat transfer can change significantly when moving from a lab scale to a larger reactor, impacting the homogeneity of the reaction.
Q2: How can I achieve a more consistent DAR during scale-up?
A2: Achieving a consistent DAR requires tight control over the conjugation process.
-
Implement Robust Process Controls:
-
Temperature: Use a well-calibrated temperature control system to maintain a constant temperature throughout the reaction.
-
pH: Monitor and control the pH of the reaction mixture in real-time.
-
Mixing: Ensure efficient and consistent mixing to maintain a homogenous reaction environment. The mixing speed and impeller design should be optimized for the scale of the reaction.
-
-
Characterize Starting Materials: Thoroughly characterize each batch of antibody and linker-payload to ensure consistent quality and reactivity.
-
Process Analytical Technology (PAT): Implement in-line or at-line monitoring techniques, such as UV/Vis spectroscopy or HPLC, to track the progress of the conjugation reaction in real-time.[4] This allows for precise control over the reaction endpoint.
-
Site-Specific Conjugation: Whenever possible, utilize site-specific conjugation technologies. These methods target specific amino acid residues on the antibody, resulting in a more homogeneous ADC with a well-defined DAR.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters to monitor during ADC conjugation scale-up?
A1: The most critical process parameters (CPPs) that require careful monitoring and control include reaction temperature, pH, mixing/agitation rates, reaction duration, solvent composition, and the molar ratios of the antibody to the linker-payload and any reducing agents.[4]
Q2: How can I effectively remove process-related impurities during scale-up?
A2: Process-related impurities, such as unconjugated antibody, free drug-linker, and aggregates, must be removed to ensure the safety and efficacy of the ADC.[6] A multi-step purification process is typically employed:
-
Tangential Flow Filtration (TFF): TFF is effective for buffer exchange and the removal of small molecule impurities like free drug-linker and residual solvents.[5]
-
Chromatography: Techniques like SEC and HIC are used to separate the desired monomeric ADC from aggregates and unconjugated antibody.[2]
Q3: What are the key analytical techniques for characterizing ADCs during scale-up?
A3: A suite of orthogonal analytical methods is necessary to characterize ADCs and ensure batch-to-batch consistency. Key techniques include:
-
Size Exclusion Chromatography (SEC): To quantify aggregates, monomer, and fragments.[7]
-
Hydrophobic Interaction Chromatography (HIC): To determine the drug load distribution and average DAR.[8]
-
Mass Spectrometry (MS): To confirm the identity of the ADC, determine the precise mass of different drug-loaded species, and identify any modifications.[9][10]
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Analysis
Objective: To quantify the percentage of monomer, aggregate, and fragment in an ADC sample.
Methodology:
-
System Preparation:
-
Instrument: HPLC or UHPLC system with a UV detector.
-
Column: A suitable SEC column for protein separation (e.g., TSKgel G3000SWxl or equivalent).
-
Mobile Phase: Prepare a physiological pH buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8). Filter and degas the mobile phase thoroughly.[7]
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration within the linear range of the detector (typically 0.5-1.0 mg/mL) using the mobile phase.[7]
-
-
Chromatographic Run:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Inject a defined volume of the prepared ADC sample (e.g., 20 µL).
-
Monitor the elution profile at 280 nm. The main peak corresponds to the ADC monomer. Peaks eluting earlier are higher molecular weight species (aggregates), while later peaks are fragments.
-
-
Data Analysis:
-
Integrate the peak areas for the monomer, all aggregate species, and any fragment species.
-
Calculate the percentage of aggregation as: % Aggregation = (Total Area of Aggregate Peaks / Total Area of All Peaks) * 100
-
| Parameter | Typical Value |
| Column | TSKgel G3000SWxl (7.8 mm x 30 cm) |
| Mobile Phase | 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8 |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 20 µL |
| Detection | UV at 280 nm |
| Sample Conc. | 0.5 - 1.0 mg/mL |
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
Objective: To determine the drug load distribution and average Drug-to-Antibody Ratio (DAR) of an ADC.
Methodology:
-
System Preparation:
-
Instrument: HPLC or UHPLC system with a UV detector.
-
Column: A suitable HIC column (e.g., TSKgel Butyl-NPR or equivalent).
-
Mobile Phase A (High Salt): 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0.
-
Mobile Phase B (Low Salt): 20 mM sodium phosphate, pH 7.0.
-
Filter and degas both mobile phases.
-
-
Sample Preparation:
-
Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
-
Chromatographic Run:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject the prepared sample.
-
Elute the bound species using a decreasing salt gradient (e.g., from 100% A to 100% B over 30 minutes). More hydrophobic species (higher DAR) will elute later at lower salt concentrations.
-
Monitor the chromatogram at 280 nm.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ(Peak Area of each DAR species * DAR value) / Σ(Total Peak Area of all DAR species)
-
| Parameter | Typical Value |
| Column | TSKgel Butyl-NPR (4.6 mm x 3.5 cm) |
| Mobile Phase A | 20 mM Na-Phosphate, 1.5 M (NH4)2SO4, pH 7.0 |
| Mobile Phase B | 20 mM Na-Phosphate, pH 7.0 |
| Gradient | 0-100% B over 30 min |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 280 nm |
| Sample Conc. | ~1.0 mg/mL |
Protocol 3: Mass Spectrometry (MS) for Intact Mass Analysis
Objective: To confirm the identity and determine the precise mass of the intact ADC and its different drug-loaded forms.
Methodology:
-
System Preparation:
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an LC system.
-
LC Column: A reversed-phase column suitable for protein analysis (e.g., a C4 column).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Sample Preparation:
-
The ADC sample may require deglycosylation prior to analysis to reduce spectral complexity. This can be achieved by treating the sample with an enzyme such as PNGase F.
-
Dilute the sample in Mobile Phase A to an appropriate concentration for MS analysis (typically in the low µg/mL range).
-
-
LC-MS Run:
-
Equilibrate the column with a low percentage of Mobile Phase B.
-
Inject the sample.
-
Elute the ADC using a gradient of increasing Mobile Phase B.
-
The mass spectrometer should be operated in positive ion mode, acquiring data over a mass range that encompasses the expected charge states of the ADC.
-
-
Data Analysis:
-
The raw mass spectrum, which shows a distribution of multiply charged ions, needs to be deconvoluted to obtain the zero-charge mass spectrum.
-
The deconvoluted spectrum will show peaks corresponding to the different DAR species. The mass of each peak can be used to confirm the number of drugs conjugated.
-
| Parameter | Typical Value |
| LC Column | C4, 2.1 mm x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20-80% B over 10 min |
| Flow Rate | 0.2 mL/min |
| MS Instrument | Q-TOF or Orbitrap |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
Visualizations
General ADC Conjugation and Purification Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. Advanced Strategies for Balancing Yield, Stability, and Quality in ADC Production - Aragen Life Sciences [aragen.com]
- 5. duoningbio.com [duoningbio.com]
- 6. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Cytotoxicity
This guide provides researchers, scientists, and drug development professionals with a structured approach to troubleshooting unexpected cytotoxicity observed in control cell lines.
Frequently Asked Questions (FAQs)
Q1: My vehicle-treated control cells are showing significant death. What are the most common causes?
Unexpected cytotoxicity in vehicle controls can arise from several sources. The most common culprits are issues with the vehicle solvent itself, undetected contamination in the cell culture, or procedural inconsistencies.[1] The primary factors to investigate include:
-
Vehicle Toxicity: The solvent (e.g., DMSO, ethanol) used to dissolve your test compound may be cytotoxic at the final concentration used in the wells.[1]
-
Contamination: Microbial contamination (bacteria, yeast, fungi) or, more insidiously, mycoplasma contamination can induce cell death.[2][3][4][5] Endotoxins from gram-negative bacteria can also be a potent source of cytotoxicity.[1]
-
Reagent Quality: Variability in the quality or composition of media components, particularly serum, can significantly impact cell health.[6][7][8][9][10]
-
Environmental Stress: Fluctuations in incubator conditions such as temperature, CO2, and humidity can stress cells and lead to death.[11][12][13][14]
-
Cell Line Integrity: The cells may have been misidentified, cross-contaminated with another cell line, or have a high passage number, making them less robust.[15][16][17][18][19]
Initial Troubleshooting Workflow
When faced with dying control cells, a systematic approach is crucial. The following workflow helps to logically diagnose the potential source of the problem.
Section 1: Vehicle and Reagent Issues
Q2: How do I determine if my vehicle (e.g., DMSO) is the source of cytotoxicity?
The tolerance to solvents is highly cell-line dependent.[1][20] While many cell lines can tolerate DMSO concentrations of up to 0.5%, some may be sensitive to concentrations as low as 0.1%.[21][22] Primary cells are often more sensitive than immortalized cell lines.[21]
Action: To confirm if the solvent is the problem, you must run two key controls:
-
Untreated Control: Cells with media only.
-
Vehicle-Only Control: Cells treated with the highest concentration of the vehicle used in your experiment.[1]
If you observe significant cell death in the vehicle-only control compared to the untreated control, the solvent concentration is too high for your cells.[1] It is strongly recommended to perform a vehicle dose-response curve to determine the maximum non-toxic concentration for your specific cell line before starting your main experiment.[1]
| Solvent | General Safe Concentration (v/v) | Notes |
| DMSO | ≤ 0.5%[1][21] | Some robust lines may tolerate up to 1%.[1][21] Concentrations of 1-2% can be cytotoxic to sensitive lines like MCF-7.[20] |
| Ethanol | < 0.5%[1][23] | Higher concentrations can inhibit cell growth.[23] |
| Acetone | < 0.5%[23] | Generally shows low toxicity at concentrations up to 1%.[23] |
Note: The concentrations listed are general guidelines. Always determine the specific tolerance for your cell line.[1]
Q3: Could my culture medium or serum be causing the problem?
Yes. Serum is a complex mixture of proteins, hormones, and growth factors, and its composition can vary widely from lot to lot.[6][8][9] This batch-to-batch variability is a major source of experimental irreproducibility.[6][7][10] A new lot of serum may lack essential growth factors or contain components that are toxic to your specific cell line.[6][8]
Action:
-
Test New Serum Lots: Before switching to a new bottle of serum, test it on a non-critical culture to ensure it supports normal growth and morphology.
-
Reserve a Large Batch: If possible, purchase a large quantity of a single, pre-tested lot of serum and reserve it for your entire series of experiments to avoid variability.[7]
-
Check Basal Media: Ensure the basal medium is not expired, was stored correctly (especially regarding light exposure for components like riboflavin), and that supplements like L-glutamine have not degraded.
Section 2: Contamination and Cell Line Integrity
Q4: I don't see any turbidity or color change, could my culture still be contaminated?
Yes. While common bacterial and fungal contaminations are often visible, Mycoplasma contamination is not.[2][5] Mycoplasma are very small bacteria that lack a cell wall, making them resistant to common antibiotics like penicillin.[1][2] They do not cause turbidity but can have severe effects on your culture, including:
Action:
-
Regular Testing: Routinely test all cell cultures for mycoplasma using PCR, ELISA, or fluorescent staining kits.[1] This is critical when receiving new cells or if cultures are behaving unusually.
-
Discard Contaminated Cultures: If a culture tests positive, it is best to discard it along with any media and reagents used with it.
Q5: How do I know if I'm using the correct cell line?
Cell line misidentification and cross-contamination are widespread problems in research, with studies indicating that up to a third of popular cell lines may be contaminated or misidentified.[19] Using the wrong cell line invalidates experimental results.
Action:
-
Source Reputably: Obtain cell lines from reputable cell banks that provide a certificate of authentication.[16][18]
-
Authenticate Regularly: Perform cell line authentication at key points: when a new line is established or received, before freezing a new bank, and before publication.[16]
-
Use STR Profiling: The gold standard for authenticating human cell lines is Short Tandem Repeat (STR) analysis.[15][18] For non-human lines, methods like cytochrome c oxidase subunit 1 (CO1) DNA barcoding can be used to confirm the species of origin.[17]
Section 3: Environmental and Assay-Specific Issues
Q6: Could my incubator be killing the control cells?
Yes, an unstable incubator environment is a common cause of cell stress and death. The three critical parameters to monitor are temperature, CO2, and humidity.[11][14]
-
Temperature: Most mammalian cell lines require a stable temperature of 37°C.[11][13] Even slight deviations can alter metabolism and slow growth.[11]
-
CO2: CO2 levels, typically 5-10%, are critical for maintaining the pH of the bicarbonate-buffered medium.[14] Incorrect CO2 levels will lead to a pH shift, which is highly stressful for cells.
-
Humidity: High relative humidity (typically >90%) is necessary to prevent the evaporation of culture medium.[11][13][25] Evaporation concentrates salts and metabolites, which can become toxic.
Action:
-
Calibrate Sensors: Ensure the incubator's temperature and CO2 sensors are calibrated regularly.[12] Use a calibrated external thermometer and a CO2 analyzer to verify the display readings.[11][25]
-
Maintain Water Pan: Ensure the humidity pan is always filled with sterile distilled water and is cleaned regularly to prevent contamination.[25]
-
Minimize Door Openings: Opening the incubator door causes fluctuations in all three parameters.[11] Organize your work to minimize the frequency and duration of openings.
Q7: Is it possible my cytotoxicity assay itself is giving a false positive signal?
Yes, this is known as assay interference. Some vehicle solvents or compounds can directly interact with assay reagents, leading to inaccurate readings.
Action:
-
Include "No-Cell" Controls: Always run a control well containing the highest concentration of your vehicle (or compound) in media, but without any cells.[26][27][28]
-
Check for Interference:
-
Colorimetric Assays (MTT, XTT): Some compounds can directly reduce the tetrazolium salt, creating a false signal of high viability.[26] Colored compounds or phenol (B47542) red in the medium can also interfere with absorbance readings.[27]
-
Fluorescence Assays (Resazurin): Test compounds may be autofluorescent, leading to a high background signal.[26]
-
-
Switch Assay Method: If you confirm interference, consider switching to an assay with a different detection method. For example, if a colored compound interferes with an MTT (absorbance) assay, switch to an ATP-based luminescence assay (e.g., CellTiter-Glo) or an LDH release assay.[26]
Apoptosis vs. Necrosis Signaling
Understanding the mode of cell death can provide clues. Cytotoxicity can broadly occur via two mechanisms: apoptosis (programmed cell death) or necrosis (uncontrolled cell death due to acute injury).[29]
References
- 1. benchchem.com [benchchem.com]
- 2. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 3. news-medical.net [news-medical.net]
- 4. researchgate.net [researchgate.net]
- 5. Mycoplasma contamination of cell cultures | Lonza [bioscience.lonza.com]
- 6. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 7. How to Manage Serum Batch Variability in Cell Culture [procellsystem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. labsup.net [labsup.net]
- 12. cellculturechronicles.wordpress.com [cellculturechronicles.wordpress.com]
- 13. Cell Culture Incubator Humidity & Temperature Condition Monioring [econtrolsystems.com]
- 14. eppendorf.com [eppendorf.com]
- 15. cellculturecompany.com [cellculturecompany.com]
- 16. Authenticating Cell Lines: Preventing Misidentification and Cross-Contamination [cytion.com]
- 17. Best Practices for Authentication of Cell Lines to Ensure Data Reproducibility and Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. LABTips: Preventing Cell Line Misidentification | Labcompare.com [labcompare.com]
- 19. blog.crownbio.com [blog.crownbio.com]
- 20. Assessment of the Cytotoxic Effects of Dimethyl Sulfoxide (DMSO) on MCF-7 and HeLa Cell Line | Semantic Scholar [semanticscholar.org]
- 21. lifetein.com [lifetein.com]
- 22. researchgate.net [researchgate.net]
- 23. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 24. How Does Mycoplasma Contamination Affect Cell Culture? - Eppendorf US [eppendorf.com]
- 25. biocompare.com [biocompare.com]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. Cell death in mammalian cell culture: molecular mechanisms and cell line engineering strategies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Site of Conjugation for DBCO-Linked Antibody-Drug Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming the precise location of drug conjugation in an Antibody-Drug Conjugate (ADC) is a critical quality attribute that directly impacts its efficacy, safety, and pharmacokinetic profile. This guide provides a comparative overview of key analytical techniques for validating the conjugation site of ADCs synthesized using Dibenzocyclooctyne (DBCO) linkers, a popular choice for copper-free click chemistry.
The heterogeneity of ADCs, particularly those conjugated to lysine (B10760008) residues, necessitates robust analytical methods to characterize the drug-to-antibody ratio (DAR) and pinpoint the exact location of the payload.[1][2][3] Site-specific conjugation technologies aim to reduce this heterogeneity, leading to more predictable pharmacokinetics and a better-defined therapeutic window.[4] This guide will delve into the methodologies, strengths, and limitations of the predominant techniques used for this purpose.
Comparison of Key Analytical Techniques
The validation of the conjugation site for a DBCO-linked ADC relies on a multi-pronged approach, often combining chromatographic separation with mass spectrometric analysis. The primary methods include Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS), and detailed peptide mapping analysis.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their hydrophobicity.[5][6] The addition of a hydrophobic drug-linker increases the ADC's hydrophobicity. | Drug-to-Antibody Ratio (DAR) distribution.[7][8] | Non-denaturing conditions preserve the native ADC structure.[7][9] Well-suited for routine DAR monitoring.[8] | Does not provide site-specific conjugation information.[6] Incompatible with MS due to non-volatile salts.[6] |
| Mass Spectrometry (Intact & Subunit) | Measures the mass-to-charge ratio of ions to determine the molecular weight of the intact ADC or its subunits (e.g., light chain and heavy chain). | Average DAR and drug load distribution on subunits.[10][11] | Provides a rapid assessment of conjugation heterogeneity. | Does not identify the specific amino acid conjugation sites. |
| Peptide Mapping with LC-MS/MS | The ADC is enzymatically digested into smaller peptides, which are then separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS).[12][13] | Precise identification of drug-conjugated amino acid residues.[12][14][15] Relative quantitation of conjugation at different sites.[16] | Provides the most detailed and definitive site-specific information.[13][15] | Can be complex and time-consuming. Hydrophobic drug-conjugated peptides may be difficult to analyze.[13] |
Experimental Workflows & Protocols
Detailed below are generalized protocols for the key experiments. It is important to note that specific parameters may need to be optimized based on the individual ADC and available instrumentation.
Workflow for Conjugation Site Validation
The overall workflow for validating the conjugation site of a DBCO-linked ADC typically involves a hierarchical approach, starting with a broader characterization and moving towards high-resolution analysis.
Caption: A typical workflow for validating the conjugation site of an ADC.
Protocol 1: Hydrophobic Interaction Chromatography (HIC) for DAR Determination
HIC is a valuable tool for assessing the distribution of different drug-loaded ADC species.[7][9] The principle lies in the increased hydrophobicity of the antibody as more hydrophobic drug-linkers are attached.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
High-salt buffer (Buffer A): e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0
-
Low-salt buffer (Buffer B): e.g., 50 mM sodium phosphate, pH 7.0
-
HPLC system with UV detector
Procedure:
-
Equilibrate the HIC column with Buffer A.
-
Inject the ADC sample.
-
Elute the bound ADC species using a linear gradient from high salt (Buffer A) to low salt (Buffer B).
-
Monitor the elution profile at 280 nm.
-
Peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) will be resolved based on their retention time, with higher DAR species eluting later due to increased hydrophobicity.[6][8]
-
Calculate the average DAR by integrating the peak areas for each species.
Protocol 2: Peptide Mapping by LC-MS/MS for Site Identification
Peptide mapping is the gold standard for identifying the specific amino acid residues that are conjugated.[12][13][15]
1. Sample Preparation and Enzymatic Digestion:
-
Denaturation, Reduction, and Alkylation:
-
Denature the ADC sample in a buffer containing a chaotropic agent (e.g., 8 M urea).
-
Reduce the disulfide bonds by adding a reducing agent like dithiothreitol (B142953) (DTT) and incubating.
-
Alkylate the free sulfhydryl groups with an alkylating agent such as iodoacetamide (B48618) (IAA) to prevent disulfide bond reformation.
-
-
Enzymatic Digestion:
-
Buffer exchange the sample into a digestion-compatible buffer (e.g., ammonium bicarbonate).
-
Add a protease, most commonly trypsin, and incubate to digest the ADC into smaller peptides.[3]
-
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject the digested peptide mixture onto a reverse-phase HPLC column (e.g., C18).
-
Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) in the mobile phase. Drug-conjugated peptides are typically more hydrophobic and will elute later than their unconjugated counterparts.[12][15]
-
-
Mass Spectrometry:
-
The eluting peptides are introduced into a high-resolution mass spectrometer.
-
The instrument acquires full MS scans to determine the mass of the peptides and MS/MS scans to fragment the peptides and determine their amino acid sequence.
-
3. Data Analysis:
-
Use specialized software to search the acquired MS/MS spectra against the known amino acid sequence of the antibody.
-
Identify peptides that have a mass shift corresponding to the mass of the DBCO-linker and payload.
-
The fragmentation pattern in the MS/MS spectrum will confirm the peptide sequence and pinpoint the specific amino acid (e.g., lysine) that is modified.[15]
Logical Diagram for Peptide Identification
The identification of a conjugated peptide from MS/MS data follows a clear logical path.
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. pharmafocusamerica.com [pharmafocusamerica.com]
- 5. cellmosaic.com [cellmosaic.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 10. adcreview.com [adcreview.com]
- 11. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. agilent.com [agilent.com]
- 13. Conjugation Site Analysis by MS/MS Protein Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. agilent.com [agilent.com]
- 16. pubs.acs.org [pubs.acs.org]
A Head-to-Head Battle: Selecting the Optimal Linker for PNU-159682 Antibody-Drug Conjugates
The choice between a cleavable and a non-cleavable linker is a critical decision in the design of Antibody-Drug Conjugates (ADCs), profoundly impacting their stability, efficacy, and overall therapeutic index. This guide provides a comparative analysis of cleavable and non-cleavable linkers for the highly potent cytotoxic agent PNU-159682, a derivative of the anthracycline nemorubicin. By examining the underlying mechanisms and presenting supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their ADC design.
PNU-159682 is an exceptionally potent payload, estimated to be 700 to 2,400 times more powerful than its parent compound.[1] Its extreme cytotoxicity necessitates a linker that ensures high stability in systemic circulation to prevent premature drug release and associated off-target toxicities.[2][3][] Upon reaching the target tumor cell, the linker must facilitate the efficient release of PNU-159682 to exert its therapeutic effect.
Unlinking the Payload: Cleavable vs. Non-Cleavable Strategies
The fundamental difference between cleavable and non-cleavable linkers lies in their mechanism of payload release.[3][5]
Cleavable linkers are designed to be severed by specific triggers present in the tumor microenvironment or within the cancer cell, such as enzymes, acidic pH, or high concentrations of reducing agents like glutathione.[5][6] This targeted release mechanism can lead to a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells, thereby enhancing the overall anti-tumor activity.[5] Common cleavable linkers include protease-sensitive peptide linkers (e.g., valine-citrulline), acid-sensitive hydrazones, and glutathione-sensitive disulfide linkers.[5]
Non-cleavable linkers , in contrast, remain intact throughout the delivery process. The release of the payload is dependent on the complete proteolytic degradation of the antibody backbone after the ADC is internalized by the target cell and trafficked to the lysosome.[2][7][8] This results in the release of the payload still attached to the linker and a single amino acid residue from the antibody.[2][8] This approach generally offers greater plasma stability and a potentially wider therapeutic window due to a lower risk of off-target toxicity.[2][3][]
Performance Data: A Comparative Overview
The following tables summarize key quantitative data from representative studies to illustrate the performance differences between ADCs constructed with cleavable and non-cleavable linkers. While direct comparative data for PNU-159682 with both linker types is limited, the presented data from analogous ADCs provides valuable insights.
| Parameter | Cleavable Linker (e.g., Val-Cit) ADC | Non-Cleavable Linker (e.g., SMCC) ADC | Reference |
| Plasma Stability (% intact ADC after 7 days) | Lower (potential for premature release) | Higher (greater resistance to degradation) | [2][3] |
| In Vitro Cytotoxicity (IC50) | Potentially lower (more potent due to free drug release and bystander effect) | Potentially higher (payload-amino acid adduct may have reduced cell permeability) | [7] |
| Bystander Effect | Present and can be significant | Generally absent or limited | [3][5] |
| In Vivo Efficacy | Can be very high, especially in heterogeneous tumors | Can be very high, particularly with high antigen expression | [2] |
| Off-Target Toxicity | Higher potential due to premature linker cleavage | Lower potential due to enhanced stability | [3][] |
Table 1: General Performance Comparison of Cleavable vs. Non-Cleavable Linker ADCs.
| Assay | Cleavable Linker ADC (Hypothetical PNU-159682-VC-PABC) | Non-Cleavable Linker ADC (Hypothetical PNU-159682-SMCC) |
| Plasma Stability (LC-MS) | 80% intact ADC after 96 hours | >95% intact ADC after 96 hours |
| Cytotoxicity (MTT Assay, Target-Positive Cells) | IC50: 0.1 nM | IC50: 0.5 nM |
| Bystander Cytotoxicity (Co-culture Assay) | Significant killing of target-negative cells | Minimal killing of target-negative cells |
| In Vivo Tumor Growth Inhibition (Xenograft Model) | 95% inhibition at 3 mg/kg | 90% inhibition at 3 mg/kg |
Table 2: Hypothetical Comparative Data for PNU-159682 ADCs. This table illustrates the expected trends based on the known properties of the linkers.
Visualizing the Mechanisms of Action
To further elucidate the distinct pathways of payload release, the following diagrams illustrate the processes for both cleavable and non-cleavable linkers.
Caption: Mechanism of a cleavable linker ADC.
Caption: Mechanism of a non-cleavable linker ADC.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of cleavable and non-cleavable linkers for PNU-159682.
Linker Stability Assay (LC-MS/MS-Based)
This method quantifies the amount of prematurely released payload in circulation.
-
Animal Dosing: Administer the ADC intravenously to a suitable animal model (e.g., mice or rats).
-
Sample Collection: Collect blood samples at predetermined time points post-injection and process to obtain plasma.
-
Sample Preparation:
-
Protein Precipitation: Add a cold organic solvent like acetonitrile (B52724) to the plasma samples to precipitate proteins, including the ADC.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant which contains the small molecule free payload.
-
-
LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the concentration of free PNU-159682.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).[9][10][11]
-
Cell Seeding: Plate target-positive and target-negative cancer cells in 96-well plates and incubate overnight to allow for cell attachment.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC (both cleavable and non-cleavable linker constructs) and control antibodies.
-
Incubation: Incubate the plates for a period of 72 to 120 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., SDS-HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
In Vivo Efficacy Study (Tumor Xenograft Model)
This study evaluates the anti-tumor activity of the ADC in a living organism.[12][13][14]
-
Tumor Implantation: Implant human tumor cells (that express the target antigen) subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a predetermined size.
-
Treatment Groups: Randomize the mice into treatment groups (e.g., vehicle control, cleavable linker ADC, non-cleavable linker ADC, non-binding control ADC).
-
ADC Administration: Administer the respective treatments to the mice, typically via intravenous injection.
-
Monitoring: Monitor tumor volume and body weight of the mice regularly over a period of several weeks.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups.
Caption: General experimental workflow for ADC evaluation.
Conclusion
The selection of a cleavable or non-cleavable linker for a PNU-159682 ADC is a nuanced decision that depends on the specific therapeutic goals and the biological context of the target antigen and tumor type.
A cleavable linker may be advantageous in treating heterogeneous tumors due to its ability to induce a bystander effect. However, this comes with a potential for increased off-target toxicity if the linker is not sufficiently stable in circulation.
A non-cleavable linker offers enhanced stability, which can translate to a better safety profile and a wider therapeutic window.[2][3][] This may be the preferred choice when the target antigen is highly and homogeneously expressed on the tumor cells, and minimizing systemic toxicity is a primary concern.
Ultimately, a thorough evaluation of ADCs constructed with both linker types through rigorous in vitro and in vivo studies, as outlined in this guide, is essential to determine the optimal design for a safe and effective PNU-159682-based therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. Cleavable linkers in antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 8. Non-cleavable Linker Annotation - Creative Biolabs [creative-biolabs.com]
- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 13. [PDF] Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies | Semantic Scholar [semanticscholar.org]
- 14. wuxibiology.com [wuxibiology.com]
The Impact of PEG Spacer Length on Antibody-Drug Conjugate Efficacy and Safety: A Comparative Analysis
For researchers, scientists, and drug development professionals, the strategic design of Antibody-Drug Conjugates (ADCs) is paramount to achieving optimal therapeutic outcomes. A critical component of this design is the linker, which connects the antibody to the cytotoxic payload. Polyethylene glycol (PEG) spacers are frequently incorporated into these linkers to enhance the physicochemical properties of the ADC. This guide provides a comparative analysis of different PEG spacer lengths, supported by experimental data, to elucidate their influence on the performance of ADCs.
The length of the PEG spacer is not a trivial consideration; it can significantly modulate the stability, pharmacokinetics (PK), efficacy, and toxicity of an ADC.[1] Longer PEG chains can improve the in vivo half-life of an ADC, but this may come at the cost of reduced cytotoxicity.[1] Conversely, shorter PEG linkers are often associated with high in vitro potency.[1] Therefore, the optimal PEG spacer length is a delicate balance that must be empirically determined for each specific antibody, payload, and desired therapeutic profile.
Comparative Analysis of ADC Properties Based on PEG Spacer Length
The following tables summarize the general trends observed when varying PEG spacer lengths in ADCs, based on findings from multiple preclinical studies.
| PEG Spacer Length | Drug-to-Antibody Ratio (DAR) | Rationale |
| Non-PEGylated | Often lower, especially with hydrophobic payloads. | Hydrophobic interactions can lead to aggregation and reduced conjugation efficiency.[1] |
| Short-Chain PEG (e.g., PEG2, PEG4) | Generally allows for higher and more consistent DAR. | The hydrophilic nature of the PEG spacer improves the solubility of the payload and minimizes aggregation, which in turn facilitates a more efficient conjugation process.[1] In some cases, shorter PEG spacers like PEG2 have been shown to enable more efficient conjugation, leading to an optimal DAR. |
| Longer-Chain PEG (e.g., PEG8, PEG12) | Can have variable effects depending on the conjugation chemistry and payload. | While PEGylation generally improves solubility, very long chains might introduce steric hindrance that can affect conjugation efficiency. For instance, incorporating a PEG12 spacer had opposite effects on the DAR for two different cleavable triggers, suggesting a trade-off between decreasing hydrophobicity and increasing steric hindrance. |
| PEG Spacer Length | Pharmacokinetics (PK) | Rationale |
| Non-PEGylated / Short-Chain PEG ( | Rapid clearance. | ADCs with no or short PEG spacers are more prone to non-specific uptake and clearance by the liver, especially for those with a high drug-to-antibody ratio (DAR).[2][3][4] |
| Intermediate to Long-Chain PEG (≥PEG8) | Extended half-life and reduced clearance. | Longer PEG chains effectively shield the hydrophobic payload, reducing non-specific uptake and clearance, which leads to a longer circulation time.[3][4] For instance, ADCs with PEG8, PEG12, and PEG24 spacers demonstrated significantly lower clearance rates compared to those with shorter or no PEG spacers.[4] In miniaturized ADCs, 4 kDa and 10 kDa PEG insertions resulted in 2.5-fold and 11.2-fold half-life extensions, respectively.[5][6] |
| PEG Spacer Length | Efficacy and In Vitro Cytotoxicity | Rationale |
| Short-Chain PEG (e.g., PEG2, PEG3, PEG4) | High in vitro potency. | Shorter PEG linkers generally provide a good balance of hydrophilicity and potent cytotoxicity.[1] Some studies have found that conjugates with a PEG2 spacer had better in vitro potency compared to those with longer spacers. |
| Longer-Chain PEG | Can lead to reduced in vitro cytotoxicity but potentially improved in vivo efficacy. | The increased length of the PEG chain can sometimes result in steric hindrance, which may slightly impair the interaction of the ADC with its target or the release of the payload, leading to lower in vitro cytotoxicity.[1][5][6] However, the extended plasma half-life associated with longer PEGs can lead to greater accumulation of the ADC in the tumor over time, resulting in enhanced overall in vivo antitumor activity.[5][6] |
| PEG Spacer Length | Stability and Aggregation | Rationale |
| Non-PEGylated | Prone to aggregation, especially with hydrophobic payloads. | The conjugation of hydrophobic drugs increases the overall hydrophobicity of the antibody, leading to a higher propensity for aggregation. |
| PEGylated (all lengths) | Reduced aggregation. | The inclusion of a hydrophilic PEG spacer mitigates the hydrophobicity of the payload, thereby reducing the tendency of the ADC to aggregate. A PEG8 spacer has been shown to significantly reduce aggregation compared to a non-PEGylated ADC.[7] |
| PEG Spacer Length | Tolerability | Rationale |
| Non-PEGylated / Short-Chain PEG ( | Not well-tolerated at higher doses. | In mouse studies, conjugates with PEG spacers smaller than PEG8 were not well-tolerated, leading to significant weight loss.[3][4] |
| Intermediate to Long-Chain PEG (≥PEG8) | Improved tolerability. | The enhanced PK profile and reduced off-target toxicity associated with longer PEG chains contribute to better tolerability.[3][4] |
Experimental Protocols
To enable a thorough comparison of different PEG linkers, standardized experimental protocols are essential. Below are outlines of key experimental procedures typically employed in the development and characterization of ADCs.
ADC Synthesis and Characterization
A generalized workflow for the synthesis and characterization of antibody-drug conjugates is as follows:
-
Antibody Modification (if necessary): This may involve the reduction of interchain disulfide bonds to generate reactive thiol groups for conjugation.
-
Linker-Payload Preparation: The cytotoxic payload is derivatized with a linker containing a PEG spacer of a specific length and a reactive group for conjugation to the antibody.
-
Conjugation: The linker-payload is reacted with the modified antibody under controlled conditions (e.g., pH, temperature, and stoichiometry) to form the ADC.
-
Purification: The resulting ADC is purified to remove unconjugated antibody, free linker-payload, and other impurities. Size-exclusion chromatography (SEC) is a commonly used method.
-
Characterization: The purified ADC is thoroughly characterized to determine key quality attributes:
-
Drug-to-Antibody Ratio (DAR): Determined by methods such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Purity and Aggregation: Assessed by SEC.
-
In Vitro Cytotoxicity: Evaluated using cell-based assays on target-expressing and non-target cell lines.
-
Antigen Binding: Confirmed by enzyme-linked immunosorbent assay (ELISA) or surface plasmon resonance (SPR).
-
In Vivo Efficacy: Assessed in animal models of cancer.
-
Pharmacokinetics (PK): Determined by measuring ADC concentration in plasma over time in animal models.
-
Tolerability/Toxicity: Evaluated through monitoring of animal body weight and other clinical signs.
-
In Vitro and In Vivo Evaluation of ADCs with Varying PEG Spacer Lengths
-
Lipophilicity Assessment: The lipophilicity of the ADCs can be determined by methods such as measuring the octanol-water partition coefficient (LogD).[]
-
Serum Stability: The stability of the ADC in serum is evaluated by incubating the conjugate in serum at 37°C for various time points, followed by analysis to measure the amount of intact ADC and any released payload.[7][]
-
Cellular Internalization: The rate and extent of ADC internalization into target cells can be studied using fluorescently labeled ADCs and techniques like flow cytometry or confocal microscopy.[]
-
Binding Affinity (IC50): The binding affinity of the ADCs to their target antigen is determined using competitive binding assays.[][]
-
Biodistribution Studies: Radiolabeled ADCs are administered to tumor-bearing animals, and the distribution of the ADC in various organs and the tumor is quantified at different time points.[][]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in ADC development and their mechanism of action, the following diagrams are provided.
Caption: Generalized workflow for the synthesis and characterization of ADCs.
Caption: Mechanism of action for an ADC with a microtubule inhibitor payload.
Conclusion
The length of the PEG spacer in an ADC linker is a critical design parameter that profoundly influences its therapeutic index. While longer PEG chains generally enhance pharmacokinetic properties and improve tolerability, they may slightly diminish in vitro potency. Conversely, shorter PEG spacers can yield highly potent ADCs but may be associated with faster clearance and lower tolerability. The optimal PEG length is therefore a compromise that must be tailored to the specific ADC components and the desired clinical application. The data presented in this guide underscores the necessity for empirical evaluation of a range of linker lengths to identify the candidate with the most favorable balance of efficacy and safety.
References
- 1. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Tubulin inhibitors as payloads of ADCs - ProteoGenix [proteogenix.science]
- 4. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New Life of Topoisomerase I Inhibitors as Antibody Drug Conjugate Warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic Payloads of ADCs - Creative Biolabs [creative-biolabs.com]
Assessing the Bystander Effect of PNU-159682-Based ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bystander effect, the ability of an antibody-drug conjugate (ADC) to kill not only the target antigen-expressing cancer cells but also neighboring antigen-negative cells, is a critical attribute for therapeutic efficacy, especially in heterogeneous tumors. This guide provides a comparative analysis of the bystander effect of ADCs utilizing the highly potent payload PNU-159682, a derivative of the anthracycline nemorubicin, against other common ADC payloads.[1] We present available data, detail experimental protocols for assessing the bystander effect, and visualize key molecular pathways.
PNU-159682: Mechanism of Action
PNU-159682 is a potent DNA topoisomerase II inhibitor.[1][2] Its mechanism of action involves intercalating into DNA and stabilizing the topoisomerase II-DNA cleavage complex. This leads to the accumulation of double-strand DNA breaks, inhibition of DNA replication and repair, and ultimately, cell cycle arrest and apoptosis.[3] A derivative of PNU-159682, PNU-EDA, has been shown to arrest cells in the S-phase of the cell cycle, a distinct mechanism compared to other anthracyclines like Doxorubicin which typically cause a G2/M block.[4] This potent cytotoxic activity, reportedly over 3,000 times that of doxorubicin, makes PNU-159682 a compelling payload for ADCs.[5]
Comparative Analysis of ADC Payloads and Bystander Effect
The ability of an ADC to induce a bystander effect is largely dependent on the physicochemical properties of its payload, particularly its membrane permeability, and the nature of the linker connecting it to the antibody. Payloads that are hydrophobic and linked via a cleavable linker are more likely to diffuse across cell membranes and kill neighboring cells.
| Payload | Mechanism of Action | Bystander Effect Potential | Key Characteristics |
| PNU-159682 | Topoisomerase II Inhibitor | High (Presumed) | Extremely high potency. As an anthracycline derivative, its ability to induce a bystander effect is anticipated to be significant, though direct comparative bystander killing data is limited.[1][6] |
| Deruxtecan (DXd) | Topoisomerase I Inhibitor | High | High membrane permeability of the payload contributes to a potent bystander effect.[7][8] |
| Monomethyl Auristatin E (MMAE) | Tubulin Inhibitor | High | More hydrophobic and readily diffuses across cell membranes, leading to a well-documented bystander effect.[7][9][10] |
| Monomethyl Auristatin F (MMAF) | Tubulin Inhibitor | Low | Contains a charged group, limiting its membrane permeability and thus its bystander killing capability.[9] |
| Mertansine (DM1) | Tubulin Inhibitor | Low | When released from a non-cleavable linker, the resulting metabolite is charged and cannot efficiently cross cell membranes, leading to a minimal bystander effect.[11] |
Experimental Protocols for Assessing Bystander Effect
In Vitro Co-Culture Bystander Assay
This assay is a foundational method to quantify the bystander killing effect of an ADC.
Objective: To determine the cytotoxicity of an ADC on antigen-negative cells when co-cultured with antigen-positive cells.
Methodology:
-
Cell Line Selection:
-
Antigen-Positive (Ag+) Cells: A cell line endogenously expressing the target antigen of the ADC.
-
Antigen-Negative (Ag-) Cells: A cell line that does not express the target antigen but is sensitive to the cytotoxic payload. To facilitate analysis, the Ag- cells are often engineered to express a fluorescent protein (e.g., GFP or RFP).
-
-
Co-Culture Seeding:
-
Seed the Ag+ and Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.
-
Include monocultures of both Ag+ and Ag- cells as controls.
-
-
ADC Treatment:
-
Treat the co-cultures and monocultures with a serial dilution of the ADC. The concentration range should be chosen to be highly cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- monoculture.
-
An isotype control ADC (an ADC with the same payload and linker but a non-targeting antibody) should be included to control for non-specific uptake and toxicity.
-
-
Incubation and Analysis:
-
Incubate the cells for a period sufficient to observe cytotoxicity (typically 72-120 hours).
-
Quantify the viability of the Ag- cell population using a method that distinguishes them from the Ag+ cells. This can be achieved through:
-
Flow Cytometry: Using the fluorescent tag on the Ag- cells.
-
High-Content Imaging: Automated microscopy to count fluorescently labeled cells.
-
Luminescence-based assays: If the Ag- cells are engineered to express luciferase.
-
-
-
Data Interpretation:
-
A significant decrease in the viability of the Ag- cells in the co-culture compared to the Ag- monoculture at the same ADC concentration indicates a bystander effect. The IC50 value for the bystander killing can then be calculated.
-
Conditioned Medium Transfer Assay
This assay helps to determine if the cytotoxic payload is released into the extracellular environment and can kill cells without direct cell-to-cell contact.
Objective: To assess whether the medium from ADC-treated Ag+ cells is toxic to Ag- cells.
Methodology:
-
Treatment of Ag+ Cells:
-
Plate Ag+ cells and treat them with the ADC at a cytotoxic concentration for a defined period (e.g., 48-72 hours).
-
-
Collection of Conditioned Medium:
-
Collect the culture supernatant (conditioned medium) from the ADC-treated Ag+ cells.
-
Centrifuge or filter the medium to remove any detached cells or debris.
-
-
Treatment of Ag- Cells:
-
Plate Ag- cells in a separate plate.
-
Add the conditioned medium to the Ag- cells. As a control, treat another set of Ag- cells with fresh medium containing the same concentration of the ADC.
-
-
Analysis:
-
After an appropriate incubation period (e.g., 72 hours), assess the viability of the Ag- cells.
-
-
Data Interpretation:
-
If the conditioned medium from the ADC-treated Ag+ cells is significantly more toxic to the Ag- cells than the fresh medium containing the ADC, it confirms that a stable, cell-permeable cytotoxic agent was released from the Ag+ cells.
-
Visualizing Key Pathways and Workflows
Caption: Mechanism of action of PNU-159682-based ADCs and the bystander effect.
Caption: Experimental workflows for in vitro assessment of the ADC bystander effect.
References
- 1. Advancing Antibody-Drug Conjugates (ADCs) with Novel Payloads and Their DMPK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Facebook [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PNU-159682 - Creative Biolabs [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Simulating the Selection of Resistant Cells with Bystander Killing and Antibody Coadministration in Heterogeneous Human Epidermal Growth Factor Receptor 2–Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
PNU-159682 vs. Doxorubicin: A Comparative Guide for ADC Payload Selection
For researchers, scientists, and drug development professionals, the choice of payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index. This guide provides an objective comparison of two prominent anthracycline-based payloads: PNU-159682 and doxorubicin (B1662922), supported by experimental data to inform payload selection.
This guide delves into a head-to-head comparison of PNU-159682 and doxorubicin, evaluating their mechanisms of action, in vitro potency, in vivo efficacy, and safety profiles as ADC payloads. The data presented is curated from preclinical studies to provide a comprehensive overview for strategic decision-making in ADC development.
At a Glance: Key Differences
| Feature | PNU-159682 | Doxorubicin |
| Potency | Exceptionally high, thousands of times more potent than doxorubicin.[][2][3][4] | Moderate potency, requiring higher concentrations for cytotoxic effects.[5][] |
| Mechanism of Action | Primarily DNA intercalation and inhibition of topoisomerase II, leading to S-phase cell cycle arrest.[][7][8] | DNA intercalation, topoisomerase II inhibition, and generation of reactive oxygen species, leading to G2/M-phase cell cycle arrest.[][9][10][11] |
| In Vivo Efficacy | Demonstrates significant anti-tumor activity at low doses in various xenograft models.[][12][13] | Shows anti-tumor efficacy, but often at higher doses and with a narrower therapeutic window.[14] |
| Safety Profile | Favorable preclinical safety profile in cynomolgus monkeys with a good therapeutic index.[12] | Known for dose-dependent cardiotoxicity, which is a major clinical limitation.[10][15][16][17][18] |
| Drug Resistance | PNU-159682 is not a substrate for the ABCB1 (MDR1) efflux pump, potentially overcoming a key resistance mechanism.[5][19] | Can be subject to multidrug resistance mediated by efflux pumps like P-glycoprotein. |
Mechanism of Action: Distinct Impacts on the Cell Cycle
Both PNU-159682 and doxorubicin are anthracyclines that exert their cytotoxic effects by interacting with DNA. However, they exhibit distinct mechanistic nuances that influence their cellular impact.
PNU-159682 is a highly potent derivative of nemorubicin.[20] Its primary mechanism involves DNA intercalation and the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[][2] This leads to double-strand DNA breaks and ultimately triggers apoptosis.[] Notably, a derivative of PNU-159682 has been shown to arrest the cell cycle in the S-phase, inhibiting DNA synthesis.[7][8][19] This is a key differentiator from doxorubicin.
Doxorubicin also functions through DNA intercalation and inhibition of topoisomerase II.[][9][10] However, its mechanism is broader, also involving the generation of reactive oxygen species (ROS) that cause cellular damage.[11] In contrast to PNU-159682, doxorubicin typically induces cell cycle arrest in the G2/M phase.[7][19]
Signaling pathways of PNU-159682 and doxorubicin.
In Vitro Potency: A Clear Advantage for PNU-159682
Experimental data consistently demonstrates the superior in vitro potency of PNU-159682 compared to doxorubicin.
| Cell Line | IC70 (nM) - PNU-159682 | IC70 (nM) - Doxorubicin | Fold Difference |
| HT-29 (Colon) | 0.577 | 181 | ~314 |
| A2780 (Ovarian) | 0.39 | 1717 | ~4403 |
| DU145 (Prostate) | 0.128 | Not Reported | - |
| EM-2 (Leukemia) | 0.081 | Not Reported | - |
| Jurkat (Leukemia) | 0.086 | Not Reported | - |
| CEM (Leukemia) | 0.075 | Not Reported | - |
Data compiled from a study using a sulforhodamine B assay after 1-hour exposure followed by a 72-hour culture period.[2]
The IC70 values, representing the concentration required to inhibit cell growth by 70%, are in the subnanomolar range for PNU-159682, whereas doxorubicin requires micromolar concentrations to achieve a similar effect.[2] Reports indicate that PNU-159682 is 2,100 to 6,420-fold more potent than doxorubicin across various human tumor cell lines.[2][21][3]
In Vivo Efficacy: Potent Anti-Tumor Activity in Preclinical Models
The enhanced potency of PNU-159682 translates to significant in vivo anti-tumor activity in xenograft models.
| ADC Target | Xenograft Model | PNU-159682 ADC Dose | Outcome | Doxorubicin ADC Comparison |
| HER2 | JIMT-1 (Trastuzumab-resistant breast cancer) | Not specified | Exceeded efficacy of T-DM1 | Not directly compared in this study |
| ROR1 | PDX models | 0.5-2 mg/kg | High anti-tumor efficacy | Not directly compared in this study |
| CD46 | NSCLC and colorectal cancer models | 1.0 mg/kg (single dose) | Complete tumor regression and durable responses | Not directly compared in this study |
Data compiled from multiple preclinical studies.[12][13][22]
PNU-159682-based ADCs have demonstrated potent anti-tumor effects in various patient-derived xenograft (PDX) and syngeneic tumor models.[12] In some instances, the efficacy of HER2-targeted PNU-ADCs surpassed that of the approved ADC, T-DM1.[12] Furthermore, these ADCs have been shown to induce long-lasting, tumor-selective anti-tumor immunity involving activated CD8 T-cells.[12]
In a study on hepatocellular carcinoma, a doxorubicin-based ADC (G7mAb–DOX) at a dose of 10 mg/kg showed an 81.66% inhibition of tumor growth in a Huh7-bearing nude mouse model.[14] While effective, this highlights the higher dose typically required for doxorubicin-based ADCs compared to the potent effects seen with PNU-159682 ADCs at lower doses.
General experimental workflow for in vivo ADC studies.
Safety and Toxicology: A Key Differentiator
The safety profile is a critical consideration for any ADC payload, and it is here that a significant divergence between PNU-159682 and doxorubicin is observed.
PNU-159682-based ADCs have demonstrated a favorable safety profile in preclinical studies. An exploratory non-GLP toxicology study in cynomolgus monkeys confirmed the safety of these ADCs in a non-rodent species, indicating a promising therapeutic index.[12] While PNU-159682 is extremely potent, its targeted delivery via an ADC mitigates systemic toxicity.[13]
Doxorubicin is well-known for its dose-dependent cardiotoxicity, which can lead to congestive heart failure.[10][15][16][17][18][23] This severe side effect limits its clinical utility and necessitates careful monitoring of cumulative dosage.[15][23] While formulating doxorubicin into ADCs can reduce systemic exposure and associated toxicities compared to the free drug, the inherent cardiotoxic potential remains a concern.[14][24]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in this guide.
In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)
-
Cell Plating: Tumor cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are exposed to a serial dilution of the ADC payload (PNU-159682 or doxorubicin) for a specified duration (e.g., 1 hour).
-
Incubation: The drug-containing medium is removed, and cells are cultured in a fresh, drug-free medium for a period (e.g., 72 hours) to allow for the cytotoxic effects to manifest.
-
Cell Fixation: Cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with sulforhodamine B (SRB) solution.
-
Measurement: Unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is read on a plate reader to determine cell viability.
-
Data Analysis: IC70 values are calculated from the dose-response curves.
In Vivo Xenograft Efficacy Study
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Implantation: Human tumor cells are implanted subcutaneously or orthotopically into the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment groups and administered the ADC (e.g., PNU-159682-ADC or Doxorubicin-ADC), a control ADC, or vehicle via intravenous injection at specified doses and schedules.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumor growth inhibition is calculated.
Conclusion
Based on the available preclinical data, PNU-159682 presents a compelling profile as a next-generation ADC payload. Its exceptional potency, distinct mechanism of action, and favorable preclinical safety profile offer significant advantages over doxorubicin. The ability of PNU-159682 to overcome a key drug resistance mechanism further enhances its therapeutic potential. While doxorubicin has a long history as a chemotherapeutic agent and has been utilized in ADCs, its lower potency and significant cardiotoxicity concerns present considerable challenges. For researchers and drug developers seeking to create highly effective and safer ADCs, PNU-159682 represents a superior choice of payload with the potential to address unmet needs in oncology.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. PNU-159682 - Creative Biolabs [creative-biolabs.com]
- 5. Advancing Antibody-Drug Conjugates (ADCs) with Novel Payloads and Their DMPK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Doxorubicin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 10. Doxorubicin - Wikipedia [en.wikipedia.org]
- 11. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. | BioWorld [bioworld.com]
- 14. Selective targeted delivery of doxorubicin via conjugating to anti-CD24 antibody results in enhanced antitumor potency for hepatocellular carcinoma both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Doxorubicin-induced cardiotoxicity and risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Doxorubicin-Induced Cardiotoxicity: A Comprehensive Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Doxorubicin-Induced Cardiotoxicity: A Comprehensive Update. [sites.einsteinmed.edu]
- 19. researchgate.net [researchgate.net]
- 20. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Doxorubicin Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Trastuzumab-Doxorubicin Conjugate Provides Enhanced Anti-Cancer Potency and Reduced Cardiotoxicity [scirp.org]
A Comparative Guide to the Serum Stability of DBCO-Conjugated Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker connecting a potent cytotoxic payload to a monoclonal antibody is a critical attribute of an antibody-drug conjugate (ADC), directly influencing its therapeutic index. Premature drug release in systemic circulation can lead to off-target toxicity and diminished efficacy. This guide provides an objective comparison of the serum stability of ADCs conjugated via dibenzocyclooctyne (DBCO) chemistry versus other common linker technologies, supported by experimental data and detailed protocols.
Comparative Stability of ADC Linker Chemistries
The choice of conjugation chemistry is a pivotal decision in the design of ADCs. Strain-promoted alkyne-azide cycloaddition (SPAAC), often referred to as "copper-free click chemistry," utilizes DBCO moieties to react with azide-functionalized molecules, forming a stable triazole linkage. This technology is often compared to more traditional methods, such as those involving maleimide-thiol reactions.
While the triazole linkage formed by the reaction of DBCO and an azide (B81097) is generally considered highly stable, other chemistries exhibit varying stability profiles in the physiological environment of serum.[1] The following table summarizes the stability of different linker chemistries, with a focus on their susceptibility to degradation in the presence of serum components like glutathione (B108866) (GSH).[1]
| Linker Chemistry | Reactive Partners | Half-life in presence of GSH | Key Stability Considerations |
| DBCO-Azide (SPAAC) | DBCO + Azide | ~71 minutes[1] | The hydrophobicity of the DBCO group may contribute to aggregation and faster clearance.[1] |
| Maleimide-Thiol | Maleimide + Thiol | ~4 minutes[1] | Susceptible to retro-Michael reaction and exchange with serum thiols, such as albumin, leading to premature drug release.[1][2] |
| BCN-Azide (SPAAC) | BCN + Azide | ~6 hours[1] | Bicyclononyne (BCN) is generally more stable to thiols like GSH compared to DBCO.[1] |
| Amide Bond | NHS Ester + Amine | Very High | Amide bonds are generally very stable under physiological conditions.[1] |
It is important to note that while in vitro stability in the presence of GSH provides a useful surrogate, true serum stability is a more complex interplay of enzymatic and chemical factors. Studies have shown that maleimide-based ADCs can undergo significant deconjugation in serum over time. For instance, cysteine-linked ADCs prepared with traditional N-alkyl maleimides showed 35-67% deconjugation in serum over 7 days at 37°C.[3] In contrast, N-aryl maleimides exhibit improved stability, with less than 20% deconjugation under the same conditions.[3] While direct, head-to-head comparative data for DBCO-ADCs in serum is less prevalent in the literature, the inherent stability of the triazole linkage suggests a favorable profile.
Experimental Protocols
To rigorously evaluate the serum stability of any ADC, including those with DBCO conjugation, a panel of assays should be employed. These assays aim to quantify the maintenance of the drug-to-antibody ratio (DAR), the degree of aggregation, and the retention of cytotoxic activity after incubation in serum.
Drug-to-Antibody Ratio (DAR) Stability Assay
This experiment assesses the stability of the linker by measuring the average number of drug molecules attached to an antibody over time when incubated in serum. A decrease in DAR indicates premature drug release.
Methodology:
-
Sample Preparation:
-
Incubation:
-
ADC Capture and Analysis:
-
Capture the ADC from the serum samples using Protein A magnetic beads.[4]
-
Wash the beads with PBS to remove non-specifically bound proteins.[4]
-
Elute the ADC from the beads.
-
Analyze the samples by mass spectrometry (LC-MS) to determine the DAR.[4] This can be done at the intact or subunit level (after reduction of the antibody).[4]
-
ADC Aggregation Assay
This assay evaluates the propensity of the ADC to form aggregates upon incubation in serum. Aggregation can impact the ADC's pharmacokinetics, efficacy, and immunogenicity.
Methodology:
-
Sample Preparation and Incubation:
-
Follow the same sample preparation and incubation protocol as the DAR stability assay.
-
-
Analysis by Size Exclusion Chromatography (SEC):
-
At each time point, analyze an aliquot of the incubated sample by size exclusion high-performance liquid chromatography (SEC-HPLC).[5][6]
-
The chromatogram will show peaks corresponding to the monomeric ADC, as well as any high molecular weight species (aggregates) or fragments.
-
Quantify the percentage of monomer, aggregate, and fragment at each time point by integrating the respective peak areas.[6]
-
In Vitro Cytotoxicity Assay
This experiment determines whether the ADC retains its biological activity (i.e., its ability to kill cancer cells) after being exposed to serum. A loss of potency can indicate drug release or aggregation.
Methodology:
-
ADC Incubation in Serum:
-
Incubate the DBCO-conjugated ADC in serum at 37°C for a predetermined time period (e.g., 72 hours).
-
-
Cell Culture:
-
Culture a cancer cell line that expresses the target antigen for the ADC's antibody.
-
Seed the cells in a 96-well plate and allow them to attach overnight.[7]
-
-
ADC Treatment:
-
Prepare serial dilutions of the serum-incubated ADC and a non-incubated control ADC.
-
Add the ADC dilutions to the cells and incubate for a period of 72-120 hours.[7]
-
-
Cell Viability Measurement:
-
Assess cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.[8][9]
-
Measure the absorbance or luminescence to determine the percentage of viable cells relative to untreated controls.[10]
-
Calculate the half-maximal inhibitory concentration (IC50) for both the serum-incubated and control ADCs to assess any loss of potency.[8]
-
Visualizing Experimental Workflows and Relationships
To better understand the processes involved in assessing ADC stability and the relationship between different linker chemistries, the following diagrams illustrate the experimental workflow and the chemical principles.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 9. In vitro cytotoxicity assay [bio-protocol.org]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Comparative study of different click chemistry reagents for antibody labeling
A Comparative Guide to Click Chemistry Reagents for Antibody Labeling
For Researchers, Scientists, and Drug Development Professionals
The advent of click chemistry has revolutionized the field of bioconjugation, providing a powerful toolkit for the precise and efficient labeling of biomolecules.[1] For antibody labeling, particularly in the development of antibody-drug conjugates (ADCs) and diagnostic reagents, the choice of click chemistry can significantly impact the efficacy, stability, and homogeneity of the final product.[][3] This guide provides an objective comparison of the most prominent click chemistry reactions used for antibody labeling: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and Tetrazine Ligation. We present a summary of their performance based on experimental data, detailed experimental protocols, and visualizations to aid in the selection of the optimal strategy for your research needs.
Performance Comparison of Click Chemistry Reagents
The selection of a click chemistry reagent for antibody labeling is a critical decision that balances reaction kinetics, stability, and the specific requirements of the application. The following table summarizes key quantitative and qualitative performance metrics for CuAAC, SPAAC, and Tetrazine Ligation.
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Tetrazine Ligation |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide (B81097).[4] | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne (B158145) (e.g., DBCO, BCN) and an azide. | Inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene (e.g., TCO). |
| Second-Order Rate Constant (M⁻¹s⁻¹) | 1 - 100 | DBCO + Azide: ~0.1 - 1.0 BCN + Azide: ~0.01 - 0.1 | Up to 10⁶ - 10⁷[5] |
| Biocompatibility | Potential cytotoxicity due to the copper catalyst, though ligands can mitigate this.[6] Not ideal for live cell or in vivo applications without careful optimization. | Excellent biocompatibility as it is catalyst-free.[7] Widely used for live-cell imaging and in vivo studies. | Excellent biocompatibility, catalyst-free.[5] Well-suited for in vivo applications due to extremely fast kinetics at low concentrations. |
| Reaction Conditions | Requires a copper(I) source (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate) and a stabilizing ligand (e.g., THPTA, TBTA).[8] | Simple mixing of the azide and strained alkyne components in aqueous buffers.[9] | Simple mixing of the tetrazine and strained alkene components in aqueous buffers. |
| Stability of Resulting Linkage | Forms a highly stable 1,4-disubstituted triazole ring.[] | Forms a stable 1,2,3-triazole ring. The linkage is generally considered very stable.[7] | Forms a stable dihydropyridazine (B8628806) linkage, which can be followed by an irreversible retro-Diels-Alder reaction releasing N₂.[] |
| Potential Side Reactions/Limitations | Copper can cause protein aggregation or degradation.[10] Amine-containing buffers (e.g., Tris) can interfere with the catalyst.[8] | Strained alkynes like DBCO can react with thiols (e.g., from cysteine residues) in a slower, non-specific manner.[10] | Some tetrazines may have limited stability in aqueous solutions over long periods.[10] |
| Commercial Availability of Reagents | Wide variety of terminal alkyne and azide-functionalized reagents are available. | A broad range of DBCO and BCN derivatives (e.g., NHS esters for amine labeling) are commercially available. | A growing number of tetrazine and TCO derivatives are commercially available. |
| Typical Labeling Efficiency | High, can achieve near-quantitative conjugation with optimization. | High, with reported labeling yields of approximately 80% in 120 minutes for some proteins.[9] | Very high, the extremely fast kinetics often lead to high conjugation efficiencies even at low reactant concentrations.[11] |
Visualizing the Workflow and Chemistries
To better understand the practical application of these chemistries, the following diagrams illustrate the general workflow for antibody labeling and the specific reaction mechanisms.
Experimental Protocols
The following protocols provide a general framework for antibody labeling using NHS ester-functionalized click chemistry handles. Optimization may be required for specific antibodies and payloads.
Protocol 1: Antibody Labeling via CuAAC
This protocol describes the labeling of an antibody with a terminal alkyne using an NHS ester, followed by a copper-catalyzed click reaction with an azide-functionalized payload.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
Alkyne-PEG-NHS ester (dissolved in anhydrous DMSO)
-
Azide-functionalized payload
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.
-
-
Antibody Modification with Alkyne:
-
Add a 10- to 20-fold molar excess of the Alkyne-PEG-NHS ester solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle shaking.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Remove excess, unreacted alkyne-NHS ester using a desalting column equilibrated with PBS.
-
-
CuAAC Reaction:
-
Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water), THPTA (e.g., 100 mM in water), and sodium ascorbate (e.g., 300 mM in water).
-
In a reaction tube, combine the alkyne-modified antibody with a 1.5 to 5-fold molar excess of the azide-payload.
-
Add THPTA to the reaction mixture, followed by CuSO₄.
-
Initiate the reaction by adding sodium ascorbate.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
-
Purification and Analysis:
-
Purify the resulting antibody conjugate using size-exclusion chromatography (SEC) or dialysis to remove the catalyst and excess payload.
-
Determine the degree of labeling (DOL) by UV-Vis spectrophotometry, measuring the absorbance at 280 nm (for the antibody) and the specific wavelength for the payload.
-
Protocol 2: Antibody Labeling via SPAAC
This protocol outlines the labeling of an antibody with a DBCO group using an NHS ester, followed by a strain-promoted click reaction with an azide-functionalized payload.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-NHS ester (dissolved in anhydrous DMSO)
-
Azide-functionalized payload
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
-
Antibody Preparation:
-
Prepare the antibody as described in Protocol 1.
-
-
Antibody Modification with DBCO:
-
Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final DMSO concentration should be below 20%.
-
Incubate the reaction for 60 minutes at room temperature.
-
Quench the reaction by adding Tris-HCl to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Remove excess, unreacted DBCO reagent using a desalting column.
-
-
SPAAC Reaction:
-
Mix the purified DBCO-labeled antibody with a 2- to 4-fold molar excess of the azide-containing payload.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.
-
-
Purification and Analysis:
-
Purify the final conjugate using a suitable method such as SEC or dialysis.
-
Determine the DOL by measuring the absorbance of the purified DBCO-antibody conjugate at 280 nm and ~310 nm (for DBCO) and the specific wavelength for the payload.
-
Protocol 3: Antibody Labeling via Tetrazine Ligation
This protocol details the labeling of an antibody with a TCO group using an NHS ester, followed by ligation with a tetrazine-functionalized payload.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-NHS ester (dissolved in anhydrous DMSO)
-
Tetrazine-functionalized payload
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
-
Antibody Preparation:
-
Prepare the antibody as described in Protocol 1.
-
-
Antibody Modification with TCO:
-
Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature.
-
Quench the reaction with Tris buffer.
-
Purify the TCO-modified antibody using a desalting column.
-
-
Tetrazine Ligation:
-
Mix the TCO-modified antibody with a 1.1- to 2.0-fold molar excess of the tetrazine-payload.
-
Incubate the reaction at room temperature for 10-60 minutes. Incubation at 4°C may require 30-120 minutes. The reaction progress can be monitored by the disappearance of the tetrazine's color.
-
-
Purification and Analysis:
-
Purify the final conjugate using SEC or dialysis.
-
Determine the DOL by UV-Vis spectrophotometry.
-
Conclusion
The choice of click chemistry for antibody labeling is a critical step in the development of high-quality bioconjugates. CuAAC offers a cost-effective and efficient method for in vitro applications where the presence of a copper catalyst is not a concern. For live-cell imaging and in vivo studies, the biocompatibility of SPAAC and Tetrazine Ligation makes them the preferred choices. Tetrazine Ligation stands out for its unparalleled reaction speed, making it ideal for applications requiring rapid conjugation at low concentrations. By understanding the quantitative differences in their performance and following robust experimental protocols, researchers can confidently select and implement the most appropriate click chemistry for their specific needs, advancing the fields of targeted therapeutics, diagnostics, and fundamental biological research.
References
- 1. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
- 3. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Tumor Efficacy of a Novel PNU-159682 Antibody-Drug Conjugate In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-tumor activity of a novel Antibody-Drug Conjugate (ADC) utilizing the highly potent cytotoxin, PNU-159682, against established alternative cancer therapies. The data presented is compiled from preclinical studies to offer an objective overview of the potential of PNU-159682 ADCs in solid tumor models.
Executive Summary
PNU-159682, a metabolite of the anthracycline nemorubicin, is an exceptionally potent DNA topoisomerase II inhibitor.[1][2] Its cytotoxicity is reported to be several hundred to thousands of times greater than its parent compound and doxorubicin (B1662922).[1][2] When utilized as a payload in ADCs, PNU-159682 has demonstrated significant anti-tumor activity in various preclinical cancer models. This guide will compare the in vivo performance of a hypothetical, yet representative, PNU-159682 ADC with a standard-of-care ADC, Trastuzumab emtansine (T-DM1), and a conventional chemotherapy agent, Doxorubicin.
Quantitative In Vivo Efficacy Comparison
| Treatment Group | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Outcomes | Source |
| PNU-159682 ADC | Non-Small Cell Lung Cancer (NSCLC) & Colorectal Cancer Xenografts | Single dose of 1.0 mg/kg | Not explicitly quantified, but described as highly efficacious. | Complete tumor regression and durable responses were observed. | |
| Trastuzumab emtansine (T-DM1) | HER2-positive Gastric Cancer (NCI-N87 Xenograft) | 5 mg/kg, single injection | Significant tumor growth inhibition compared to control. | Combination with pertuzumab showed significantly enhanced tumor regression. | [3] |
| Doxorubicin | Breast Cancer Xenograft (MDA-G8) | 4 mg/kg and 8 mg/kg, once weekly for 6 weeks | Statistically significant tumor growth inhibition compared to saline control. | Dose-dependent decrease in tumor burden. | [4] |
| Doxorubicin | Colorectal Cancer Xenografts | 6 and 10 mg/kg/injection, i.v. every week for 3 weeks | No significant anti-tumor activity observed. | Consistent with clinical data showing limited efficacy of doxorubicin in colon cancer. | [5] |
Detailed Experimental Protocols
To ensure reproducibility and accurate interpretation of the presented data, this section outlines the detailed methodologies for typical in vivo efficacy studies of ADCs.
General In Vivo Xenograft Model Protocol
-
Cell Line Culture and Implantation:
-
Human cancer cell lines (e.g., NCI-N87 for gastric cancer, HCT-116 for colorectal cancer) are cultured in appropriate media and conditions.
-
A specific number of cells (typically 2 x 10^6 to 5 x 10^6) are suspended in a suitable medium, sometimes mixed with Matrigel, and injected subcutaneously into the flank of immunodeficient mice (e.g., BALB/c nude or SCID mice).[6]
-
-
Tumor Growth Monitoring:
-
Treatment Administration:
-
Once tumors reach a predetermined average volume (e.g., 100-250 mm³), mice are randomized into treatment and control groups.[8][9]
-
The investigational ADC (e.g., PNU-159682 ADC), comparator drugs (e.g., T-DM1, Doxorubicin), or vehicle control are administered, typically via intravenous (i.v.) injection. Dosing schedules can vary from a single dose to multiple doses over several weeks.
-
-
Efficacy Assessment:
-
The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
Other endpoints may include tumor regression, complete responses (CR), and overall survival.
-
-
Toxicity Evaluation:
-
Animal body weight is monitored regularly as an indicator of systemic toxicity.
-
Clinical observations for any signs of adverse effects are also recorded.
-
Mechanism of Action and Signaling Pathways
PNU-159682 ADC Mechanism of Action
The anti-tumor activity of a PNU-159682 ADC is initiated by the binding of the antibody component to a specific antigen on the surface of cancer cells. This is followed by internalization of the ADC-antigen complex and subsequent release of the PNU-159682 payload within the cell. PNU-159682 then exerts its cytotoxic effect primarily through two mechanisms: intercalation into DNA and inhibition of topoisomerase II, leading to DNA damage and apoptosis.
Caption: PNU-159682 ADC binds to a tumor antigen, is internalized, and releases its cytotoxic payload, leading to DNA damage and apoptosis.
In Vivo Efficacy Study Workflow
The following diagram illustrates the typical workflow for an in vivo study designed to evaluate the anti-tumor activity of a novel ADC.
Caption: A typical workflow for an in vivo ADC efficacy study, from cell culture to data analysis.
Discussion and Future Directions
The preclinical data available to date suggests that PNU-159682 is a highly promising payload for the development of novel ADCs. The remarkable potency observed in in vivo models, including instances of complete tumor regression, highlights its potential to be effective against a range of solid tumors.[10]
However, to fully validate the anti-tumor activity of a novel PNU-159682 ADC, further studies are warranted. Specifically, head-to-head comparative in vivo studies against clinically relevant benchmarks like T-DM1 and other ADCs employing different payloads (e.g., MMAE, MMAF) in the same tumor models would provide more definitive evidence of its relative efficacy and therapeutic window. Additionally, patient-derived xenograft (PDX) models, which more closely recapitulate the heterogeneity of human tumors, will be crucial for assessing the clinical translatability of these findings.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Therapeutic response of human tumor xenografts in athymic mice to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the autophagy promoted antitumor effect of T-DM1 on HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Growth inhibition of different human colorectal cancer xenografts after a single intravenous injection of oncolytic vaccinia virus GLV-1h68 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. | BioWorld [bioworld.com]
A Comparative Guide to the Pharmacokinetics of Antibody-Drug Conjugates with Different Linkers
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its stability, mechanism of action, and ultimately, its pharmacokinetic (PK) profile. The choice between a cleavable and a non-cleavable linker dictates how and where the cytotoxic payload is released, directly impacting the ADC's efficacy and toxicity. This guide provides an objective comparison of the pharmacokinetics of ADCs featuring different linker technologies, supported by experimental data and detailed methodologies to aid in the rational design and development of next-generation ADCs.
The Great Divide: Cleavable vs. Non-Cleavable Linkers
Linkers in ADCs are broadly categorized into two main types: cleavable and non-cleavable. Each possesses distinct characteristics that influence the ADC's behavior in vivo.[1][2]
Cleavable linkers are designed to be stable in systemic circulation but are susceptible to cleavage within the tumor microenvironment or inside the target cell.[1] This release is triggered by specific conditions, such as:
-
Enzyme-sensitivity: Utilizing proteases like cathepsins that are upregulated in tumor cells (e.g., valine-citrulline [vc] linkers).[1]
-
pH-sensitivity: Exploiting the acidic environment of endosomes and lysosomes (e.g., hydrazone linkers).[1]
-
Redox-sensitivity: Responding to higher intracellular concentrations of reducing agents like glutathione (B108866) (e.g., disulfide linkers).[1]
A key advantage of cleavable linkers is their ability to induce a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.[3] However, this can also lead to a higher risk of off-target toxicity if the linker is prematurely cleaved in circulation.[4]
Non-cleavable linkers , such as those based on a thioether bond (e.g., succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate or SMCC), rely on the complete lysosomal degradation of the antibody to release the payload.[1][5] This results in the release of the payload still attached to the linker and an amino acid residue from the antibody. This complex is typically less membrane-permeable, largely abrogating the bystander effect.[5] Non-cleavable linkers generally offer greater plasma stability, which can translate to a more favorable safety profile and predictable pharmacokinetics.[4][5]
Head-to-Head Comparison of Pharmacokinetic Parameters
The choice of linker significantly impacts key pharmacokinetic parameters such as clearance (CL), half-life (t½), and area under the curve (AUC). The following tables summarize preclinical and clinical data comparing ADCs with different linkers.
Table 1: Preclinical Pharmacokinetic Parameters of Anti-HER2 ADCs with Different Linkers in Mice
| Linker Type | Linker | Payload | Cmax (µg/mL) | AUClast (µg*h/mL) | CL (mL/h/kg) | t½ (h) | Vss (mL/kg) | Reference |
| Cleavable | vc-PABC | MMAE | 150 | 12,000 | 0.15 | 100 | 50 | Fictionalized Data |
| Non-cleavable | SMCC | DM1 | 180 | 18,000 | 0.10 | 150 | 45 | Fictionalized Data |
Note: This table presents fictionalized data for illustrative purposes, compiled from general trends observed in the literature. Actual values can vary based on the specific antibody, payload, DAR, and experimental conditions.
Table 2: Clinical Pharmacokinetic Parameters of Approved ADCs with Different Linkers
| ADC | Target | Linker Type | Linker | Payload | Dose (mg/kg) | CL (L/day) | t½ (days) | Vss (L) |
| Brentuximab vedotin (Adcetris®) | CD30 | Cleavable | mc-vc-PABC | MMAE | 1.8 | 1.49 | 4.6 | 12.22 |
| Trastuzumab emtansine (Kadcyla®) | HER2 | Non-cleavable | SMCC | DM1 | 3.6 | 0.677 | 3.74 | 3.79 |
Data compiled from multiple sources.[1][5][6]
Generally, ADCs with non-cleavable linkers tend to have lower clearance and longer half-lives compared to those with cleavable linkers, leading to greater overall exposure (AUC).[3] This is attributed to the higher stability of the non-cleavable linker in circulation.[5]
Visualizing the Pathways
The following diagrams illustrate the different mechanisms of payload release and the experimental workflow for assessing ADC pharmacokinetics.
Caption: Mechanisms of payload release for cleavable and non-cleavable linkers.
Caption: General workflow for preclinical pharmacokinetic analysis of ADCs.
Experimental Protocols
Accurate assessment of ADC pharmacokinetics relies on robust bioanalytical methods. The following are detailed protocols for the key assays used to quantify different ADC species in plasma.
Protocol 1: Sandwich ELISA for Quantification of Total and Conjugated Antibody
This method is used to measure the concentration of the total antibody (both conjugated and unconjugated) and the antibody that is still conjugated to the payload.
Materials:
-
96-well microtiter plates (e.g., high-binding polystyrene)
-
Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6) or PBS (pH 7.4)[1]
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 5% non-fat dry milk or BSA in PBST
-
Capture Antibody: For total antibody, an anti-human IgG antibody. For conjugated antibody, an anti-payload antibody.
-
Detection Antibody: For total antibody, an HRP-conjugated anti-human IgG antibody recognizing a different epitope than the capture antibody. For conjugated antibody, an HRP-conjugated anti-human IgG antibody.
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine)
-
Stop Solution: 2 M H₂SO₄
-
Plate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with the capture antibody at a concentration of 1-10 µg/mL in coating buffer (100 µL/well). Incubate overnight at 4°C.[1]
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL/well of Wash Buffer.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL/well of Blocking Buffer. Incubate for 1-2 hours at room temperature.
-
Washing: Aspirate the blocking solution and wash the plate three times with Wash Buffer.
-
Sample Incubation: Add 100 µL of appropriately diluted plasma samples and standards to the wells. Incubate for 90 minutes at 37°C or 2 hours at room temperature.[5]
-
Washing: Aspirate the samples and wash the plate five times with Wash Buffer.
-
Detection Antibody Incubation: Add 100 µL of the diluted HRP-conjugated detection antibody to each well. Incubate for 1-2 hours at room temperature.[5]
-
Washing: Aspirate the detection antibody and wash the plate five times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of the total or conjugated antibody in the unknown samples.
Protocol 2: LC-MS/MS for Quantification of Free Payload
This method is used to quantify the amount of cytotoxic drug that has been prematurely released from the ADC into circulation.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 reverse-phase HPLC column
-
Plasma samples
-
Internal Standard (IS): A stable isotope-labeled version of the payload.
-
Protein Precipitation Reagent: Acetonitrile or methanol.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
Procedure:
-
Sample Preparation:
-
To 50 µL of plasma sample, add 10 µL of the internal standard solution.
-
Add 200 µL of cold protein precipitation reagent (e.g., acetonitrile).
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of Mobile Phase A.
-
-
LC-MS/MS Analysis:
-
Inject an appropriate volume (e.g., 10 µL) of the reconstituted sample onto the LC-MS/MS system.
-
Separate the analytes using a gradient elution with Mobile Phase A and B.
-
Detect the payload and internal standard using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the payload to the internal standard against the concentration of the standards.
-
Use the calibration curve to determine the concentration of the free payload in the plasma samples.
-
Conclusion
The pharmacokinetic properties of an ADC are intricately linked to the design of its linker. Non-cleavable linkers generally provide greater stability, leading to a longer half-life and lower clearance, which can improve the safety profile. Cleavable linkers, while potentially offering enhanced efficacy through the bystander effect, may be more prone to premature payload release, resulting in faster clearance and potential off-target toxicities. The choice of linker should be carefully considered based on the target antigen, the tumor microenvironment, and the desired therapeutic window. The experimental protocols provided in this guide offer a foundation for the accurate in vivo characterization of ADCs, enabling a more informed and rational approach to ADC design and development.
References
- 1. A Guide to Building a Direct Sandwich ELISA | Proteintech Group [ptglab.com]
- 2. Site-Dependent Degradation of a Non-Cleavable Auristatin-Based Linker-Payload in Rodent Plasma and Its Effect on ADC Efficacy | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. A translational physiologically-based pharmacokinetic model for MMAE-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandwich ELISA protocol | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of DBCO-PEG4-VC-PAB-DMEA-PNU-159682: A Guide for Laboratory Professionals
The proper disposal of the antibody-drug conjugate (ADC) payload, DBCO-PEG4-VC-PAB-DMEA-PNU-159682, is critical to ensure laboratory safety and environmental protection. This molecule's high cytotoxicity, primarily due to the PNU-159682 component, necessitates a stringent and well-documented disposal protocol. PNU-159682 is a highly potent DNA topoisomerase II inhibitor and a metabolite of the anthracycline nemorubicin, exhibiting significantly greater cytotoxicity than its parent compounds.[1][2]
This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound in a research environment.
Hazard Identification and Classification
The primary hazard associated with this compound is the potent cytotoxic payload, PNU-159682. According to safety data sheets, PNU-159682 is classified with the following hazards:
-
Toxic if swallowed[3]
-
Harmful if swallowed[4]
-
Causes skin and serious eye irritation[4]
-
May cause respiratory irritation[4]
-
Suspected of causing genetic defects[3]
-
Suspected of causing cancer[3]
-
May damage fertility or the unborn child[3]
Therefore, all waste containing this compound, including pure compound, contaminated labware, and solutions, must be treated as hazardous chemical waste.
Quantitative Hazard Information
| Hazard Statement | GHS Classification | Description |
| H301 | Acute Toxicity, Oral (Category 3) | Toxic if swallowed.[3] |
| H302 | Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[4] |
| H315 | Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[4] |
| H319 | Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation.[4] |
| H335 | Specific Target Organ Toxicity, Single Exposure (Category 3) | May cause respiratory irritation.[4] |
| H341 | Germ Cell Mutagenicity (Category 2) | Suspected of causing genetic defects.[3] |
| H351 | Carcinogenicity (Category 2) | Suspected of causing cancer.[3] |
| H360 | Reproductive Toxicity (Category 1B) | May damage fertility or the unborn child.[3] |
Step-by-Step Disposal Protocol
This protocol outlines the procedures for handling and disposing of waste containing this compound.
1. Personal Protective Equipment (PPE)
Before handling any waste containing this compound, ensure the following PPE is worn:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles and a face shield
-
A properly fitted laboratory coat
-
Respiratory protection may be necessary if handling powders or creating aerosols.
2. Waste Segregation
All waste streams contaminated with this compound must be segregated from general and other chemical waste. Establish dedicated, clearly labeled waste containers for the following:
-
Solid Waste: Contaminated consumables such as pipette tips, tubes, gloves, and bench paper.
-
Liquid Waste: Unused solutions, cell culture media, and quench solutions from inactivation procedures.
-
Sharps Waste: Contaminated needles, syringes, and scalpels.
3. Inactivation of Cytotoxic Components
Due to the high toxicity of PNU-159682, it is recommended to inactivate the compound before final disposal. This should be performed in a chemical fume hood.
-
For Liquid Waste: A common method for inactivating cytotoxic compounds is through chemical degradation. A freshly prepared 10% bleach solution can be effective.
-
Carefully add the bleach solution to the liquid waste in a 1:10 ratio (waste to bleach).
-
Allow the mixture to react for at least 30 minutes to ensure complete inactivation.
-
Neutralize the resulting solution to a pH between 6 and 8 before collecting it in the designated liquid hazardous waste container.
-
-
For Solid Waste and Surfaces:
-
Wipe down all contaminated surfaces and equipment with a 10% bleach solution.
-
Allow the bleach to remain in contact for at least 10 minutes.
-
Wipe the surfaces again with 70% ethanol (B145695) to remove bleach residue.
-
Dispose of all wipes and contaminated solid materials in the designated solid hazardous waste container.
-
4. Waste Collection and Labeling
-
Collect all inactivated liquid and solid waste in separate, leak-proof, and clearly labeled hazardous waste containers.
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound (inactivated)"
-
The primary hazards (e.g., "Toxic," "Cytotoxic")
-
The date of accumulation.
-
5. Final Disposal
-
Store the sealed hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound or its containers in the regular trash or down the drain.[3][4]
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety protocols and your local Environmental Health and Safety (EHS) office for detailed instructions and compliance with all applicable regulations. The information provided here is based on publicly available safety data and does not replace a formal risk assessment.
References
Safeguarding Researchers: Essential Protocols for Handling DBCO-PEG4-VC-PAB-DMEA-PNU-159682
For Immediate Implementation: This document outlines critical safety and logistical procedures for the handling and disposal of the potent cytotoxic agent-linker conjugate, DBCO-PEG4-VC-PAB-DMEA-PNU-159682. All personnel must adhere to these guidelines to mitigate risks associated with this compound.
This compound is an antibody-drug conjugate (ADC) agent-linker that incorporates the highly potent cytotoxin PNU-159682.[1][2][3] PNU-159682, a metabolite of the anthracycline nemorubicin, is a DNA topoisomerase II inhibitor with exceptionally high cytotoxicity, reported to be over 3,000 times more potent than its parent compounds.[][5] Due to its extreme potency, this compound cannot be handled like a conventional chemical and requires stringent safety measures to prevent exposure.[6]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound. This is considered the primary line of defense to prevent skin contact, inhalation, and ingestion.[7]
| PPE Category | Item | Specifications |
| Hand Protection | Double Gloves | Two pairs of chemotherapy-rated nitrile gloves. Change immediately if contaminated. |
| Body Protection | Disposable Gown | Solid-front, back-closing gown made of a low-permeability fabric. Must have long sleeves with tight-fitting cuffs.[8] |
| Eye Protection | Safety Goggles & Face Shield | Chemical splash goggles in combination with a full-face shield to protect against splashes. |
| Respiratory Protection | N95 or N100 Respirator | A fit-tested N95 or N100 respirator is required when handling the powdered form of the compound or when there is a risk of aerosol generation.[9] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn to prevent tracking of contaminants. |
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound, including reconstitution and aliquoting, must be conducted within a certified biological safety cabinet (BSC) or a containment isolator to minimize exposure risk.
-
Preparation: Before handling, ensure the work area is clean and decontaminated. All necessary supplies, including PPE, waste disposal bags, and a spill kit, must be readily available.
-
Donning PPE: Put on all required PPE in the correct order: shoe covers, inner gloves, gown, outer gloves, face mask/respirator, and eye protection.
-
Compound Handling:
-
For powdered compound, carefully open the vial inside the BSC to avoid generating airborne particles.
-
When reconstituting, slowly add the solvent to the vial to minimize splashing.
-
If working with a solution, use Luer-Lok syringes and needles to prevent accidental disconnection and spills.
-
-
Decontamination: After handling, decontaminate all surfaces within the BSC. All disposable items that have come into contact with the compound are to be treated as cytotoxic waste.
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first, followed by the gown and then the inner gloves.
Disposal Plan
All waste generated from handling this compound is considered cytotoxic and must be disposed of according to institutional and local regulations for hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste (e.g., gloves, gowns, vials, pipette tips) must be placed in a designated, sealed, and clearly labeled cytotoxic waste container. |
| Liquid Waste | Unused solutions and contaminated liquids should be collected in a sealed, shatterproof container that is clearly labeled as cytotoxic waste. |
| Sharps | Needles and other sharps must be disposed of in a puncture-resistant sharps container designated for cytotoxic waste. |
Emergency Procedures: Spill Management
In the event of a spill, immediate action is required to contain the contamination and prevent exposure.
-
Evacuate and Secure: Alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.
-
Don PPE: Put on a full set of the prescribed PPE, including respiratory protection.
-
Containment: Use a cytotoxic spill kit to absorb the spill. For powders, gently cover with damp absorbent material to avoid raising dust.
-
Cleanup: Carefully clean the spill area, working from the outside in. All cleanup materials must be disposed of as cytotoxic waste.
-
Decontamination: Thoroughly decontaminate the spill area with an appropriate cleaning agent.
-
Reporting: Report the spill to the laboratory supervisor and the institutional safety office immediately.
Below is a workflow diagram illustrating the key steps for safely handling this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Drug-Linker Conjugates for ADC | DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. PNU-159682 - Creative Biolabs [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. ipservices.care [ipservices.care]
- 8. pharmtech.com [pharmtech.com]
- 9. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
